molecular formula C20H22N2O4 B557213 H-Orn(Fmoc)-OH CAS No. 147071-84-9

H-Orn(Fmoc)-OH

Katalognummer: B557213
CAS-Nummer: 147071-84-9
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: UZQSWMYLYLRAMJ-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Orn(Fmoc)-OH, also known as H-Orn(Fmoc)-OH, is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-Orn(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Orn(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSWMYLYLRAMJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Nα-Fmoc-L-ornithine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical properties, applications, and experimental protocols related to Nα-(9-Fluorenylmethyloxycarbonyl)-L-ornithine (Fmoc-Orn-OH) derivatives. These compounds are fundamental building blocks in Solid-Phase Peptide Synthesis (SPPS) for the development of peptide-based therapeutics and other biologically active molecules.

Core Chemical and Physical Properties

Nα-Fmoc-L-ornithine is an amino acid derivative where the alpha-amino group is protected by the base-labile Fmoc group. The delta-amino group on the side chain requires a separate protecting group (PG) to prevent unwanted side reactions during peptide synthesis. The choice of this side-chain protecting group is critical and depends on the desired deprotection strategy. The most common derivative utilizes the acid-labile tert-butyloxycarbonyl (Boc) group.

The following table summarizes the key quantitative data for various commercially available L-ornithine derivatives used in Fmoc-based peptide synthesis.

Compound NameSide-Chain PGMolecular FormulaMolecular Weight ( g/mol )CAS Number
Fmoc-Orn(Boc)-OH (Nα-Fmoc-Nδ-Boc-L-ornithine)BocC₂₅H₃₀N₂O₆454.52109425-55-0
Boc-Orn(Fmoc)-OH (Nα-Boc-Nδ-Fmoc-L-ornithine)FmocC₂₅H₃₀N₂O₆454.5150828-96-9
Fmoc-Orn(Fmoc)-OH (Nα,Nδ-bis-Fmoc-L-ornithine)FmocC₃₅H₃₂N₂O₆576.6201046-59-5
Fmoc-Orn(Z)-OH (Nα-Fmoc-Nδ-Cbz-L-ornithine)Z (Cbz)C₂₈H₂₈N₂O₆488.5138775-07-2
Fmoc-Orn(Aloc)-OH (Nα-Fmoc-Nδ-allyloxycarbonyl-L-ornithine)AlocC₂₄H₂₆N₂O₆438.48147290-11-7
Fmoc-Orn(Dde)-OH (Nα-Fmoc-Nδ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-ornithine)DdeC₃₀H₃₄N₂O₆518.6269062-80-8
Fmoc-Orn(Mmt)-OH (Nα-Fmoc-Nδ-(4-methoxytrityl)-L-ornithine)MmtC₄₀H₃₈N₂O₄610.71192825-56-1
Fmoc-Orn-OH·HCl (Nα-Fmoc-L-ornithine hydrochloride)None (HCl salt)C₂₀H₂₃ClN₂O₄390.86201046-57-3

Data sourced from multiple chemical suppliers and databases.[1][2][3][4][5][6][7][8][9]

Storage and Stability: Fmoc-protected amino acids are typically stable solids. For long-term stability, they should be stored at 2-8°C. Solutions in solvents like DMSO can be stored at -80°C for up to two years.[10]

Experimental Protocols

The successful incorporation of Fmoc-Orn(PG)-OH into a peptide sequence relies on two fundamental, repeated steps in SPPS: the deprotection of the Nα-Fmoc group and the coupling of the next amino acid.

This protocol describes the standard manual procedure for removing the Fmoc protecting group from the N-terminus of a resin-bound peptide. The mechanism proceeds via a base-catalyzed β-elimination.[11]

Reagents:

  • Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-Dimethylformamide (DMF).

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF within a reaction vessel. Drain the solvent.

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[11][12]

  • Agitation: Agitate the resin slurry using a mechanical shaker or by bubbling with an inert gas (e.g., nitrogen) for 1-3 minutes at room temperature.[11]

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection: Add a second portion of the 20% piperidine/DMF solution.

  • Agitation: Agitate the slurry for 5-15 minutes to ensure complete Fmoc removal.[13]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11][13]

  • Confirmation: Perform a Kaiser test (see Protocol 3) to confirm the presence of a free primary amine, indicating successful deprotection.[13] A positive blue color confirms readiness for the next coupling step.

This protocol details the activation and coupling of an Fmoc-amino acid, such as Fmoc-Orn(Boc)-OH, to the deprotected N-terminus of the peptide-resin. The combination of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) provides high coupling efficiencies and suppresses racemization.[13][14][15]

Reagents:

  • Fmoc-Orn(Boc)-OH (2-5 equivalents based on resin substitution)

  • HBTU (1.9-4 equivalents)

  • HOBt (2-5.5 equivalents) - Note: HOBt enhances efficiency and suppresses racemization but is often already part of modern coupling reagents.[14]

  • N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents)

  • High-purity DMF (peptide synthesis grade)

Methodology:

  • Resin Preparation: Ensure the peptide-resin has been successfully deprotected (Protocol 1) and washed.

  • Pre-activation of Amino Acid:

    • In a separate vial, dissolve the Fmoc-Orn(Boc)-OH, HBTU, and HOBt in a minimal volume of DMF.[13]

    • Add DIPEA to the mixture. The solution may change color.

    • Allow the solution to pre-activate for 2-5 minutes at room temperature.[13]

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 10-60 minutes at room temperature.[13][16] For sterically hindered couplings, the reaction time can be extended.

  • Monitoring: Perform a Kaiser test (Protocol 3) on a small sample of beads to monitor the reaction's completion. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a successful coupling.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[13] The resin is now ready for the next deprotection cycle.

The Kaiser test is a highly sensitive qualitative assay used to detect the presence of free primary amines on the peptide-resin.[11]

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine

Methodology:

  • Sample Collection: After the appropriate step (deprotection wash or coupling wash), collect a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads.[11]

  • Heating: Heat the tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result: A deep blue or purple color on the beads and in the solution indicates the presence of free primary amines. This is expected after a successful deprotection step.

    • Negative Result: The beads and solution remain yellow or colorless. This indicates the absence of free primary amines, confirming a complete coupling reaction.

Mandatory Visualizations

The following diagrams illustrate the key processes involving H-Orn(Fmoc)-OH derivatives in peptide synthesis and the biological context of the parent amino acid, ornithine.

spsp_workflow cluster_cycle SPPS Cycle for One Amino Acid resin Peptide-Resin (N-Terminus Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 kaiser1 Kaiser Test (Confirm Deprotection) wash1->kaiser1 coupling 2. Coupling (Fmoc-Orn(PG)-OH, HBTU, DIPEA) kaiser1->coupling Positive (Blue) wash2 Wash (DMF) coupling->wash2 kaiser2 Kaiser Test (Confirm Coupling) wash2->kaiser2 next_cycle Ready for Next Cycle kaiser2->next_cycle Negative (Yellow) start start->resin

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

fmoc_deprotection Mechanism of Fmoc Deprotection FmocPeptide Fmoc-NH-Peptide ProtonAbstraction 1. Proton Abstraction (at C9 of Fluorene) FmocPeptide->ProtonAbstraction Piperidine Piperidine (Base) Piperidine->ProtonAbstraction Adduct DBF-Piperidine Adduct (Stable) Piperidine->Adduct Carbanion Carbanion Intermediate (Aromatic, Stabilized) ProtonAbstraction->Carbanion Elimination 2. β-Elimination Carbanion->Elimination FreeAmine H₂N-Peptide (Free Amine) Elimination->FreeAmine DBF Dibenzofulvene (DBF) Elimination->DBF DBF->Adduct

Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.[11]

peptide_coupling Mechanism of HBTU/HOBt Peptide Coupling Carboxyl Fmoc-AA-COOH Activation 1. Activation Carboxyl->Activation Base DIPEA (Base) Base->Activation HBTU HBTU HBTU->Activation ActiveEster HOBt Active Ester (Highly Reactive) Activation->ActiveEster NucleophilicAttack 2. Nucleophilic Attack ActiveEster->NucleophilicAttack FreeAmine H₂N-Peptide-Resin FreeAmine->NucleophilicAttack PeptideBond Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) NucleophilicAttack->PeptideBond

Caption: Activation and coupling steps for peptide bond formation using HBTU/HOBt.[13]

urea_cycle Biological Context: The Urea Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Ornithine_mito Ornithine Citrulline_mito Citrulline Ornithine_mito->Citrulline_mito OTC Carbamoyl Carbamoyl Phosphate Carbamoyl->Citrulline_mito Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate ASS1 Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate ASL Arginine Arginine Argininosuccinate->Arginine ASL Urea Urea (Excreted) Arginine->Urea ARG1 Ornithine_cyto Ornithine Arginine->Ornithine_cyto ARG1 Ornithine_cyto->Ornithine_mito Transport

References

Navigating Ornithine Protection Chemistry: A Technical Guide to H-Orn(Fmoc)-OH and its Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the strategic use of protected amino acids is paramount for achieving desired molecular architectures and biological activities. Among these, derivatives of the non-proteinogenic amino acid L-ornithine are of significant interest due to their role as key intermediates in crucial biological pathways and their utility in constructing complex peptides. This technical guide provides an in-depth exploration of Nδ-(9-Fluorenylmethoxycarbonyl)-L-ornithine (H-Orn(Fmoc)-OH), a selectively protected ornithine derivative, and clarifies its position among other commonly utilized protected ornithine synthons.

Understanding the Nomenclature: H-Orn(Fmoc)-OH in Context

The nomenclature of protected amino acids can be nuanced. The designation "H-Orn(Fmoc)-OH" specifies that the alpha-amino (Nα) group of L-ornithine is unprotected (indicated by "H"), while the side-chain delta-amino (Nδ) group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This selective protection makes it a valuable building block for specific applications where the Nα-amino group needs to be readily available for coupling reactions.

However, in the context of solid-phase peptide synthesis (SPPS), orthogonally protected ornithine derivatives are more commonly employed. These derivatives, such as Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) and Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH), allow for the selective removal of either the Nα- or Nδ-protecting group under different chemical conditions, providing greater synthetic flexibility.

Physicochemical and Purity Data of Key Ornithine Derivatives

For researchers, having access to reliable quantitative data is crucial for experimental design and interpretation. The following table summarizes key physicochemical properties of H-Orn(Fmoc)-OH and its commonly used orthogonally protected counterparts.

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity (%)Melting Point (°C)
Nδ-(9-Fluorenylmethoxycarbonyl)-L-ornithineH-Orn(Fmoc)-OHC₂₀H₂₂N₂O₄354.40118476-89-4≥98Not specified
Nα-Fmoc-Nδ-Boc-L-ornithineFmoc-Orn(Boc)-OHC₂₅H₃₀N₂O₆454.52109425-55-0≥96.0 (HPLC)94.00[1]
Nα-Boc-Nδ-Fmoc-L-ornithineBoc-Orn(Fmoc)-OHC₂₅H₃₀N₂O₆454.52150828-96-9≥99.0 (TLC)[2]150-154[2]

Synthesis of Nδ-(9-Fluorenylmethoxycarbonyl)-L-ornithine (H-Orn(Fmoc)-OH)

The synthesis of H-Orn(Fmoc)-OH involves the selective protection of the Nδ-amino group of L-ornithine. A common strategy is to use a copper complex to temporarily protect the Nα-amino and carboxyl groups, allowing for the specific reaction of the Nδ-amino group with Fmoc-succinimide (Fmoc-OSu).

Experimental Protocol: Synthesis of H-Orn(Fmoc)-OH

Materials:

  • L-Ornithine hydrochloride

  • Copper(II) sulfate pentahydrate

  • Sodium carbonate

  • 9-Fluorenylmethoxycarbonyl succinimide (Fmoc-OSu)

  • Dioxane

  • Water

  • EDTA (Ethylenediaminetetraacetic acid)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • Copper Complex Formation: Dissolve L-ornithine hydrochloride in water and add a solution of copper(II) sulfate. Adjust the pH to approximately 9 with sodium carbonate to form the copper complex of ornithine, which will precipitate.

  • Fmoc Protection: Suspend the ornithine-copper complex in a mixture of dioxane and water. Add Fmoc-OSu to the suspension and stir at room temperature overnight.

  • Copper Removal: Decompose the copper complex by adding a solution of EDTA and adjusting the pH to approximately 5 with HCl.

  • Isolation and Purification: Extract the aqueous solution with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and precipitate the product by adding hexane.

  • Final Product: Collect the white solid by filtration and dry under vacuum to yield Nδ-(9-Fluorenylmethoxycarbonyl)-L-ornithine.

The Role of Ornithine in Key Signaling Pathways

Ornithine is a central molecule in several metabolic and signaling pathways that are critical in both normal physiology and disease states, making its derivatives valuable tools for research and drug development.

Polyamine Synthesis Pathway

Ornithine is the direct precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine), which are essential for cell growth, proliferation, and differentiation.[3][4] The enzyme ornithine decarboxylase (ODC) catalyzes the first and rate-limiting step in this pathway.[5][6][7] Dysregulation of polyamine metabolism is a hallmark of cancer, making ODC a significant target for anti-cancer drug development.[5][8][9]

Polyamine_Synthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Arginine_Metabolism cluster_Urea_Cycle Urea Cycle cluster_NO_Synthesis Nitric Oxide Synthesis cluster_Polyamine_Synthesis Polyamine Synthesis Arginine_UC Arginine Ornithine Ornithine Arginine_UC->Ornithine Arginase Arginine_NO Arginine Urea Urea Ornithine->Urea Ornithine_Poly Ornithine Citrulline Citrulline Arginine_NO->Citrulline Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) Citrulline->NO Polyamines Polyamines Ornithine_Poly->Polyamines ODC Synthesis_Workflow Start L-Ornithine Step1 Nδ-Boc Protection Start->Step1 Intermediate1 H-Orn(Boc)-OH Step1->Intermediate1 Step2 Nα-Fmoc Protection Intermediate1->Step2 Product Fmoc-Orn(Boc)-OH Step2->Product

References

The Cornerstone of Advanced Peptide Research: A Technical Guide to H-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research and drug development, the synthesis of custom peptides with unique functionalities is paramount. Among the specialized building blocks enabling these advancements, Nδ-(9-fluorenylmethoxycarbonyl)-L-ornithine, or H-Orn(Fmoc)-OH, has emerged as a critical tool. This derivative of the non-proteinogenic amino acid ornithine provides a versatile platform for introducing a primary amine side chain, paving the way for the creation of complex peptide architectures such as cyclic peptides, peptidomimetics, and peptide-drug conjugates. This technical guide delves into the multifaceted applications of H-Orn(Fmoc)-OH, offering a comprehensive overview of its role in solid-phase peptide synthesis (SPPS), detailed experimental protocols, and insights into the biological significance of the resulting ornithine-containing peptides.

Core Applications of H-Orn(Fmoc)-OH in Research

The primary utility of H-Orn(Fmoc)-OH lies in its application as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group on the δ-amino group of the ornithine side chain is stable under the basic conditions used for the deprotection of the α-amino group during peptide chain elongation. This orthogonal protection strategy allows for the selective deprotection of the side chain at a later stage, enabling a variety of chemical modifications.

Key research applications include:

  • Synthesis of Cyclic Peptides: The side-chain amine of ornithine can be utilized to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid, resulting in the formation of cyclic peptides. These structures often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. A prominent example is the antimicrobial peptide Gramicidin S.

  • Development of Peptide-Drug Conjugates (PDCs): The primary amine on the ornithine side chain serves as a convenient attachment point for linker molecules, which can then be conjugated to cytotoxic drugs or other therapeutic agents.[1] This strategy allows for the targeted delivery of drugs to specific cells or tissues, minimizing off-target toxicity.[1]

  • Incorporation into Antimicrobial Peptides (AMPs): Ornithine is a common constituent of naturally occurring antimicrobial peptides.[2][3] Its positive charge at physiological pH is crucial for the interaction with and disruption of bacterial cell membranes. The use of H-Orn(Fmoc)-OH allows for the synthesis of novel AMPs with potentially improved efficacy and reduced toxicity.

  • Creation of Peptidomimetics: By incorporating ornithine into peptide sequences, researchers can mimic the structure and function of natural peptides while improving their pharmacological properties, such as resistance to proteolytic degradation.[1]

Quantitative Data in Ornithine-Containing Peptide Synthesis

The efficiency of solid-phase peptide synthesis and subsequent modifications is critical for obtaining high-purity peptides in sufficient quantities for research. The following tables summarize representative quantitative data for the synthesis of ornithine-containing peptides.

Peptide Sequence/TypeSynthesis StepReagents and ConditionsYield (%)Purity (%)Reference
Gramicidin S (linear precursor)Solid-Phase Peptide SynthesisFmoc/tBu chemistry51-93Not specified[4]
Gramicidin SCyclization of linear precursorVarious coupling agents26-74>95 (after purification)[4]
Lacticin 481 Analogues (H8O, H12O)Biosynthesis in E. coliPost-translational modificationNot applicable>95 (after purification)[2][3]
Various PeptidesSolid-Phase Peptide SynthesisDifferent protocols82-97 (crude)Not specified[5]

Table 1: Representative Yields and Purities in the Synthesis of Ornithine-Containing Peptides.

ParameterValueReference
Molecular FormulaC20H22N2O4[]
Molecular Weight354.4 g/mol []
Melting Point165.95°C[]
AppearanceWhite to off-white solidNot specified
SolubilitySoluble in DMFNot specified

Table 2: Physicochemical Properties of H-Orn(Fmoc)-OH.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide

This protocol outlines the manual synthesis of a linear peptide containing an ornithine residue using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected amino acids (including H-Orn(Fmoc)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

  • Base: DIPEA (N,N-diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% H2O

  • Washing solvent: Diethyl ether

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating H-Orn(Fmoc)-OH at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: On-Resin Cyclization of an Ornithine-Containing Peptide

This protocol describes the head-to-tail cyclization of a linear peptide containing an N-terminal ornithine residue.

Prerequisites: The linear peptide has been synthesized on a 2-chlorotrityl chloride resin, with the C-terminal carboxyl group protected. The N-terminal Fmoc group has been removed.

Materials:

  • Resin-bound linear peptide

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: DIPEA

  • Solvent: DMF

Methodology:

  • Resin Swelling: Swell the resin-bound linear peptide in DMF.

  • Cyclization:

    • Treat the resin with a solution of HATU (3 equivalents), HOAt (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Agitate the reaction mixture at room temperature for 4-24 hours.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing by mass spectrometry.

  • Cleavage and Purification:

    • Wash the resin thoroughly with DMF and DCM.

    • Cleave the cyclic peptide from the resin using the appropriate cleavage cocktail (e.g., TFA/TIS/H2O).

    • Precipitate and purify the cyclic peptide as described in Protocol 1.

Visualizing Workflows and Pathways

Synthesis and Evaluation of an Ornithine-Containing Peptide-Drug Conjugate (PDC)

The following workflow illustrates the key steps in the development of a PDC utilizing an ornithine residue for drug conjugation.

PDC_Workflow cluster_synthesis Peptide Synthesis & Modification cluster_conjugation Drug Conjugation cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis (incorporating H-Orn(Fmoc)-OH) SideChain_Deprotection Selective Deprotection of Ornithine Side Chain SPPS->SideChain_Deprotection Linker_Attachment Linker Attachment to Ornithine Amine SideChain_Deprotection->Linker_Attachment Drug_Conjugation Conjugation of Therapeutic Drug to Linker Linker_Attachment->Drug_Conjugation Purification RP-HPLC Purification of PDC Drug_Conjugation->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization InVitro_Assays In Vitro Cytotoxicity and Targeting Assays Characterization->InVitro_Assays InVivo_Studies In Vivo Efficacy and Toxicity Studies in Animal Models InVitro_Assays->InVivo_Studies

Caption: Workflow for the synthesis and evaluation of an ornithine-based peptide-drug conjugate.

Ornithine Biosynthesis Pathway

While not directly involving the synthetic H-Orn(Fmoc)-OH, understanding the natural biosynthesis of ornithine provides context for its biological importance.

Ornithine_Biosynthesis Glutamate L-Glutamate N_Acetylglutamate N-Acetyl- L-Glutamate Glutamate->N_Acetylglutamate N-acetylglutamate synthase N_Acetylglutamyl_P N-Acetyl-L- glutamyl-5-phosphate N_Acetylglutamate->N_Acetylglutamyl_P N-acetylglutamate kinase N_Acetylglutamate_SA N-Acetyl-L-glutamate- 5-semialdehyde N_Acetylglutamyl_P->N_Acetylglutamate_SA N-acetyl-gamma-glutamyl- phosphate reductase N_Acetylornithine N-Acetyl- L-ornithine N_Acetylglutamate_SA->N_Acetylornithine Acetylornithine aminotransferase N_Acetylornithine->N_Acetylglutamate Ornithine acetyltransferase Ornithine L-Ornithine N_Acetylornithine->Ornithine Acetylornithinase

Caption: The enzymatic pathway for the biosynthesis of L-ornithine from L-glutamate.

Conclusion

H-Orn(Fmoc)-OH is an indispensable reagent for the synthesis of complex and biologically active peptides. Its unique structure, featuring an orthogonally protected primary amine side chain, provides researchers with the flexibility to create a diverse array of molecules, from cyclic peptides with enhanced stability to targeted peptide-drug conjugates for cancer therapy. The detailed protocols and workflows presented in this guide offer a practical framework for the successful application of H-Orn(Fmoc)-OH in cutting-edge research. As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic use of versatile building blocks like H-Orn(Fmoc)-OH will remain a cornerstone of innovation in drug discovery and development.

References

A Technical Guide to H-Orn(Fmoc)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and peptide chemistry, a thorough understanding of the building blocks used in solid-phase peptide synthesis (SPPS) is paramount. Among these, protected amino acids play a crucial role. This technical guide focuses on H-Orn(Fmoc)-OH, also known as Nδ-Fmoc-L-ornithine, providing in-depth information on its molecular properties and its application in synthetic protocols.

Core Molecular Data

H-Orn(Fmoc)-OH is a derivative of the non-proteinogenic amino acid L-ornithine where the delta (δ) amino group of the side chain is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic placement of the Fmoc group leaves the alpha (α) amino group free for peptide bond formation, making it a valuable reagent in Fmoc-based solid-phase peptide synthesis.

Quantitative Data Summary

The molecular properties of Nδ-Fmoc-L-ornithine and related protected ornithine derivatives are summarized in the table below for comparative analysis.

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )CAS Number
Nδ-Fmoc-L-ornithineH-Orn(Fmoc)-OHC₂₀H₂₂N₂O₄354.41147071-84-9[1][2]
Nα-Fmoc-Nδ-Boc-L-ornithineFmoc-Orn(Boc)-OHC₂₅H₃₀N₂O₆454.52109425-55-0[3][4][5][6]
Nα,Nδ-bis-Fmoc-L-ornithineFmoc-Orn(Fmoc)-OHC₃₅H₃₂N₂O₆576.6Not Available

Experimental Protocols

The primary application of H-Orn(Fmoc)-OH is in solid-phase peptide synthesis to introduce an ornithine residue into a growing peptide chain. The following is a generalized protocol for the coupling of H-Orn(Fmoc)-OH to a resin-bound peptide with a free N-terminal amine.

Protocol: Coupling of H-Orn(Fmoc)-OH in Solid-Phase Peptide Synthesis

1. Resin Preparation:

  • Begin with a suitable solid support (e.g., Rink Amide resin, Wang resin) to which the preceding amino acid of the desired peptide has been coupled and its Nα-Fmoc protecting group has been removed (deprotected).

  • Wash the resin thoroughly with N,N-dimethylformamide (DMF) to remove any residual piperidine from the deprotection step. A typical wash cycle consists of 3-5 washes with DMF.

2. Activation of H-Orn(Fmoc)-OH:

  • In a separate vessel, dissolve H-Orn(Fmoc)-OH (typically 3-5 equivalents relative to the resin substitution) in DMF.

  • Add a coupling reagent. Common choices include:

    • Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).

    • Onium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), typically used with a base such as N,N-diisopropylethylamine (DIPEA).[7]

  • Allow the activation mixture to react for a few minutes at room temperature.

3. Coupling Reaction:

  • Add the activated H-Orn(Fmoc)-OH solution to the vessel containing the deprotected resin.

  • Agitate the mixture gently (e.g., by bubbling nitrogen gas or using a shaker) for 1-2 hours at room temperature to ensure complete coupling.[7]

4. Washing:

  • After the coupling reaction is complete, drain the reaction solution from the resin.

  • Wash the resin extensively with DMF to remove excess reagents and byproducts. This is typically followed by washes with dichloromethane (DCM) and methanol (MeOH) to ensure all soluble materials are removed.

5. Monitoring the Coupling Reaction (Optional but Recommended):

  • Perform a qualitative test, such as the Kaiser test (ninhydrin test), to check for the presence of free primary amines on the resin. A negative result (e.g., yellow beads) indicates a successful coupling.

6. Capping (if necessary):

  • If the coupling is incomplete (as indicated by a positive Kaiser test), cap the unreacted free amines to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a base like DIPEA in DMF.

Following a successful coupling, the peptide-resin is ready for the deprotection of the newly introduced Fmoc group on the ornithine residue to allow for the coupling of the next amino acid in the sequence.

Visualizing the Workflow

The following diagrams illustrate the key processes in the utilization of H-Orn(Fmoc)-OH in peptide synthesis.

spss_coupling_workflow Resin Resin with Free Amine Coupling Coupling Reaction Resin->Coupling Activation Activation of H-Orn(Fmoc)-OH Activation->Coupling Washing Washing Coupling->Washing Coupled_Resin Resin with Coupled H-Orn(Fmoc)-OH Washing->Coupled_Resin

Caption: General workflow for coupling H-Orn(Fmoc)-OH in SPPS.

fmoc_deprotection_cycle start Peptide-Resin with N-terminal Fmoc deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection Treat with base wash1 Wash (DMF) deprotection->wash1 Remove byproducts coupling Couple next Fmoc-Amino Acid wash1->coupling Prepare for coupling wash2 Wash (DMF/DCM) coupling->wash2 Remove excess reagents end Elongated Peptide-Resin with N-terminal Fmoc wash2->end Cycle complete

Caption: The iterative cycle of Fmoc-SPPS.

References

The Orthogonal Dance of Fmoc and Boc in Ornithine Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and structure with high fidelity. The non-proteinogenic amino acid ornithine, with its reactive side-chain amino group, presents a unique synthetic challenge and a valuable opportunity for introducing molecular diversity. This technical guide provides an in-depth exploration of the two most prevalent protecting groups for ornithine—Fmoc and Boc—elucidating their orthogonal relationship, applications, and the detailed methodologies required for their successful implementation in solid-phase peptide synthesis (SPPS).

Core Principles: The Orthogonal Strategy of Fmoc and Boc

The cornerstone of modern peptide synthesis lies in the concept of orthogonality, where different protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups exemplify this principle, forming the foundation of a robust and versatile protection strategy for amino acids like ornithine.[2][3]

  • Fmoc (9-fluorenylmethoxycarbonyl): This protecting group is labile to mild basic conditions, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1][3] This allows for the iterative deprotection of the α-amino group during the stepwise elongation of the peptide chain in SPPS.[2]

  • Boc (tert-butyloxycarbonyl): In contrast, the Boc group is stable under basic conditions but is readily cleaved by acids, such as trifluoroacetic acid (TFA).[3][]

This differential lability is the key to their orthogonal nature. In the context of ornithine, this allows for two primary protection schemes, each with distinct synthetic advantages:

  • Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH): This is the most common derivative used in Fmoc-based SPPS.[3] The Fmoc group on the α-amino group is removed at each cycle of peptide elongation, while the Boc group on the δ-amino side-chain remains intact. The side-chain Boc group is then typically removed during the final cleavage of the peptide from the resin with a strong acid like TFA.[3][5] This strategy is ideal for the synthesis of linear peptides containing ornithine.[2]

  • Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH): This derivative is employed in Boc-based SPPS or for specific applications in Fmoc synthesis where on-resin side-chain modification is desired.[6][7] The acid-labile Boc group protects the α-amino group for peptide chain elongation, while the base-labile Fmoc group on the side chain allows for selective deprotection and subsequent modification of the ornithine side chain while the peptide is still attached to the solid support.[6]

Quantitative Data Summary

The selection of a protected ornithine derivative is often guided by factors such as purity, solubility, and stability. The following tables summarize key quantitative data for commonly used Fmoc- and Boc-protected ornithine derivatives.

Compound Molecular Formula Molecular Weight ( g/mol ) Purity (Typical) CAS Number
Fmoc-Orn(Boc)-OHC₂₅H₃₀N₂O₆454.52≥98.0% (HPLC)109425-55-0
Boc-Orn(Fmoc)-OHC₃₀H₃₂N₂O₆516.59-150828-96-9[6]
Boc-Orn-OHC₁₀H₂₀N₂O₄232.28-21887-64-9[8]
Fmoc-Orn(Fmoc)-OHC₃₅H₃₂N₂O₆576.6-201046-59-5[9]

Data compiled from various sources. Purity can vary by supplier and lot.

Experimental Protocols

The following are detailed methodologies for the key steps involving Fmoc- and Boc-protected ornithine in solid-phase peptide synthesis.

Protocol 1: Incorporation of Fmoc-Orn(Boc)-OH in Fmoc-SPPS

This protocol outlines a single coupling cycle for adding an Fmoc-Orn(Boc)-OH residue to a growing peptide chain on a solid support.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin) in a peptide synthesis vessel.

  • Add DMF to swell the resin for at least 1 hour.[10]

  • Drain the DMF.

2. N-terminal Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[10][11]

  • Agitate the mixture for 5-10 minutes at room temperature.[11]

  • Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[11]

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[11]

3. Coupling of Fmoc-Orn(Boc)-OH:

  • In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (e.g., 5 equivalents relative to resin loading) and a coupling agent such as HBTU (e.g., 4.5 equivalents) and HOBt (e.g., 4.5 equivalents) or HATU (e.g., 4.5 equivalents) in DMF.[10]

  • Add a base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (e.g., 2 equivalents) to the activation solution and allow it to pre-activate for a few minutes.[10]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.[11]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection of Peptides Containing Orn(Boc)

This protocol is for cleaving the synthesized peptide from the solid support and simultaneously removing the Boc side-chain protecting group from ornithine.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.[11]

2. Cleavage and Deprotection:

  • Place the dried peptide-resin in a reaction vessel.

  • Add a cleavage cocktail. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[1]

  • Stir the mixture at room temperature for 2-4 hours.[1]

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.[5]

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.[5]

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.[5][11]

  • Centrifuge the mixture to pellet the peptide.[5]

  • Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.[5]

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]

Protocol 3: Selective Deprotection of the Ornithine Side Chain

This protocol describes the on-resin deprotection of an Fmoc group from the ornithine side chain, using Boc-Orn(Fmoc)-OH as the building block, to allow for side-chain modification.

1. Peptide Synthesis:

  • Incorporate Boc-Orn(Fmoc)-OH into the peptide sequence using standard Boc-SPPS protocols.

  • Complete the synthesis of the desired peptide chain.

2. Selective Fmoc Deprotection:

  • Wash the peptide-resin with DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes at room temperature.

  • Wash the resin thoroughly with DMF to remove piperidine.

3. Side-Chain Modification:

  • The now-free δ-amino group of the ornithine residue can be reacted with a variety of reagents, such as carboxylic acids for lactam bridge formation, fluorescent labels, or other moieties.

  • Follow standard coupling procedures appropriate for the specific modification.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the use of Fmoc and Boc protecting groups for ornithine.

Fmoc_SPPS_Workflow Resin Resin-NH2 Fmoc_AA Couple Fmoc-AA-OH Resin->Fmoc_AA Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA->Deprotect Couple_Orn Couple Fmoc-Orn(Boc)-OH Deprotect->Couple_Orn Repeat Repeat Cycles Couple_Orn->Repeat Next Amino Acid Final_Deprotect Final Fmoc Deprotection Couple_Orn->Final_Deprotect Final Amino Acid Repeat->Deprotect Cleave Cleavage & Side-Chain Deprotection (TFA) Final_Deprotect->Cleave Peptide Purified Peptide Cleave->Peptide

Caption: Standard workflow of Fmoc solid-phase peptide synthesis incorporating Fmoc-Orn(Boc)-OH.

Orthogonal_Deprotection start Nα-Fmoc-Orn(Nδ-Boc)-Peptide-Resin deprotect_fmoc Fmoc Deprotection start->deprotect_fmoc 20% Piperidine/DMF deprotect_boc Boc Deprotection start->deprotect_boc TFA result_fmoc Nα-H2N-Orn(Nδ-Boc)-Peptide-Resin deprotect_fmoc->result_fmoc result_boc Nα-Fmoc-Orn(Nδ-H2N)-Peptide-Resin deprotect_boc->result_boc

Caption: Orthogonal deprotection of Fmoc and Boc groups on ornithine.

Side_Chain_Modification_Workflow Start Peptide-Resin with Boc-Orn(Fmoc)-OH incorporated Selective_Deprotection Selective Side-Chain Deprotection (20% Piperidine/DMF) Start->Selective_Deprotection Free_Side_Chain Peptide-Resin with Free Ornithine Side-Chain Selective_Deprotection->Free_Side_Chain Modification On-Resin Side-Chain Modification (e.g., cyclization, labeling) Free_Side_Chain->Modification Modified_Peptide Modified Peptide-Resin Modification->Modified_Peptide Cleavage Final Cleavage (TFA) Modified_Peptide->Cleavage Final_Product Purified Modified Peptide Cleavage->Final_Product

Caption: Experimental workflow for on-resin side-chain modification of ornithine.

Conclusion

The Fmoc and Boc protecting groups provide a powerful and flexible orthogonal system for the incorporation of ornithine into synthetic peptides. The choice between Fmoc-Orn(Boc)-OH and Boc-Orn(Fmoc)-OH is dictated by the overall synthetic strategy, with the former being the standard for linear peptide synthesis via Fmoc-SPPS and the latter enabling sophisticated on-resin side-chain modifications. A thorough understanding of the reaction conditions and adherence to detailed experimental protocols are critical for the successful synthesis of complex ornithine-containing peptides for research, therapeutic, and diagnostic applications.

References

The Strategic Role of H-Orn(Fmoc)-OH in the Synthesis of Non-Proteinogenic Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide structures represents a powerful strategy in modern drug discovery and development.[1] By moving beyond the canonical 20 amino acids, scientists can engineer peptides with enhanced therapeutic properties, including improved stability, potency, and target selectivity.[2] Among the vast arsenal of available NPAAs, H-Orn(Fmoc)-OH, a derivative of the non-proteinogenic amino acid ornithine, stands out as a critical building block for the synthesis of complex and innovative peptide-based therapeutics. This technical guide provides an in-depth exploration of the role of H-Orn(Fmoc)-OH in non-proteinogenic peptide synthesis, complete with detailed experimental protocols and a focus on its practical applications.

Core Concepts: The Power of Orthogonal Protection

The utility of H-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS) is rooted in its unique dual-protection scheme. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain δ-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy is the cornerstone of its versatility, allowing for the selective deprotection of either the N-terminus for peptide chain elongation or the side chain for various modifications, such as cyclization or the attachment of payloads.[3]

The differential lability of the Fmoc and Boc groups is fundamental. The Fmoc group is readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to allow for the stepwise addition of amino acids to the growing peptide chain.[4] Conversely, the Boc group remains stable under these basic conditions but can be selectively cleaved with a strong acid, such as trifluoroacetic acid (TFA), which is often done during the final cleavage of the peptide from the resin or for specific on-resin side-chain manipulations.[4]

Data Presentation: Properties of Ornithine Derivatives

A clear understanding of the physicochemical properties of the building blocks is paramount for successful peptide synthesis. The following tables summarize key quantitative data for H-Orn(Fmoc)-OH and a related derivative.

Table 1: Physicochemical Properties of H-Orn(Fmoc)-OH

PropertyValueReference
CAS Number 147071-84-9[1]
Molecular Formula C₂₀H₂₂N₂O₄[1]
Molecular Weight 354.4 g/mol [1]
Purity ≥95%[1][5]
MDL Number MFCD00237208[1]

Table 2: Physicochemical Properties of a Related Derivative: Fmoc-L-Orn(Fmoc)-OH

PropertyValueReference
CAS Number 201046-59-5[6]
Molecular Formula C₃₅H₃₂N₂O₆[6]
Molecular Weight 576.66 g/mol [6]
Purity ≥95%[6]

Mandatory Visualization: Workflows and Pathways

Visualizing the complex processes of peptide synthesis and the underlying chemical logic is crucial for comprehension and successful implementation. The following diagrams, created using the DOT language, illustrate key workflows.

Orthogonal_Deprotection cluster_Fmoc_Deprotection α-Amine Deprotection cluster_Boc_Deprotection Side-Chain Deprotection Peptide_Resin Peptide-Resin -Orn(Boc)-[AA]n-Fmoc Fmoc_Removal Treat with 20% Piperidine in DMF Peptide_Resin->Fmoc_Removal Chain Elongation Boc_Removal Treat with TFA/DCM Peptide_Resin->Boc_Removal Modification Free_Amine Peptide-Resin -Orn(Boc)-[AA]n-H Fmoc_Removal->Free_Amine Peptide_Elongation Couple next Fmoc-AA-OH Free_Amine->Peptide_Elongation Free_Side_Chain Peptide-Resin -Orn(H)-[AA]n-Fmoc Boc_Removal->Free_Side_Chain Side_Chain_Modification Cyclization or Conjugation Free_Side_Chain->Side_Chain_Modification

Caption: Orthogonal deprotection strategy of H-Orn(Fmoc)-OH.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (e.g., H-Orn(Fmoc)-OH) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final N-terminal Fmoc Deprotection Repeat->Final_Deprotection Sequence complete Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

On_Resin_Cyclization Start Linear Peptide on Resin with Orn(Boc) and Asp(OtBu) Boc_Deprotection Selective Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Wash1 Wash and Neutralize Boc_Deprotection->Wash1 Fmoc_Deprotection N-terminal Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash Fmoc_Deprotection->Wash2 Cyclization On-Resin Lactamization (Coupling Reagents) Wash2->Cyclization Cleavage Cleavage from Resin & Global Deprotection Cyclization->Cleavage End Cyclic Peptide Cleavage->End

Caption: Workflow for on-resin side-chain to side-chain lactamization.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis of non-proteinogenic peptides. The following sections provide methodologies for key experiments involving H-Orn(Fmoc)-OH.

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Coupling of H-Orn(Fmoc)-OH

This protocol outlines the steps for incorporating H-Orn(Fmoc)-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • H-Orn(Fmoc)-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, dissolve H-Orn(Fmoc)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective On-Resin Deprotection of the Ornithine Side-Chain (Boc Group)

This protocol describes the removal of the Boc protecting group from the ornithine side-chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing an Orn(Boc) residue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 10% (v/v) Diisopropylethylamine (DIPEA) in DMF

  • Scavengers (e.g., triisopropylsilane (TIS), water), as needed

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection: Prepare a deprotection cocktail of 20-50% TFA in DCM. The concentration can be optimized to minimize damage to other protecting groups. Treat the resin with the TFA/DCM solution for 20-30 minutes at room temperature with agitation.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM to remove residual acid and cleaved Boc byproducts.

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.

  • Final Washing: Wash the resin again with DMF and DCM. The resin now has a free ornithine side-chain amine ready for further modification.

Protocol 3: On-Resin Side-Chain to Side-Chain Lactamization

This protocol details the formation of a cyclic peptide through an amide bond between the side chains of ornithine and an acidic amino acid (e.g., aspartic acid or glutamic acid). Note that for this procedure, an orthogonal protecting group on the ornithine side chain that is not acid-labile like Boc is typically required if the acidic amino acid is protected with an acid-labile group (e.g., OtBu). For the purpose of this guide, we will assume a compatible protection scheme is in place.

Materials:

  • Peptide-resin with deprotected ornithine and acidic amino acid side chains

  • Coupling reagents (e.g., HBTU, PyBOP)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • Resin Preparation: Ensure the peptide-resin has both the ornithine side-chain amine and the acidic amino acid side-chain carboxyl group deprotected.

  • Cyclization: Swell the resin in DMF. In a separate vessel, dissolve the coupling reagent (3-5 equivalents) and base (6-10 equivalents) in DMF. Add this solution to the resin.

  • Reaction: Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction for completion.

  • Washing: Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a strong acid cocktail (e.g., TFA with scavengers).

Biological and Therapeutic Context

The incorporation of ornithine into peptides is not merely a synthetic exercise; it has profound implications for the biological activity and therapeutic potential of these molecules. Ornithine itself is a key intermediate in the urea cycle, a critical metabolic pathway for the detoxification of ammonia.[7]

In the context of peptide therapeutics, the introduction of ornithine can confer several advantages:

  • Enhanced Stability: The presence of non-proteinogenic amino acids like ornithine can increase a peptide's resistance to enzymatic degradation, prolonging its circulating half-life.[8][9]

  • Improved Bioactivity: The unique structural properties of ornithine can lead to altered peptide conformations, potentially enhancing binding affinity and selectivity for biological targets.[8]

  • Scaffold for Conjugation: The free side-chain amine of ornithine provides a convenient handle for the attachment of other molecules, such as cytotoxic drugs for targeted cancer therapy, imaging agents, or moieties that improve pharmacokinetic properties.[4]

Peptides containing ornithine have been explored in various therapeutic areas, including the development of antimicrobial agents and as modulators of signaling pathways implicated in diseases like cancer and metabolic disorders.[4][8] For instance, the modification of semaglutide, a GLP-1 receptor agonist, with ornithine has been investigated to improve its stability against enzymatic cleavage.[8]

Conclusion

H-Orn(Fmoc)-OH is an indispensable tool in the synthesis of non-proteinogenic peptides. Its orthogonal protecting groups provide chemists with the precision and control necessary to construct complex peptide architectures with tailored properties. From enhancing the stability of therapeutic peptides to providing a scaffold for drug conjugation, the strategic incorporation of ornithine opens up new avenues for the design and development of next-generation peptide-based drugs. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to harness the full potential of H-Orn(Fmoc)-OH in their scientific endeavors.

References

A Technical Guide to Nδ-(9-Fluorenylmethyloxycarbonyl)-L-ornithine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nδ-(9-Fluorenylmethyloxycarbonyl)-L-ornithine, a critical building block in modern peptide chemistry. The document details its chemical properties, supplier information, and applications, with a focus on its role in the synthesis of complex peptides for research and drug development.

Introduction and Compound Identification

The nomenclature for protected amino acids can lead to ambiguity. The term "H-Orn(Fmoc)-OH" chemically denotes an ornithine molecule with a free alpha-amino group (H-), a protected delta-amino group (-Orn(Fmoc)-), and a free C-terminal carboxylic acid (-OH). Therefore, the primary subject of this guide is Nδ-(9-Fluorenylmethyloxycarbonyl)-L-ornithine .

It is crucial to distinguish this compound from its isomers and other commonly used ornithine derivatives where the protecting group positions are different. The table below clarifies the nomenclature for several related compounds.

Common NameSystematic NameCAS NumberKey Feature
H-Orn(Fmoc)-OH Nδ-(9-Fluorenylmethyloxycarbonyl)-L-ornithine147071-84-9 Free α-amino group; Fmoc on δ-amino group.[1]
Fmoc-Orn(Boc)-OHNα-(9-Fluorenylmethyloxycarbonyl)-Nδ-(tert-butoxycarbonyl)-L-ornithine109425-55-0Fmoc on α-amino group; Boc on δ-amino group.[2]
Boc-Orn(Fmoc)-OHNα-(tert-butoxycarbonyl)-Nδ-(9-Fluorenylmethyloxycarbonyl)-L-ornithine150828-96-9Boc on α-amino group; Fmoc on δ-amino group.[3]
Fmoc-Orn(Fmoc)-OHNα,Nδ-bis(9-Fluorenylmethyloxycarbonyl)-L-ornithine201046-59-5Fmoc on both α- and δ-amino groups.[4]

This guide will focus exclusively on Nδ-Fmoc-L-ornithine (CAS: 147071-84-9) .

Physicochemical Properties and Supplier Information

A summary of the key physicochemical properties of Nδ-Fmoc-L-ornithine is presented below. This data is essential for experimental design, including reaction setup and purification.

PropertyValue
CAS Number 147071-84-9[1]
Molecular Formula C₂₀H₂₂N₂O₄[1]
Molecular Weight 354.41 g/mol [1]
Appearance White to off-white solid/powder
Melting Point 139-146 °C[1]
Purity (typical) ≥99% (HPLC)[1]
Solubility Soluble in organic solvents such as DMF, DMSO, NMP.[1]
Storage Conditions 0-8 °C[1]
Major Suppliers:

Nδ-Fmoc-L-ornithine is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. A partial list of suppliers includes:

  • Chem-Impex International

  • Santa Cruz Biotechnology (SCBT)

  • BOC Sciences

  • Finetech Industry Limited

  • LEAPCHEM CO., LTD.

Note: Availability and product specifications may vary. Researchers should consult the suppliers' websites for the most current information.

Applications in Peptide Synthesis and Drug Development

Nδ-Fmoc-L-ornithine is a versatile reagent primarily used in Solid-Phase Peptide Synthesis (SPPS). Its unique protection scheme, with a free α-amino group and a protected δ-amino group, makes it particularly valuable for specific applications that are not easily achievable with standard Nα-Fmoc protected amino acids.

Key Applications Include:

  • Synthesis of Lactam-Bridged Cyclic Peptides: This is the most prominent application. The free α-amino group can be coupled to the C-terminus of a growing peptide chain, while the δ-amino group remains protected. After elongation of the peptide, the Fmoc group on the ornithine side chain can be selectively removed to allow for on-resin cyclization with a side-chain carboxyl group (e.g., from Asp or Glu), forming a stable amide (lactam) bridge. This constrains the peptide's conformation, which can lead to enhanced biological activity, stability, and receptor selectivity.[5][6]

  • Peptidomimetics: By introducing conformational constraints, peptides synthesized with this building block can mimic the secondary structures of larger proteins (e.g., α-helices or β-turns), a key strategy in drug design.[5]

  • Bioconjugation: The δ-amino group, once deprotected, can serve as a handle for attaching other molecules, such as labels, imaging agents, or cytotoxic drugs for targeted delivery systems.[1]

  • Neuroscience and Cancer Research: Peptides containing constrained structures are used to study neurotransmitter systems and to develop targeted cancer therapies.[1]

Experimental Protocols

The following sections provide detailed methodologies for the use of Nδ-Fmoc-L-ornithine in the synthesis of a lactam-bridged cyclic peptide.

General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard steps for assembling the linear peptide precursor on a solid support resin.

Workflow for Linear Peptide Synthesis

Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat Repeat->Fmoc_Deprotection for next cycle LinearPeptide Linear Peptide on Resin (...-Asp(OAll)-...-Orn(Fmoc)-...) Asp_Deprotect 1. Selective Deprotection (Asp) (e.g., Pd(PPh₃)₄ for Allyl group) LinearPeptide->Asp_Deprotect Orn_Deprotect 2. Selective Deprotection (Orn) (20% Piperidine in DMF for Fmoc group) Asp_Deprotect->Orn_Deprotect Cyclization 3. Intramolecular Coupling (e.g., PyBOP/DIPEA in DMF) Orn_Deprotect->Cyclization CyclicPeptide Cyclic Peptide on Resin Cyclization->CyclicPeptide cluster_0 Cell Membrane Receptor Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Blocked X Receptor->Blocked Ligand Natural Ligand Ligand->Receptor Binds & Activates CyclicPeptide Cyclic Peptide (Antagonist) CyclicPeptide->Receptor Binds & Blocks Response Cellular Response Signaling->Response Blocked->Signaling

References

An In-depth Technical Guide to the Solubility of Fmoc-Protected Ornithine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various Fmoc-protected ornithine derivatives, crucial building blocks in solid-phase peptide synthesis (SPPS) and drug discovery. Understanding the solubility of these reagents is paramount for optimizing reaction conditions, ensuring efficient coupling, and achieving high-purity synthetic peptides. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination and peptide synthesis, and visual workflows to aid in experimental design and troubleshooting.

Quantitative Solubility Data

The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of coupling steps during SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences. The following tables summarize the available quantitative and qualitative solubility data for various Fmoc-protected ornithine derivatives in common organic solvents used in peptide synthesis.

Table 1: Quantitative Solubility of Fmoc-Orn(Boc)-OH

SolventConcentration (mg/mL)Molar Concentration (mM)Observations
Dimethylformamide (DMF)2044.0-
Dimethyl sulfoxide (DMSO)1022.0-
Ethanol1022.0-
DMF:PBS (pH 7.2) (1:5)0.160.35Limited solubility in aqueous buffers.

Table 2: Semi-Quantitative and Qualitative Solubility of Other Fmoc-Ornithine Derivatives

DerivativeSolventConcentrationMolar Concentration (mM)Observation
Fmoc-D-Orn(Boc)-OHDMF1 mmole in 2 mL500Clearly soluble[1]
Fmoc-Orn(Mtt)-OHDMF1 mmole in 2 mL500Clearly soluble
Fmoc-Orn(ivDde)-OHDMF1 mmole in 2 mL500Clearly soluble
Fmoc-Orn(Z)-OHNot specifiedNot specifiedNot specifiedNo quantitative data available. Generally soluble in polar aprotic solvents.
Fmoc-Orn(Alloc)-OHNot specifiedNot specifiedNot specifiedNo quantitative data available. Generally soluble in polar aprotic solvents.
di-Fmoc-Ornithine-OHNot specifiedNot specifiedNot specifiedNo quantitative data available. Expected to have lower solubility due to the presence of two bulky Fmoc groups.

Factors Influencing Solubility

Several factors can influence the solubility of Fmoc-protected ornithine derivatives:

  • Side-Chain Protecting Group: The nature of the side-chain protecting group significantly impacts solubility. Bulky and hydrophobic groups can either increase or decrease solubility depending on the solvent.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and N-Methyl-2-pyrrolidone (NMP) are generally the most effective for dissolving Fmoc-amino acids. For derivatives that are difficult to dissolve, a mixture of solvents, such as DMF with a small amount of DMSO, can enhance solubility[2].

  • Temperature: Solubility typically increases with a rise in temperature. Gentle warming (e.g., to 30-40°C) can be employed to dissolve compounds that are sparingly soluble at room temperature[2]. However, prolonged heating should be avoided to prevent potential degradation.

  • Purity of the Compound and Solvent: Impurities in the Fmoc-amino acid or degradation of the solvent (e.g., DMF breaking down to dimethylamine) can negatively affect solubility and reactivity[2]. It is crucial to use high-purity reagents and solvents.

  • Aggregation: The bulky, hydrophobic Fmoc group can lead to intermolecular aggregation, reducing solubility. Sonication can be a useful technique to break up aggregates and facilitate dissolution[2].

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This protocol outlines a general method for determining the equilibrium solubility of an Fmoc-ornithine derivative in a specific solvent.

Materials:

  • Fmoc-ornithine derivative

  • High-purity solvent (e.g., DMF, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the Fmoc-ornithine derivative to a known volume of the test solvent in a sealed vial.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C) using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the suspension at high speed to pellet the excess, undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method (see Protocol 3.2).

  • Calculation:

    • Determine the concentration of the original supernatant using the measured concentration and the dilution factor. The result is the solubility, typically expressed in mg/mL or mM.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result prep_solution Prepare Saturated Solution (Excess solute in solvent) equilibration Agitate at Constant Temperature (24-48 hours) prep_solution->equilibration Achieve Equilibrium centrifuge Centrifuge to Pellet Solid equilibration->centrifuge Separate Phases sample Sample Supernatant & Dilute centrifuge->sample Prepare for Analysis hplc Quantify by HPLC sample->hplc Analyze Concentration calculate Calculate Solubility hplc->calculate Determine Final Value

Caption: Experimental workflow for determining the solubility of Fmoc-ornithine derivatives.

Protocol for HPLC Analysis of Fmoc-Amino Acids

This protocol provides a general method for the quantification of dissolved Fmoc-ornithine derivatives.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Reversed-phase C18 column.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Calibration Curve:

    • Prepare a series of standard solutions of the Fmoc-ornithine derivative of known concentrations in the mobile phase.

    • Inject the standards and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Inject the diluted supernatant from the solubility experiment (Protocol 3.1).

  • Quantification:

    • Determine the concentration of the sample from the calibration curve. The Fmoc group has a characteristic UV absorbance at approximately 265 nm.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ornithine Derivatives

This protocol describes a single coupling cycle for incorporating an Fmoc-ornithine derivative into a peptide chain on a solid support.

Materials:

  • Fmoc-compatible resin (e.g., Rink Amide, Wang)

  • Fmoc-ornithine derivative

  • DMF, peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Repeat the treatment for another 10-20 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-ornithine derivative with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

G General Cycle for Fmoc-SPPS start Start with Resin-Bound Protected Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Next Fmoc-AA (e.g., Fmoc-Orn(Boc)-OH) + Coupling Reagents wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection repeat->final_cleavage No (End of Sequence)

Caption: A simplified workflow of a single cycle in Fmoc solid-phase peptide synthesis.

Troubleshooting Solubility Issues

When encountering solubility problems with Fmoc-ornithine derivatives, the following troubleshooting steps can be taken:

G Troubleshooting Fmoc-Ornithine Derivative Solubility start Problem: Incomplete Dissolution check_solvent Verify Solvent Quality (High-purity, fresh) start->check_solvent use_fresh_solvent Use Fresh Solvent check_solvent->use_fresh_solvent No check_concentration Check Concentration (Is it too high?) check_solvent->check_concentration Yes use_fresh_solvent->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes sonicate Apply Sonication (Break up aggregates) check_concentration->sonicate No reduce_concentration->sonicate gentle_warming Gentle Warming (30-40°C) sonicate->gentle_warming solvent_mixture Use Solvent Mixture (e.g., DMF/DMSO) gentle_warming->solvent_mixture success Solution Dissolved solvent_mixture->success

Caption: A logical workflow for troubleshooting solubility issues with Fmoc-ornithine derivatives.

This guide provides foundational knowledge and practical protocols for working with Fmoc-protected ornithine derivatives. For novel derivatives or specific experimental conditions, it is always recommended to perform preliminary solubility tests to ensure optimal results in your research and development endeavors.

References

The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practices of solid-phase peptide synthesis (SPPS) with a specific focus on the incorporation of the non-proteinogenic amino acid, ornithine. Ornithine residues are pivotal in the design of novel peptide therapeutics, offering unique structural and functional properties, including the ability to form lactam bridges for cyclization, which can enhance peptide stability and bioactivity. This guide details the chemistry of ornithine in SPPS, from side-chain protection strategies to coupling and cleavage protocols, supported by quantitative data and detailed experimental methodologies.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, a cornerstone of peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1] This methodology simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing steps.[1] The most prevalent strategy employed in modern SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile groups for the permanent protection of amino acid side chains.[2]

Ornithine in Peptide Synthesis: The Role of Fmoc-Orn(Boc)-OH

Ornithine, a non-proteinogenic amino acid, is a valuable building block in peptide synthesis, frequently used for creating lactam bridges, attaching labels, or conjugating other molecules to a peptide.[3] The most common derivative for incorporating ornithine in Fmoc-based SPPS is Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH).[4] This compound employs an orthogonal protection strategy, where the Fmoc group on the α-amino group is removed by a base (e.g., piperidine), while the tert-butyloxycarbonyl (Boc) group on the δ-amino side-chain is stable to base but can be removed by a strong acid (e.g., trifluoroacetic acid, TFA).[4] This differential lability is crucial for the selective deprotection and modification of the ornithine side-chain, particularly in the synthesis of cyclic peptides.

Figure 1: Structure of Fmoc-Orn(Boc)-OH.

The SPPS Cycle for Ornithine Incorporation

The incorporation of an ornithine residue into a peptide chain follows the general cycle of Fmoc-SPPS. This iterative process consists of deprotection, washing, coupling, and washing steps.

SPPS_Workflow Resin Resin with N-Fmoc protected amino acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1 Wash1 DMF Wash Deprotection->Wash1 2 Coupling Amino Acid Coupling (Fmoc-Orn(Boc)-OH + Coupling Reagent) Wash1->Coupling 3 Wash2 DMF/DCM Wash Coupling->Wash2 4 Repeat Repeat Cycle or Proceed to Cleavage Wash2->Repeat 5 Repeat->Deprotection Next Amino Acid On_Resin_Cyclization Start Linear Peptide on Resin with Fmoc-Orn(Boc)-OH and Fmoc-Asp(OAll)-OH Fmoc_Deprotection N-terminal Fmoc Deprotection Start->Fmoc_Deprotection Alloc_Deprotection Side-Chain Alloc Deprotection (Pd(PPh3)4) Fmoc_Deprotection->Alloc_Deprotection Intramolecular_Coupling On-Resin Intramolecular Coupling (e.g., HATU, DIPEA) Alloc_Deprotection->Intramolecular_Coupling Cleavage Cleavage from Resin and Global Deprotection (TFA) Intramolecular_Coupling->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Purified Cyclic Peptide Purification->Final_Product

References

Methodological & Application

Application Notes and Protocols for Fmoc Deprotection of Ornithine Residues in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for mild and orthogonal deprotection conditions. Ornithine, a non-proteinogenic amino acid, is a valuable building block in peptide chemistry, often incorporated to introduce lactam bridges, for conjugation, or as a lysine analogue. The successful synthesis of ornithine-containing peptides relies on efficient and specific Fmoc deprotection strategies, both at the N-terminus for chain elongation and potentially at the side chain for on-resin modifications.

These application notes provide a comprehensive overview of the conditions for Fmoc deprotection of ornithine residues, including standard protocols, quantitative data on deprotection parameters, and a discussion of potential side reactions and mitigation strategies. Detailed experimental protocols and visual workflows are provided to guide researchers in achieving high-purity ornithine-containing peptides.

Data Presentation: Fmoc Deprotection Conditions

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. The following tables summarize common conditions for both N-terminal Fmoc deprotection and the orthogonal deprotection of various ornithine side-chain protecting groups.

Table 1: Standard N-terminal Fmoc Deprotection Conditions

ReagentConcentration (% v/v in DMF)Typical Reaction TimeNotes
Piperidine20%2 x 5-10 minThe most common and robust condition for routine SPPS.[1]
Piperidine5-10%2 x 10-15 minUsed to minimize base-catalyzed side reactions such as aspartimide formation.
4-Methylpiperidine (4-MP)20%2 x 5-10 minAn alternative to piperidine with similar efficiency, sometimes preferred due to regulatory considerations.[2]
Piperazine (PZ)10% (in 9:1 DMF/ethanol)2 x 10-15 minA less nucleophilic alternative that can reduce certain side reactions.[2]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (often with 2% piperidine as a scavenger)2 x 2-5 minA stronger, non-nucleophilic base for rapid deprotection, especially for sterically hindered residues.[3]

Table 2: Orthogonal Deprotection of Ornithine Side-Chain Protecting Groups

Ornithine DerivativeProtecting GroupDeprotection ReagentTypical ConditionsOrthogonality
Fmoc-Orn(Boc)-OHBoc (tert-butyloxycarbonyl)Trifluoroacetic acid (TFA)20-50% TFA in Dichloromethane (DCM), 20-30 minStable to piperidine, cleaved by acid.[1]
Fmoc-Orn(Mtt)-OHMtt (4-Methyltrityl)Dilute TFA1-2% TFA in DCM, multiple short treatmentsHighly acid-labile, stable to piperidine. Allows for selective on-resin side-chain manipulation.[4]
Fmoc-Orn(ivDde)-OHivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Hydrazine2% Hydrazine in DMF, multiple short treatmentsStable to both acid and piperidine, cleaved by hydrazine.
Fmoc-Orn(Alloc)-OHAlloc (Allyloxycarbonyl)Pd(PPh₃)₄ / PhenylsilanePd(0) catalyst and scavenger in DCM, 20-30 minOrthogonal to both acid- and base-labile groups.[1]

Experimental Protocols

The following are detailed protocols for the deprotection of Fmoc groups from ornithine residues in a manual SPPS workflow. These can be adapted for automated peptide synthesizers.

Protocol 1: Standard N-terminal Fmoc Deprotection

Objective: To remove the N-terminal Fmoc group for subsequent amino acid coupling.

Materials:

  • Fmoc-peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Peptide synthesis vessel

  • Shaker or nitrogen bubbling system for agitation

Procedure:

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30 minutes.

  • Solvent Removal: Drain the DMF from the synthesis vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the resin suspension for 5-10 minutes at room temperature.

  • Solvent Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.

  • Agitation: Agitate for another 5-10 minutes.

  • Solvent Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. A final wash with DCM can aid in preparing the resin for the next coupling step.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Orthogonal Deprotection of Orn(Boc) Side Chain

Objective: To selectively remove the Boc protecting group from the ornithine side chain for on-resin modification.

Materials:

  • Fmoc-peptide-resin containing Orn(Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF

  • DMF

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Solvent Removal: Drain the DCM.

  • Deprotection Cocktail Preparation: Prepare a solution of 20-30% TFA in DCM.

  • Deprotection: Add the TFA/DCM solution to the resin and agitate for 20-30 minutes at room temperature.[1]

  • Solvent Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Add the 10% DIPEA in DMF solution and agitate for 5-10 minutes to neutralize the resin.

  • Washing: Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete Boc deprotection.

Protocol 3: Orthogonal Deprotection of Orn(Mtt) Side Chain

Objective: To selectively remove the highly acid-labile Mtt protecting group from the ornithine side chain.

Materials:

  • Fmoc-peptide-resin containing Orn(Mtt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 10% (v/v) DIPEA in DMF

  • DMF

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes.

  • Solvent Removal: Drain the DCM.

  • Deprotection Cocktail Preparation: Prepare a solution of 1-2% TFA in DCM.

  • Deprotection: Treat the resin with the dilute TFA/DCM solution for 2-5 minutes. Repeat this treatment 3-5 times until the yellow color of the trityl cation is no longer observed in the drained solution.

  • Washing: Wash the resin thoroughly with DCM (3-5 times).

  • Neutralization: Add the 10% DIPEA in DMF solution and agitate for 5-10 minutes.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 4: Orthogonal Deprotection of Orn(ivDde) Side Chain

Objective: To selectively remove the ivDde protecting group from the ornithine side chain using hydrazine.

Materials:

  • Fmoc-peptide-resin containing Orn(ivDde)

  • 2% (v/v) Hydrazine monohydrate in DMF

  • DMF

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection: Add the 2% hydrazine in DMF solution to the resin and agitate for 3-5 minutes at room temperature.[1]

  • Solvent Removal: Drain the hydrazine solution.

  • Repeat Deprotection: Repeat the hydrazine treatment 2-3 more times until deprotection is complete, which can be monitored by HPLC analysis of a small cleaved sample.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

Potential Side Reactions and Mitigation Strategies

δ-Lactam Formation

A common side reaction involving ornithine residues is the intramolecular cyclization of the δ-amino group with the backbone carbonyl to form a stable six-membered δ-lactam. This can occur during activation for coupling or under basic conditions.

Mitigation Strategies:

  • Use of appropriate coupling reagents: Employing coupling reagents that minimize over-activation can reduce the risk of lactam formation.

  • Pre-activation: Pre-activating the incoming amino acid before adding it to the deprotected N-terminus of the ornithine-containing peptide can help favor intermolecular coupling over intramolecular cyclization.

  • Careful control of reaction times: Minimizing the time the N-terminal amine of ornithine is exposed to activation conditions can be beneficial.

Aspartimide Formation

While not specific to ornithine, aspartimide formation is a common side reaction in Fmoc-SPPS that can be exacerbated by strong basic conditions used for deprotection. This occurs when the backbone amide nitrogen attacks the side-chain ester of an adjacent aspartic acid residue.

Mitigation Strategies:

  • Use of milder deprotection conditions: Employing lower concentrations of piperidine (e.g., 5-10%) or alternative, less nucleophilic bases like DBU can reduce the incidence of aspartimide formation.[5]

  • Use of sterically hindered side-chain protecting groups for Asp: Utilizing protecting groups like O-t-butyl (OtBu) can sterically hinder the formation of the aspartimide ring.

Visualizations

The following diagrams illustrate key workflows and mechanisms in the Fmoc deprotection of ornithine-containing peptides.

Fmoc_SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection N-terminal Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid SideChain_Mod Optional: Side-Chain Deprotection & Modification Repeat->SideChain_Mod Final Amino Acid Final_Cleavage Final Cleavage & Global Deprotection (TFA Cocktail) SideChain_Mod->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification End Purified Peptide Purification->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Peptide cluster_1 Deprotection Reagent cluster_2 Reaction Intermediate cluster_3 Products cluster_4 Adduct Formation Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine (Proton Abstraction) Piperidine Piperidine Adduct DBF-Piperidine Adduct Deprotected_Peptide H2N-Peptide-Resin Carbanion->Deprotected_Peptide β-Elimination DBF Dibenzofulvene (DBF) CO2 CO2 DBF->Adduct + Piperidine (Scavenging)

Caption: Mechanism of Fmoc deprotection by piperidine.

Ornithine_Deprotection_Decision_Tree start Need for on-resin ornithine side-chain modification? no_mod Use Fmoc-Orn(Boc)-OH. Deprotect during final cleavage with TFA. start->no_mod No yes_mod What type of modification? start->yes_mod Yes acid_labile_mod Modification requires acid-labile conditions yes_mod->acid_labile_mod Acid-based hydrazine_labile_mod Modification requires hydrazine-labile conditions yes_mod->hydrazine_labile_mod Hydrazine-based other_ortho Other orthogonal chemistries needed? yes_mod->other_ortho Other use_mtt Use Fmoc-Orn(Mtt)-OH. Deprotect with 1-2% TFA in DCM. acid_labile_mod->use_mtt use_ivdde Use Fmoc-Orn(ivDde)-OH. Deprotect with 2% Hydrazine in DMF. hydrazine_labile_mod->use_ivdde use_alloc Use Fmoc-Orn(Alloc)-OH. Deprotect with Pd(0) catalyst. other_ortho->use_alloc

Caption: Decision tree for selecting an ornithine side-chain protection strategy.

References

Coupling Reagents for H-Orn(Fmoc)-OH in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of common coupling reagents for the incorporation of H-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS). The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization, when incorporating this sterically hindered amino acid.

Introduction

H-Orn(Fmoc)-OH is a derivative of the non-proteinogenic amino acid ornithine, protected at the side-chain amine with a fluorenylmethyloxycarbonyl (Fmoc) group. Its incorporation into peptide sequences is of significant interest for the development of peptidomimetics, constrained peptides, and other therapeutic peptides. However, the bulky Fmoc group on the side chain can present steric challenges during peptide coupling, potentially leading to incomplete reactions and the formation of deletion sequences. Therefore, the selection of a highly efficient coupling reagent is paramount. This guide details protocols for three widely used and effective coupling reagents: HATU, HBTU, and DIC/HOBt, and provides a comparative overview of their performance.

Comparative Overview of Coupling Reagents

Uronium/aminium and phosphonium salt-based reagents are generally recommended for sterically hindered amino acids.[1] Reagents such as HATU, HBTU, and phosphonium-based reagents like PyBOP are more potent and typically yield better results than carbodiimide-based methods alone for such challenging couplings.[1][2]

Key Considerations:

  • Racemization: Histidine is particularly prone to racemization during coupling, and similar precautions should be taken with other amino acids where stereochemical integrity is critical.[3][4] The choice of coupling reagent and additives like HOBt or Oxyma can significantly suppress this side reaction.[5][6]

  • Guanidinylation: Uronium/aminium reagents like HBTU and HATU can cause guanidinylation of the N-terminus if used in excess, leading to chain termination. Using stoichiometric amounts of the uronium reagent relative to the amino acid or opting for phosphonium-based reagents can prevent this.[1]

  • Cost: The cost of coupling reagents can be a factor, with HATU generally being more expensive than HBTU and DIC.

Data Presentation

The following tables summarize typical quantitative parameters for the coupling of H-Orn(Fmoc)-OH using different reagents in solid-phase peptide synthesis. Note that optimal conditions may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 1: Reagent Equivalents and Reaction Times

Reagent/ComponentProtocol 1: HATUProtocol 2: HBTU/HOBtProtocol 3: DIC/HOBt
H-Orn(Fmoc)-OH (eq.)3 - 53 - 55
Coupling Reagent (eq.)2.9 - 4.53 - 55.5
Additive (eq.)-3 - 5.5 (HOBt)5.5 (HOBt)
Base (DIPEA) (eq.)6 - 106 - 10-
Pre-activation Time1 - 2 minutes2 - 5 minutesNot applicable
Coupling Time1 - 4 hours1 - 4 hours2 - 4 hours

Table 2: Performance Characteristics of Common Coupling Reagents

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey AdvantagesPotential Issues
HATU Uronium/Aminium SaltVery HighLowExcellent for hindered couplings, fast reaction rates.[5][7]Higher cost, potential for guanidinylation side reaction.[1]
HBTU Uronium/Aminium SaltHighLow to MediumHigh coupling efficiency, rapid reactions.[8][9]Can cause guanidinylation, byproducts can be difficult to remove in solution phase.[1]
DIC/HOBt Carbodiimide/AdditiveMediumLow (with HOBt)Cost-effective, minimal risk of guanidinylation.[5][10]Slower reaction times, potential for N-acylurea formation, byproduct (DIU) can be difficult to remove if it precipitates.[5]
PyBOP Phosphonium SaltHighLowEfficient, no risk of guanidinylation.[1]Byproducts can be difficult to remove in solution-phase synthesis.[1]

Experimental Protocols

The following are detailed protocols for the manual Fmoc-based solid-phase peptide synthesis to couple H-Orn(Fmoc)-OH.

General Preparatory Steps
  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[4][7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.[7][11]

    • Agitate the mixture for 3-5 minutes.[4][11]

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-20 minutes to ensure complete Fmoc removal.[7][11]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.[3][8]

  • Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.[8]

Protocol 1: Coupling of H-Orn(Fmoc)-OH using HATU

This protocol is highly recommended for sterically hindered amino acids due to the high reactivity of HATU.[1][7]

Materials:

  • Fmoc-deprotected peptide-resin

  • H-Orn(Fmoc)-OH (3-5 equivalents)

  • HATU (2.9-4.5 equivalents)[3]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[3]

  • DMF (peptide synthesis grade)

Procedure:

  • Pre-activation: In a separate vessel, dissolve H-Orn(Fmoc)-OH and HATU in DMF. Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.[3][7]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.[3][7]

  • Agitate the reaction mixture at room temperature for 1-4 hours. For sterically hindered couplings, a longer reaction time is advisable.[3][7]

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test for free amines (e.g., the Kaiser test). A negative result (yellow beads) indicates a complete reaction.[3][7]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and then DMF again (3-5 times) to remove excess reagents and byproducts.[3]

  • Optional Double Coupling: If the Kaiser test indicates incomplete coupling, a second coupling can be performed by repeating steps 1-5.[1][7]

Protocol 2: Coupling of H-Orn(Fmoc)-OH using HBTU/HOBt

This is a robust and widely used coupling method with high efficiency.[8]

Materials:

  • Fmoc-deprotected peptide-resin

  • H-Orn(Fmoc)-OH (3-5 equivalents)

  • HBTU (3-5 equivalents)[8]

  • HOBt (3-5.5 equivalents)[8]

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

  • Pre-activation: In a separate vessel, dissolve H-Orn(Fmoc)-OH, HBTU, and HOBt in DMF. Add DIPEA to the solution and allow it to pre-activate for 2-5 minutes.[8]

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.[8]

  • Agitate the mixture for 1-4 hours at room temperature.[3]

  • Monitoring: Monitor the reaction completion with a Kaiser test.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF as described in Protocol 1.

  • Optional Double Coupling: If the coupling is incomplete, repeat the coupling step.

Protocol 3: Coupling of H-Orn(Fmoc)-OH using DIC/HOBt

This is a cost-effective method that minimizes the risk of certain side reactions.[10]

Materials:

  • Fmoc-deprotected peptide-resin

  • H-Orn(Fmoc)-OH (5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (5.5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)

  • DMF (peptide synthesis grade)

  • DCM (optional)

Procedure:

  • Suspend the deprotected resin in DMF or a mixture of DMF/DCM.[10]

  • In a separate vessel, dissolve H-Orn(Fmoc)-OH and HOBt in a minimal volume of DMF.[10]

  • Add the amino acid/HOBt solution to the resin suspension.[10]

  • Add DIC to the reaction mixture.[10]

  • Agitate the mixture at room temperature for 2-4 hours.[4]

  • Monitoring: Monitor the reaction for completion using the Kaiser test. If the test is not negative within four hours, the coupling procedure can be repeated.[10]

  • Washing: Once the ninhydrin test is negative, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol or DCM.[10]

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Peptide Elongation Cycle cluster_final Final Steps Resin Resin SwollenResin Swollen Resin Resin->SwollenResin DMF FmocDeprotection Fmoc Deprotection SwollenResin->FmocDeprotection Washing1 DMF Wash FmocDeprotection->Washing1 20% Piperidine/DMF Coupling Coupling H-Orn(Fmoc)-OH Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Coupling Reagent Washing2->FmocDeprotection Repeat for next amino acid Cleavage Cleavage from Resin Washing2->Cleavage After final coupling Purification Purification Cleavage->Purification e.g., TFA Cocktail FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating H-Orn(Fmoc)-OH.

Coupling_Mechanisms cluster_hat_hbtu HATU/HBTU Activation cluster_dic_hobt DIC/HOBt Activation AA_COOH H-Orn(Fmoc)-OH ActiveEster OAt/OBt Active Ester AA_COOH->ActiveEster + HATU_HBTU HATU or HBTU HATU_HBTU->ActiveEster + PeptideBond1 Peptide Bond Formation ActiveEster->PeptideBond1 Peptide_NH2 Resin-Bound Peptide-NH2 Peptide_NH2->PeptideBond1 AA_COOH2 H-Orn(Fmoc)-OH O_Acylisourea O-Acylisourea Intermediate AA_COOH2->O_Acylisourea + DIC DIC DIC->O_Acylisourea + OBt_Ester OBt Active Ester O_Acylisourea->OBt_Ester + HOBt HOBt HOBt PeptideBond2 Peptide Bond Formation OBt_Ester->PeptideBond2 Peptide_NH2_2 Resin-Bound Peptide-NH2 Peptide_NH2_2->PeptideBond2

Caption: Simplified mechanisms of amino acid activation for HATU/HBTU and DIC/HOBt coupling reagents.

References

Application Notes and Protocols for the Synthesis of Macrocyclic Peptides Utilizing Fmoc-Protected Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic peptides are a compelling class of therapeutic candidates, offering significant advantages over their linear counterparts, such as enhanced metabolic stability, improved receptor selectivity, and better cell permeability.[1] The constrained conformational flexibility of cyclic peptides often leads to higher binding affinities for their biological targets. A versatile and widely employed strategy for the synthesis of macrocyclic peptides is through the formation of a lactam bridge. This is frequently achieved by reacting the side-chain amine of a basic amino acid, such as ornithine, with the side-chain carboxyl group of an acidic amino acid like aspartic acid or glutamic acid.

This document provides detailed application notes and experimental protocols for the synthesis of macrocyclic peptides using Fmoc-protected ornithine derivatives in solid-phase peptide synthesis (SPPS). The key to this approach lies in the use of an orthogonal protection strategy, where the side-chain protecting groups of the amino acids involved in the cyclization can be selectively removed without affecting other protecting groups or the peptide's linkage to the solid support.[2][3]

Principle of On-Resin Side-Chain to Side-Chain Lactamization

The synthesis of a side-chain cyclized peptide via on-resin lactamization is a multi-step process that leverages the principles of Fmoc-based SPPS. The general workflow involves the assembly of the linear peptide on a solid support, followed by the selective deprotection of the side chains of ornithine and an acidic amino acid. Subsequently, an intramolecular cyclization is induced to form the lactam bridge, and finally, the cyclic peptide is cleaved from the resin and purified.

For successful on-resin cyclization, it is crucial to employ an ornithine derivative with a side-chain protecting group that is orthogonal to the acid-labile protecting groups (e.g., Boc, tBu) commonly used for other amino acid side chains and the resin linker. A highly suitable building block for this purpose is N-α-Fmoc-N-δ-methyltrityl-L-ornithine (Fmoc-L-Orn(Mtt)-OH). The methyltrityl (Mtt) group is exceptionally sensitive to mild acid, allowing for its selective removal while other protecting groups remain intact.[1][4]

Experimental Protocols

Protocol 1: Linear Peptide Synthesis via Fmoc-SPPS

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin, incorporating Fmoc-L-Orn(Mtt)-OH and an acidic amino acid with an orthogonal side-chain protecting group (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH).

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-L-Orn(Mtt)-OH and Fmoc-Asp(OAll)-OH/Fmoc-Glu(OAll)-OH)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and immediately add it to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: After coupling, wash the resin with DMF, DCM, and MeOH to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-L-Orn(Mtt)-OH and the orthogonally protected acidic amino acid at the desired positions.

Protocol 2: On-Resin Side-Chain Deprotection

This protocol describes the selective removal of the Mtt and Allyl/Alloc protecting groups from the ornithine and acidic amino acid side chains, respectively.

Materials:

  • Peptidyl-resin from Protocol 1

  • For Mtt removal: 1% Trifluoroacetic acid (TFA) in DCM

  • For Allyl/Alloc removal: Pd(PPh₃)₄ (0.1 equivalents), Phenylsilane (PhSiH₃, 25 equivalents) in DCM

  • Solvents: DCM, DMF

Procedure for Mtt Removal:

  • Wash the peptidyl-resin with DCM.

  • Treat the resin with 1% TFA in DCM for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the trityl cation is no longer observed.[4]

  • Wash the resin thoroughly with DCM and then DMF.

Procedure for Allyl/Alloc Removal:

  • Swell the resin in DCM.

  • Add a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.

  • Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes. Repeat this step two more times.[5]

  • Wash the resin extensively with DCM and DMF.

Protocol 3: On-Resin Lactam Bridge Formation

This protocol details the intramolecular cyclization to form the lactam bridge.

Materials:

  • Deprotected peptidyl-resin from Protocol 2

  • Coupling reagents: PyBOP/HOBt or HATU/HOAt (3 equivalents)

  • Base: DIPEA (6 equivalents)

  • Solvent: DMF

Procedure:

  • Swell the deprotected peptidyl-resin in DMF.

  • Add a solution of the coupling reagents and DIPEA in DMF to the resin.

  • Agitate the reaction vessel at room temperature for 12-24 hours.[1]

  • Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.

  • Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

Protocol 4: Cleavage, Purification, and Analysis

This protocol describes the final cleavage of the cyclic peptide from the resin, its purification, and subsequent analysis.

Materials:

  • Cyclized peptidyl-resin from Protocol 3

  • Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water

  • Cold diethyl ether

  • Solvents for purification (e.g., water, acetonitrile with 0.1% TFA)

Procedure:

  • Cleavage: Treat the dry, cyclized peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether again.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.[6]

  • Analysis: Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Data Presentation

Table 1: Orthogonal Protecting Groups for On-Resin Cyclization

Amino AcidSide-Chain Protecting GroupDeprotection ConditionsOrthogonality
OrnithineMethyltrityl (Mtt)1% TFA in DCMStable to piperidine and Pd(0)
Aspartic AcidAllyl (All)Pd(PPh₃)₄ / PhSiH₃ in DCMStable to piperidine and mild acid
Glutamic AcidAllyloxycarbonyl (Alloc)Pd(PPh₃)₄ / PhSiH₃ in DCMStable to piperidine and mild acid

Table 2: Typical Reaction Conditions and Outcomes for On-Resin Cyclization

ParameterConditionTypical Yield*Purity (post-HPLC)Reference
Cyclization ReagentsPyBOP/HOBt/DIPEA15-40%>95%[5]
Cyclization Time12-24 hours[1]
Cleavage Cocktail95% TFA / 2.5% TIS / 2.5% H₂O[1]

*Yields are calculated based on the initial loading of the resin and can vary significantly depending on the peptide sequence and length.[1]

Visualizations

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Deprotection Selective Deprotection cluster_Cyclization On-Resin Cyclization cluster_Final_Steps Cleavage and Purification Resin Rink Amide Resin Linear_Peptide Linear Peptide on Resin (with Mtt and All protection) Resin->Linear_Peptide Fmoc-SPPS Deprotected_Peptide Side-Chain Deprotected Linear Peptide on Resin Linear_Peptide->Deprotected_Peptide 1. 1% TFA/DCM 2. Pd(PPh₃)₄/PhSiH₃ Cyclic_Peptide_Resin Cyclic Peptide on Resin Deprotected_Peptide->Cyclic_Peptide_Resin PyBOP/HOBt/DIPEA Crude_Peptide Crude Cyclic Peptide Cyclic_Peptide_Resin->Crude_Peptide TFA Cleavage Pure_Peptide Pure Cyclic Peptide Crude_Peptide->Pure_Peptide RP-HPLC

Caption: Workflow for on-resin synthesis of macrocyclic peptides.

Orthogonal_Protection_Strategy cluster_Fmoc Nα-Amine Protection cluster_Side_Chain Side-Chain Protection cluster_Resin_Linkage Resin Linkage and Final Cleavage Peptide Fully Protected Linear Peptide on Resin Fmoc Fmoc Group Peptide->Fmoc Mtt Orn(Mtt) Peptide->Mtt All Asp(OAll) Peptide->All Boc_tBu Other Side Chains (Boc, tBu) Peptide->Boc_tBu Resin Resin Linker Peptide->Resin Deprotection_Fmoc 20% Piperidine/DMF Fmoc->Deprotection_Fmoc Deprotection_Mtt 1% TFA/DCM Mtt->Deprotection_Mtt Deprotection_All Pd(0)/PhSiH₃ All->Deprotection_All Cleavage 95% TFA Boc_tBu->Cleavage Resin->Cleavage

Caption: Orthogonal protection strategy for macrocyclic peptide synthesis.

References

Application Notes and Protocols for H-Orn(Fmoc)-OH in Peptide Side-Chain Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of amino acid side chains is a cornerstone of modern peptide science and drug development. It enables the creation of peptides with enhanced structural and functional properties, such as improved stability, receptor affinity, and cell permeability. Ornithine, a non-proteinogenic amino acid, is particularly valuable for such modifications due to its delta-amino group (δ-NH2) on the side chain. This functional group serves as a versatile handle for a wide range of chemical transformations, including cyclization, branching, and conjugation of moieties like fluorophores, lipids, or cytotoxic drugs.[1][2]

The key to successful side-chain modification lies in an orthogonal protection strategy . This approach uses multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups on the peptide.[3] In the context of standard Solid-Phase Peptide Synthesis (SPPS) using the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection, the ornithine side chain must be protected with a group that can be selectively removed on-resin without cleaving the Nα-Fmoc group, other side-chain protecting groups (typically acid-labile tert-butyl derivatives), or the peptide from its solid support.[1][3]

While the user specifies H-Orn(Fmoc)-OH, this nomenclature typically refers to an ornithine derivative where the α-amino group is free (H-) and the δ-amino side chain is protected by an Fmoc group. This arrangement is commonly employed in Boc-based SPPS for side-chain attachment to a resin. This document will detail the primary applications of orthogonally protected ornithine derivatives in Fmoc-SPPS, such as Fmoc-Orn(Mtt)-OH and Fmoc-Orn(Dde)-OH, and will also provide a protocol for the use of Boc-Orn(Fmoc)-OH, which generates the H-Orn(Fmoc)-OH intermediate on the solid phase.

Orthogonal Protecting Groups for Ornithine Side-Chain Modification

The choice of the side-chain protecting group is critical and dictates the chemical conditions for its selective removal. The most common orthogonal protecting groups for the ornithine side chain in Fmoc-SPPS are summarized below.

Protecting GroupStructureAbbreviationDeprotection ConditionsOrthogonality Notes
tert-ButoxycarbonylBocBocStrong Acid (e.g., >50% TFA)Not truly orthogonal in standard Fmoc/tBu strategy as final cleavage uses similar conditions. Selective removal is possible but challenging.[1]
MonomethoxytritylMethoxy-substituted triphenylmethylMmtVery Mild Acid (e.g., 1-2% TFA in DCM)Fully orthogonal to Fmoc (base-labile) and tBu/Trt groups (strong-acid labile). Ideal for on-resin modification of sensitive peptides.[4]
4-MethyltritylMethyl-substituted triphenylmethylMttVery Mild Acid (e.g., 1-2% TFA in DCM, DCM/HFIP)Similar to Mmt, Mtt is highly acid-labile and provides excellent orthogonality for selective side-chain deprotection.[3][5]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeDde2-5% Hydrazine in DMFFully orthogonal to both base-labile (Fmoc) and acid-labile (tBu, Boc, Trt) groups.[5][6]
AllyloxycarbonylAllocAllocPalladium(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to both acid- and base-labile groups. Useful for complex modifications but requires careful handling of the palladium catalyst.[7]

Application Note 1: On-Resin Lactam Bridge Formation via Side-Chain Modification

Objective: To synthesize a head-to-side-chain cyclized (lactam bridged) peptide using Fmoc-Orn(Mtt)-OH and Fmoc-Asp(OtBu)-OH for enhanced conformational rigidity and stability.

Workflow:

G s1 1. Linear Peptide Synthesis (Fmoc-SPPS) s2 2. Incorporate Fmoc-Orn(Mtt)-OH and Fmoc-Asp(OtBu)-OH s1->s2 s3 3. Selective Side-Chain Deprotection - Remove N-terminal Fmoc (Piperidine) - Remove Orn(Mtt) (1% TFA) - Remove Asp(OtBu) (1% TFA) s2->s3 s4 4. On-Resin Cyclization (Amide Bond Formation) s3->s4 s5 5. Final Cleavage & Deprotection (TFA Cocktail) s4->s5 s6 6. Purification (RP-HPLC) s5->s6

Caption: Workflow for on-resin lactam bridge formation.

Experimental Protocol: Synthesis of a Lactam-Bridged Peptide

This protocol details the manual synthesis of a cyclic peptide using Fmoc-Orn(Mtt)-OH and Fmoc-Asp(OtBu)-OH on a Rink Amide resin.

1. Linear Peptide Synthesis using Fmoc-SPPS: a. Swell Rink Amide resin (e.g., 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 1 hour in a reaction vessel. b. Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).[3] c. Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (4 eq.) using a coupling agent like HBTU (4 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF for 1-2 hours. Monitor completion with a Kaiser test. d. Wash the resin with DMF (3x) and DCM (3x). e. Repeat steps 1b-1d for each amino acid in the linear sequence, incorporating Fmoc-Orn(Mtt)-OH and Fmoc-Asp(OtBu)-OH at the desired positions.

2. Selective Side-Chain Deprotection: a. After assembling the full linear peptide, perform a final N-terminal Fmoc deprotection using 20% piperidine in DMF as described in step 1b. b. Wash the resin extensively with DMF, then DCM, and dry it under a nitrogen stream. c. Mtt Group Removal: Treat the resin with a solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM.[4][5] Perform multiple short treatments (e.g., 10 x 2 min), collecting the orange-colored filtrate until it becomes colorless, indicating complete removal of the Mtt cation. d. Immediately wash the resin with DCM (5x), 10% DIPEA in DMF (2x) to neutralize residual acid, and finally DMF (5x).

3. On-Resin Cyclization: a. To the deprotected peptide-resin, add a solution of a coupling agent such as HATU (5 eq.) and DIPEA (10 eq.) in DMF. b. Allow the cyclization reaction to proceed for 4-12 hours at room temperature. c. Monitor the reaction for the disappearance of free amine using the Kaiser test. d. Once complete, wash the resin thoroughly with DMF (5x) and DCM (5x), then dry under vacuum.

4. Final Cleavage and Deprotection: a. Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours at room temperature.[8] b. Filter the resin and collect the cleavage solution. c. Precipitate the crude peptide by adding the solution to cold diethyl ether. d. Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether. e. Dry the crude peptide pellet.

5. Purification: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain the final product.

Application Note 2: Site-Specific Labeling via Ornithine Side Chain

Objective: To conjugate a fluorescent probe (e.g., Fluorescein isothiocyanate - FITC) to a specific site within a peptide using the orthogonal protecting group Dde on an ornithine residue.

Workflow:

G s1 1. Linear Peptide Synthesis (Incorporate Fmoc-Orn(Dde)-OH) s2 2. Selective Dde Deprotection (2% Hydrazine in DMF) s1->s2 s3 3. On-Resin Labeling (Couple FITC to Orn side chain) s2->s3 s4 4. Final Cleavage & Deprotection (TFA Cocktail) s3->s4 s5 5. Purification (RP-HPLC) s4->s5

Caption: Workflow for site-specific peptide labeling.

Experimental Protocol: Fluorescent Labeling of a Peptide

This protocol describes the conjugation of FITC to an ornithine side chain on-resin.

1. Linear Peptide Synthesis: a. Synthesize the desired linear peptide on a suitable resin (e.g., Rink Amide) using the standard Fmoc-SPPS protocol outlined in Application Note 1, Section 1. b. Incorporate Fmoc-Orn(Dde)-OH at the position intended for labeling.[6] c. Ensure the N-terminal Fmoc group remains on the peptide after the final coupling step to prevent labeling at the N-terminus.

2. Selective Dde Group Deprotection: a. Swell the peptide-resin in DMF. b. Treat the resin with a solution of 2% hydrazine monohydrate in DMF.[5][9] c. Agitate the mixture at room temperature. Perform 2-3 treatments of 10-15 minutes each to ensure complete deprotection. d. Wash the resin thoroughly with DMF (5-7x) to remove all traces of hydrazine.

3. On-Resin Fluorescent Labeling: a. Dissolve the labeling agent, FITC (3-5 eq.), and a base like DIPEA (5-10 eq.) in DMF. b. Add the solution to the peptide-resin. c. Agitate the reaction vessel, protected from light, for 4-24 hours at room temperature. d. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS. e. After completion, wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x) to remove excess reagents.

4. Final Cleavage, Deprotection, and Purification: a. First, remove the N-terminal Fmoc group with 20% piperidine in DMF. b. Proceed with the final cleavage from the resin and deprotection of any remaining side-chain groups using a TFA cocktail as described in Application Note 1, Section 4. c. Precipitate, wash, and dry the crude labeled peptide. d. Purify the final conjugate using RP-HPLC, using a detector set to the absorbance wavelength of the fluorophore (e.g., ~495 nm for FITC) in addition to the standard 220/280 nm.

Application Note 3: Peptide Cyclization via Side-Chain Anchoring

Objective: To utilize Boc-Orn(Fmoc)-OH for anchoring to the resin, enabling on-resin head-to-tail cyclization. This strategy directly involves the H-Orn(Fmoc)-OH intermediate after Nα-Boc deprotection.

Workflow:

G s1 1. Anchor Boc-Orn(Fmoc)-OH to 2-CTC Resin via Side Chain s2 2. Remove Nα-Boc Group (TFA) s1->s2 s3 3. Linear Peptide Elongation (Fmoc-SPPS) s2->s3 s4 4. Remove Side-Chain Fmoc Group (Piperidine) s3->s4 s5 5. Remove Nα-Fmoc Group (Piperidine) s4->s5 s6 6. On-Resin Head-to-Tail Cyclization s5->s6 s7 7. Cleavage from Resin (TFA Cocktail) s6->s7

Caption: Workflow for head-to-tail cyclization via side-chain anchoring.

Experimental Protocol: Head-to-Tail Cyclization

This protocol outlines a strategy for synthesizing cyclic peptides by first attaching the ornithine side chain to the resin.

1. Resin Loading/Anchoring: a. Swell 2-chlorotrityl chloride (2-CTC) resin in DCM for 30 minutes. b. In a separate flask, dissolve Boc-Orn(Fmoc)-OH (1.5 eq. relative to resin capacity) and DIPEA (4 eq.) in DCM.[10] c. Add the amino acid solution to the swollen resin and agitate for 2-4 hours. d. Quench any unreacted trityl chloride sites by adding methanol and agitating for 30 minutes. e. Wash the resin with DCM (3x) and DMF (3x) and dry.

2. Linear Peptide Synthesis: a. Nα-Boc Deprotection: Remove the Boc group from the anchored ornithine by treating the resin with 25-50% TFA in DCM for 30 minutes. Wash thoroughly with DCM, 10% DIPEA in DMF, and DMF. b. Peptide Elongation: Build the linear peptide sequence starting from the newly freed Nα-amino group using standard Fmoc-SPPS protocols (coupling with HBTU/DIPEA, Fmoc deprotection with 20% piperidine in DMF) as described previously.

3. On-Resin Cyclization: a. After the final amino acid is coupled, remove its Nα-Fmoc group using 20% piperidine in DMF. b. Now, selectively deprotect the ornithine side chain (which is attached to the resin via an ester linkage that is stable to piperidine) by removing its Fmoc group. This step is redundant if the side chain is already deprotected for anchoring, but crucial if a different anchoring chemistry was used with the Fmoc group still present. For this workflow, we deprotect the N-terminus last. c. With both the N-terminus and C-terminus (via the Orn side chain) free, initiate head-to-tail cyclization using a suitable coupling reagent like PyBOP or HATU (3-5 eq.) and a hindered base like DIPEA or collidine (6-10 eq.) in a large volume of DMF to favor intramolecular cyclization over dimerization. d. Allow the reaction to proceed for 6-24 hours and monitor for completion via a negative Kaiser test.

4. Cleavage and Purification: a. Once cyclization is complete, wash the resin thoroughly. b. Cleave the cyclic peptide from the 2-CTC resin using a mild acidic cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 or even a milder cocktail like Acetic Acid/TFE/DCM) to release the final product while simultaneously removing any acid-labile side-chain protecting groups.[8] c. Precipitate, wash, and purify the cyclic peptide via RP-HPLC as previously described.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing H-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetic peptides containing the amino acid H-Orn(Fmoc)-OH using reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the side chain of ornithine significantly increases the hydrophobicity of the peptide, which can be leveraged for efficient purification. This document outlines the "Fmoc-on" purification strategy, where the peptide is purified with the Fmoc group attached, facilitating separation from truncated failure sequences. Detailed methodologies, data interpretation, and troubleshooting are provided for researchers in peptide synthesis and drug development.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry. A common strategy involves the use of Fmoc-protected amino acids. While the N-terminal Fmoc group is typically removed at each coupling step, peptides can be synthesized and cleaved from the resin with a final Fmoc group remaining on a specific side chain, such as the delta-amino group of ornithine in H-Orn(Fmoc)-OH. This "Fmoc-on" strategy is particularly advantageous for purification.[1][2] The large, hydrophobic Fmoc group dramatically increases the retention time of the full-length peptide on a reverse-phase HPLC column compared to shorter, less hydrophobic failure sequences that lack the Fmoc group.[1] This enhanced separation simplifies the purification process. The Fmoc group is stable under the acidic conditions typically used for peptide purification, such as mobile phases containing 0.1% trifluoroacetic acid (TFA).[1]

This application note details a robust RP-HPLC protocol for the purification of peptides containing H-Orn(Fmoc)-OH and discusses common challenges and solutions associated with these hydrophobic peptides.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_peptide Crude Peptide Cleavage & Lyophilization dissolution Dissolution in Strong Organic Solvent (e.g., DMSO) crude_peptide->dissolution dilution Dilution with Mobile Phase A dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration injection Injection onto C18 Column filtration->injection gradient Gradient Elution (Water/ACN + 0.1% TFA) injection->gradient detection UV Detection (215 nm & 280 nm) gradient->detection collection Fraction Collection detection->collection analysis Purity Analysis (Analytical HPLC & MS) collection->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization fmoc_removal Optional: Fmoc Removal lyophilization->fmoc_removal

Caption: Experimental workflow for the HPLC purification of peptides containing H-Orn(Fmoc)-OH.

Materials and Methods

Materials
  • Crude peptide containing H-Orn(Fmoc)-OH (lyophilized)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Preparative reverse-phase HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size, 300 Å pore size)[3]

  • Analytical C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • 0.45 µm syringe filters

  • Lyophilizer

Sample Preparation
  • Dissolution: Dissolve the crude, lyophilized peptide in a minimal amount of a strong organic solvent such as DMSO.[1][4] The high hydrophobicity of the Fmoc-containing peptide may lead to poor solubility in aqueous solutions.[4]

  • Dilution: Dilute the dissolved peptide solution with Mobile Phase A (see below) to the desired injection concentration. Ensure the final concentration of the strong organic solvent is low (<10%) to prevent peak distortion.[1]

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

HPLC Protocol

Table 1: HPLC Operating Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 5 µm[3]
Mobile Phase A 0.1% TFA in HPLC-grade water[1][3]0.1% TFA in HPLC-grade water[1][3]
Mobile Phase B 0.1% TFA in HPLC-grade acetonitrile[1][3]0.1% TFA in HPLC-grade acetonitrile[1][3]
Flow Rate 1.0 mL/min15-20 mL/min
Detection 215 nm and 280 nm215 nm and 280 nm
Column Temp. Ambient or 40 °CAmbient or 40 °C
Injection Vol. 10-50 µL0.5-5 mL

Gradient Elution Program

A scouting analytical run is recommended to determine the optimal gradient for the preparative purification. Due to the hydrophobicity of the Fmoc group, a higher concentration of acetonitrile will be required for elution.[1]

Table 2: Example Gradient Program

Time (min)% Mobile Phase B
030
530
3570
4095
4595
5030
6030

Note: This is a starting gradient and should be optimized for each specific peptide. A shallower gradient around the elution point of the target peptide will improve resolution.[4]

Fraction Collection and Analysis
  • Collect fractions across the peak of interest.

  • Analyze the purity of each fraction using analytical HPLC and confirm the identity of the product by mass spectrometry.

  • Pool the fractions with the desired purity (>95% or as required).

  • Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.

Results and Discussion

The "Fmoc-on" purification strategy significantly aids in the separation of the target peptide from impurities. The chromatogram is expected to show a well-retained major peak corresponding to the Fmoc-containing peptide.

Table 3: Expected Results

SpeciesExpected Retention TimeRationale
Fmoc-Orn-Peptide HighThe hydrophobic Fmoc group strongly interacts with the C18 stationary phase.[1]
Truncated Peptides LowerLacking the Fmoc group, these are significantly less hydrophobic.[1]
Deprotected Peptide LowerIf any on-column deprotection occurs (unlikely with Fmoc under acidic conditions), the resulting peptide will be less hydrophobic.[3]

Troubleshooting

Table 4: Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Poor Peptide Solubility High hydrophobicity due to the Fmoc group.[4]Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[4]
Broad or Tailing Peaks Peptide aggregation due to intermolecular hydrophobic interactions.[4]Inject a more dilute solution. Increase the percentage of organic solvent in the initial mobile phase.[4]
Low Peptide Recovery Irreversible adsorption onto the highly hydrophobic C18 stationary phase.[4]Consider using a less hydrophobic stationary phase, such as a C8 or C4 column.[4]
Co-eluting Impurities Similar hydrophobicities of the target peptide and impurities.Optimize the gradient slope; a shallower gradient can improve resolution.[4]

Post-Purification Fmoc Removal

If the final application requires the ornithine side chain to be deprotected, the Fmoc group can be removed post-purification.

Fmoc_Removal cluster_process Fmoc Deprotection start Purified Fmoc-Orn-Peptide dissolve Dissolve in DMF start->dissolve add_base Add 20% Piperidine in DMF dissolve->add_base react React at Room Temperature add_base->react precipitate Precipitate with Cold Ether react->precipitate isolate Isolate and Dry Peptide precipitate->isolate

Caption: Post-purification Fmoc removal workflow.

Protocol:

  • Dissolve the purified, lyophilized Fmoc-Orn-peptide in DMF.

  • Add a solution of 20% piperidine in DMF.

  • Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Monitor the reaction by analytical HPLC.

  • Once the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture to cold diethyl ether.

  • Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.

Conclusion

The HPLC purification of peptides containing H-Orn(Fmoc)-OH is effectively achieved using an "Fmoc-on" strategy with a reverse-phase C18 column. The hydrophobicity imparted by the Fmoc group allows for excellent separation from non-Fmoc-containing impurities. By optimizing the mobile phase gradient and sample preparation, high-purity peptides can be obtained. This application note provides a comprehensive protocol and troubleshooting guide to assist researchers in successfully purifying these challenging but valuable molecules.

References

On-Resin Cyclization Techniques Utilizing H-Orn(Fmoc)-OH: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of H-Orn(Fmoc)-OH in on-resin peptide cyclization. The following sections detail two primary methodologies: side-chain to side-chain lactam bridge formation and head-to-tail cyclization via side-chain anchoring. These techniques are pivotal in the synthesis of conformationally constrained peptides, which often exhibit enhanced metabolic stability, receptor affinity, and bioavailability compared to their linear counterparts.[1]

Introduction to On-Resin Peptide Cyclization

Cyclic peptides are a significant class of molecules in drug discovery.[1] On-resin cyclization is an efficient strategy within solid-phase peptide synthesis (SPPS) that streamlines the creation of these complex structures.[1] By performing the cyclization while the peptide is still attached to the solid support, intermolecular side reactions are minimized, often leading to higher yields and purer products. The choice of cyclization strategy and the orthogonal protection scheme for the amino acid side chains are critical for success.[1][2]

H-Orn(Fmoc)-OH and its derivatives are versatile building blocks for introducing a key amine functionality for cyclization. This document will focus on two prominent applications:

  • Side-Chain Lactamization: Formation of an amide bond between the δ-amino group of an ornithine residue and the side-chain carboxyl group of an acidic amino acid like aspartic acid or glutamic acid.[1][2]

  • Head-to-Tail Cyclization: Formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group, where the peptide is anchored to the resin via the ornithine side chain.[2][3]

Side-Chain to Side-Chain Lactam Bridge Formation

This technique requires an orthogonal protecting group on the ornithine side chain that can be selectively removed without cleaving the peptide from the resin or removing other side-chain protecting groups.[1] The 4-methoxytrityl (Mmt) group is ideal for this purpose as it is highly acid-labile and can be removed under very mild acidic conditions that leave tert-butyl (tBu) and Boc protecting groups intact.[1]

Overall Workflow

Side_Chain_Lactamization_Workflow SPPS 1. Linear Peptide Synthesis (Fmoc/tBu SPPS) Incorporate Fmoc-Orn(Mmt)-OH and Fmoc-Asp(OtBu)-OH Selective_Deprotection 2. Selective Mmt Group Deprotection (Ornithine Side Chain) SPPS->Selective_Deprotection On_Resin_Cyclization 3. On-Resin Lactamization (Side-Chain to Side-Chain) Selective_Deprotection->On_Resin_Cyclization Cleavage 4. Cleavage and Global Deprotection On_Resin_Cyclization->Cleavage Purification 5. Purification and Analysis Cleavage->Purification

Caption: High-level workflow for on-resin side-chain lactamization.

Quantitative Data

The efficiency of on-resin lactamization is sequence-dependent and influenced by factors such as resin loading, peptide sequence, and the choice of coupling reagents.[1]

ParameterTypical Conditions/ValuesPurity (Crude)Yield (Overall)Reference
Coupling Reagents HATU/DIPEA, PyBOP/HOBt/DIPEA>70%15-40%[1](1)
Cyclization Time 12-24 hours--[1](1)
Mmt Deprotection 1% TFA in DCM--[1](1)

Note: Yields are calculated based on the initial loading of the resin and can vary significantly based on the specific peptide sequence and length.[1]

Experimental Protocols

Protocol 1: Linear Peptide Synthesis

This protocol assumes a 0.1 mmol synthesis scale on a Rink Amide resin.

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5-15 minutes).[4]

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (5 eq.), a coupling agent like HATU (5 eq.), in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (10 eq.).[1]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Incorporate Fmoc-L-Orn(Mmt)-OH and Fmoc-Asp(OtBu)-OH at the desired positions in the sequence.[1]

  • Monitoring and Washing: Confirm reaction completion with a Kaiser test and wash the resin with DMF.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Selective Mmt Group Deprotection

  • Resin Preparation: Wash the fully assembled, N-terminally Fmoc-protected peptidyl resin with dichloromethane (DCM).

  • Mmt Removal:

    • Prepare a fresh solution of 1% trifluoroacetic acid (TFA) in DCM.

    • Add the 1% TFA/DCM solution to the resin and agitate. The appearance of a yellow color indicates the cleavage of the Mmt cation.[1]

    • Repeat the treatment with fresh 1% TFA/DCM solution until the yellow color is no longer observed.

  • Neutralization and Washing: Wash the resin with DCM, followed by a 10% DIPEA in DMF solution, and then thoroughly with DMF and DCM.[1]

Protocol 3: On-Resin Lactamization

  • Reagent Preparation: Prepare a solution of the coupling reagent (e.g., 5 eq. of PyBOP and 5 eq. of HOBt) in a suitable solvent mixture (e.g., DCM/DMF/NMP).[5]

  • Cyclization Reaction:

    • Add the coupling reagent solution to the resin, followed by DIPEA (10 eq.).

    • Agitate the reaction vessel at room temperature.

  • Monitoring: The reaction progress can be monitored by cleaving a small sample of resin every 2-4 hours and analyzing via LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Final Wash: Once cyclization is complete, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.[1]

Protocol 4: Cleavage and Purification

  • Cleavage: Treat the dry, cyclized peptidyl resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final cyclic peptide by LC-MS and other appropriate analytical techniques.

Head-to-Tail Cyclization via Ornithine Side-Chain Anchoring

This strategy involves attaching the C-terminal amino acid of the peptide sequence to the resin via the δ-amino group of ornithine. The linear peptide is then assembled, and after selective deprotection of the N and C-termini, the head-to-tail cyclization is performed on-resin.[2][3]

Overall Workflow

Head_to_Tail_Workflow Resin_Prep 1. Prepare Ornithine-Functionalized Resin (e.g., using Boc-Orn(Fmoc)-OH) First_AA 2. Couple First Amino Acid to Orn Side Chain Resin_Prep->First_AA SPPS 3. Linear Peptide Synthesis (Fmoc/tBu SPPS) First_AA->SPPS Terminal_Deprotection 4. Selective N- and C-Terminal Deprotection SPPS->Terminal_Deprotection On_Resin_Cyclization 5. On-Resin Head-to-Tail Cyclization Terminal_Deprotection->On_Resin_Cyclization Cleavage 6. Cleavage and Deprotection On_Resin_Cyclization->Cleavage Purification 7. Purification and Analysis Cleavage->Purification

Caption: High-level workflow for on-resin head-to-tail cyclization.

Quantitative Data

On-resin head-to-tail cyclization efficiency is highly dependent on the peptide sequence, ring size, and reaction conditions. For medium to large peptides (6+ residues), on-resin cyclization can be nearly quantitative.[6][7] Smaller rings (4-5 residues) are more challenging to form and may result in significant dimer formation.[6][7]

ParameterTypical Conditions/ValuesPurity (Crude)Yield (Overall)Reference
Coupling Reagents DIC/Oxyma, HATU/HOAt/DIPEA22-28% (sequence dependent)Variable[8](8)
Cyclization Time Overnight--[9](9)
Linker Ornithine side-chain--[3](3)

Note: Crude purities can be lower for head-to-tail cyclization compared to linear synthesis due to the challenges of the cyclization step.[8]

Experimental Protocols

Protocol 5: Preparation of Ornithine-Functionalized Resin

  • Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DCM.

  • Ornithine Loading:

    • Dissolve Boc-Orn(Fmoc)-OH in DCM with a non-nucleophilic base like 2,4,6-collidine.

    • Add the solution to the swelled resin and agitate for 8-24 hours.[10]

  • Capping: Cap any unreacted sites on the resin using a capping agent (e.g., methanol).

  • Fmoc Deprotection: Remove the Fmoc group from the ornithine α-amine with 20% piperidine in DMF to expose the amine for peptide chain elongation.

Protocol 6: Linear Peptide Synthesis on Ornithine-Functionalized Resin

  • Amino Acid Coupling: Couple the C-terminal amino acid of the desired peptide sequence to the deprotected α-amine of the resin-bound ornithine using standard coupling protocols (see Protocol 1, step 4).

  • Chain Elongation: Continue to assemble the linear peptide sequence using standard Fmoc/tBu SPPS as described in Protocol 1.

Protocol 7: On-Resin Head-to-Tail Cyclization

  • N-Terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the completed linear peptide with 20% piperidine in DMF.

  • C-Terminal Boc Deprotection: Selectively remove the Boc group from the ornithine α-carboxyl group. This step requires careful selection of an orthogonal protection strategy for the C-terminus if the peptide is assembled from the ornithine α-amine. A common approach is to use a protecting group that is labile to conditions that do not affect the tBu-based side-chain protecting groups or the resin linkage.

  • Cyclization:

    • Wash the resin thoroughly to remove any residual piperidine and acid.

    • Add a solution of coupling reagents (e.g., 5 eq. HATU, 5 eq. HOAt) and a base (e.g., 10 eq. DIPEA) in DMF.[9]

    • Allow the reaction to proceed overnight at room temperature.[9]

  • Monitoring and Washing: Monitor the cyclization by LC-MS analysis of a small, cleaved sample. Once complete, wash the resin extensively.

Protocol 8: Cleavage and Purification

Follow the same procedure as described in Protocol 4 for cleavage, precipitation, purification, and analysis of the head-to-tail cyclic peptide.

Chemical Pathways

Chemical_Pathways cluster_0 A) Side-Chain Lactamization cluster_1 B) Head-to-Tail Cyclization Resin_A Resin-Peptide-Asp(OtBu)-...-Orn(Mmt) Deprotected_A Resin-Peptide-Asp(OtBu)-...-Orn(H) Resin_A->Deprotected_A Deprotection_A Deprotection_A 1% TFA/DCM Cyclized_A Resin-Cyclic(Asp-Orn)-Peptide Deprotected_A->Cyclized_A Cyclization_A Cyclization_A Coupling Reagents (e.g., HATU/DIPEA) Resin_B Resin-Orn(Peptide-COOH)-Boc Deprotected_B Resin-Orn(H-Peptide-COOH) Resin_B->Deprotected_B Deprotection_B Deprotection_B 1. 20% Piperidine/DMF 2. Mild Acid Cyclized_B Resin-Orn(Cyclic-Peptide) Deprotected_B->Cyclized_B Cyclization_B Cyclization_B Coupling Reagents (e.g., HATU/DIPEA)

Caption: Chemical pathways for on-resin cyclization techniques.

Conclusion

The use of H-Orn(Fmoc)-OH and its derivatives provides robust and versatile strategies for the synthesis of cyclic peptides on a solid support. The choice between side-chain lactamization and head-to-tail cyclization will depend on the desired final structure and the specific properties being engineered into the peptide. The detailed protocols provided herein serve as a comprehensive guide for researchers to implement these powerful techniques in their own laboratories. Careful optimization of reaction conditions for specific peptide sequences is recommended to achieve high yields and purities.

References

Application Notes and Protocols: Solvent Selection for Dissolving H-Orn(Fmoc)-OH in Automated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the rapid and efficient production of complex peptide sequences.[1] A critical step in this process is the complete dissolution of Fmoc-protected amino acids to ensure successful coupling reactions. Incomplete dissolution can lead to truncated sequences and difficult purifications.[2] H-Orn(Fmoc)-OH, an ornithine derivative with a side-chain Fmoc protecting group, can present solubility challenges due to the hydrophobic nature of the Fmoc group.[3]

These application notes provide a comprehensive guide to selecting the optimal solvent system for dissolving H-Orn(Fmoc)-OH for use in automated peptide synthesizers. This document includes comparative solubility data, detailed experimental protocols for solubility determination and dissolution, and a logical workflow to guide the process.

Core Concepts in Solvent Selection for SPPS

The choice of solvent in SPPS is critical for several reasons:

  • Solvation of the Resin: The solvent must adequately swell the solid support to ensure that reactive sites are accessible.[4]

  • Solubility of Reagents: Fmoc-protected amino acids and coupling reagents must be fully dissolved to participate in the reaction.[5]

  • Reaction Kinetics: The solvent can influence the rate of both the coupling and deprotection steps.[5]

The most common solvents used in Fmoc-based SPPS are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4][6] Dimethyl sulfoxide (DMSO) is also frequently used, often in combination with DMF or NMP, to enhance the solubility of challenging amino acids.[6]

Factors that can influence the solubility of H-Orn(Fmoc)-OH include:

  • Solvent Quality: High-purity, peptide-synthesis-grade solvents are essential. DMF, for instance, can degrade to form dimethylamine, which can prematurely cleave the Fmoc group.[4][6]

  • Concentration: The desired concentration for automated synthesis (typically 0.2 M to 0.5 M) can approach the solubility limit of the amino acid derivative.[6]

  • Temperature: Gentle heating can often improve solubility, but excessive heat can cause degradation.[6]

  • Agitation: Methods like vortexing and sonication are crucial for breaking up aggregates and facilitating dissolution.[6]

Quantitative Data on Solvent Systems

While specific quantitative solubility data for H-Orn(Fmoc)-OH is not widely published, data for the closely related compound, Nα-Boc-Nδ-Fmoc-L-ornithine (Boc-Orn(Fmoc)-OH), provides a valuable reference point. Researchers should experimentally determine the solubility of H-Orn(Fmoc)-OH in their specific solvent system and at their desired concentration.

Table 1: Solubility of a Related Ornithine Derivative (Boc-Orn(Fmoc)-OH)

SolventReported Solubility (mg/mL)
DMF30
DMSO30

Table 2: Common Solvents and Mixtures for Fmoc-Amino Acid Dissolution

Solvent/MixtureTypical Concentration Range (M)Recommendations and Observations
DMF0.2 - 0.5Standard solvent for SPPS. Ensure high purity and amine-free.[4][6]
NMP0.2 - 0.5Good alternative to DMF with strong solvating properties.[4]
DMSO-Typically used as a co-solvent to enhance solubility.[6]
DMF/DMSO (9:1, v/v)0.2 - 0.5Recommended for amino acids with poor solubility in DMF alone.[6]

Experimental Protocols

Protocol for Determining the Solubility of H-Orn(Fmoc)-OH

This protocol describes a gravimetric method to determine the solubility of H-Orn(Fmoc)-OH in a chosen solvent at a specific temperature.

Materials:

  • H-Orn(Fmoc)-OH

  • High-purity solvent (e.g., DMF, NMP, or a mixture)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.2 µm)

  • Pre-weighed collection vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of H-Orn(Fmoc)-OH to a vial containing a known volume of the test solvent (e.g., 2 mL). An excess is required to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 1 mL) using a syringe fitted with a 0.2 µm filter.

    • Dispense the filtered, saturated solution into a pre-weighed collection vial.

  • Solvent Evaporation:

    • Evaporate the solvent completely using a gentle stream of nitrogen or a vacuum desiccator.

  • Mass Determination and Calculation:

    • Weigh the vial containing the dried solute.

    • Calculate the mass of the dissolved H-Orn(Fmoc)-OH by subtracting the initial mass of the vial.

    • Express the solubility in the desired units (e.g., mg/mL or Molarity).

Standard Protocol for Dissolving H-Orn(Fmoc)-OH

This protocol is for preparing a solution of H-Orn(Fmoc)-OH for use in an automated peptide synthesizer.

Materials:

  • H-Orn(Fmoc)-OH

  • High-purity DMF or NMP

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of H-Orn(Fmoc)-OH into a clean, dry vial.

  • Add the calculated volume of DMF or NMP to achieve the desired concentration (e.g., 0.2 M).

  • Vortex the mixture vigorously for 2-3 minutes.[6]

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, sonicate the vial for 5-10 minutes.[6]

  • Allow the solution to return to room temperature before placing it in the synthesizer.[6]

Enhanced Protocol for Difficult-to-Dissolve H-Orn(Fmoc)-OH

This protocol is recommended when the standard procedure fails to achieve complete dissolution.

Materials:

  • H-Orn(Fmoc)-OH

  • High-purity DMF

  • High-purity DMSO

  • Vortex mixer

  • Sonicator

  • Water bath

Procedure:

  • Weigh the required amount of H-Orn(Fmoc)-OH into a clean, dry vial.

  • Prepare a 9:1 (v/v) mixture of DMF and DMSO.[6]

  • Add the solvent mixture to the vial to achieve the desired concentration.

  • Vortex the mixture for 3-5 minutes.[6]

  • Sonicate the vial for 10-15 minutes.[6]

  • If necessary, gently warm the solution to 30-40 °C in a water bath while continuing to mix.[6] Caution: Avoid excessive heat to prevent potential degradation.

  • Once fully dissolved, allow the solution to cool to room temperature before use.[6]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow for solvent selection and dissolution of H-Orn(Fmoc)-OH.

Solvent_Selection_Workflow start Start: Need to Dissolve H-Orn(Fmoc)-OH solvent_choice Select Solvent System (e.g., DMF, NMP, DMF/DMSO) start->solvent_choice concentration Define Target Concentration (e.g., 0.2 M) solvent_choice->concentration standard_protocol Attempt Standard Dissolution Protocol concentration->standard_protocol dissolved_check Is it Fully Dissolved? standard_protocol->dissolved_check enhanced_protocol Use Enhanced Dissolution Protocol (Co-solvent, Heat, Sonication) dissolved_check->enhanced_protocol No success Solution Ready for Automated Synthesizer dissolved_check->success Yes recheck_dissolved Is it Fully Dissolved? enhanced_protocol->recheck_dissolved solubility_issue Persistent Solubility Issue recheck_dissolved->solubility_issue No recheck_dissolved->success Yes determine_solubility Determine Max Solubility (Protocol 4.1) solubility_issue->determine_solubility adjust_concentration Adjust Concentration or Solvent System determine_solubility->adjust_concentration adjust_concentration->standard_protocol

Caption: Workflow for solvent selection and dissolution of H-Orn(Fmoc)-OH.

Solubility_Determination_Workflow start Start: Determine Solubility prepare_slurry Prepare Slurry: Excess H-Orn(Fmoc)-OH in known volume of solvent start->prepare_slurry equilibrate Equilibrate for 24h at constant temperature with agitation prepare_slurry->equilibrate separate Separate Supernatant: Centrifuge and/or filter (0.2 µm) equilibrate->separate aliquot Take a known volume of the saturated solution separate->aliquot evaporate Evaporate solvent to dryness aliquot->evaporate weigh Weigh the dried solute evaporate->weigh calculate Calculate Solubility (mg/mL or M) weigh->calculate end End: Solubility Value Obtained calculate->end

Caption: Experimental workflow for determining the solubility of H-Orn(Fmoc)-OH.

Conclusion

The successful incorporation of H-Orn(Fmoc)-OH in automated peptide synthesis is highly dependent on achieving its complete dissolution. While DMF and NMP are the standard solvents of choice, solubility issues can arise. By employing the systematic approach and protocols outlined in these application notes—including the use of co-solvents like DMSO, gentle heating, and sonication—researchers can overcome these challenges. For applications requiring precise concentration control, it is strongly recommended to experimentally determine the solubility of H-Orn(Fmoc)-OH under the specific conditions of the synthesis. This ensures the preparation of homogenous amino acid solutions, leading to more reliable and successful peptide synthesis outcomes.

References

Application Notes: Incorporating Ornithine into Cell-Penetrating Peptides for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and deliver a wide variety of cargo molecules into the cytoplasm and nucleus.[1][2] Their ability to overcome the cellular membrane barrier makes them promising vectors for the delivery of therapeutics, such as oligonucleotides, proteins, and nanoparticles.[1][3] Cationic CPPs, rich in basic amino acids like arginine and lysine, are a prominent class of these peptides.[1] The incorporation of the non-proteinogenic amino acid L-ornithine offers a strategic advantage in the design of novel CPPs. Ornithine, being a homolog of lysine with one fewer methylene group in its side chain, provides a positive charge at physiological pH, which is crucial for the initial electrostatic interactions with the negatively charged cell surface.[2] This application note provides a comprehensive overview and detailed protocols for the incorporation of ornithine into CPPs using Fmoc-based solid-phase peptide synthesis (SPPS), and for the subsequent evaluation of their cell-penetrating capabilities.

The use of ornithine in CPPs can enhance proteolytic stability compared to peptides containing only proteinogenic amino acids.[4] For example, the replacement of lysine with ornithine in the transportan 10 analog, PepFect 14, was presumed to increase resistance to proteolysis and improve the stability of nanocomplexes with oligonucleotide cargo.[4] While arginine residues, with their guanidinium head groups, are often considered critical for the activity of many CPPs, studies have shown that poly-ornithine peptides are also capable of cellular uptake, indicating that the positive charge from the primary amine in the ornithine side chain is sufficient for membrane translocation.[5] However, the specific functional consequences, such as neuroprotective effects, may differ between arginine- and ornithine-rich peptides.[5]

Key Advantages of Incorporating Ornithine in CPPs:

  • Enhanced Proteolytic Stability: The inclusion of non-proteinogenic amino acids like ornithine can render peptides less recognizable by proteases, thereby increasing their in vivo half-life.[4]

  • Modulation of Charge and Hydrophobicity: Ornithine provides a positive charge, contributing to the overall cationicity of the peptide, which is a key determinant of its interaction with the cell membrane. The shorter side chain of ornithine compared to lysine can also subtly alter the hydrophobic/hydrophilic balance of the peptide.

  • Versatile Chemical Modification: The side-chain amine of ornithine serves as a handle for further modifications, such as the attachment of cargo, imaging agents, or for creating branched peptide structures.[3][6]

Quantitative Data on Ornithine-Containing CPPs

The following table summarizes comparative data on the cellular uptake and cytotoxicity of ornithine-containing peptides versus their arginine- or lysine-containing counterparts.

PeptideSequenceCell LineUptake Efficiency (Relative to Control)Cytotoxicity (e.g., IC50)Reference
Poly-ornithine-18 (O18)Ornithine 18-merPrimary rat cortical neurons, SH-SY5YQualitative uptake observedNot specified[5]
Poly-arginine-18 (R18)Arginine 18-merPrimary rat cortical neurons, SH-SY5YQualitative uptake observedNot specified, but R18 showed neuroprotection while O18 did not[5]
PepFect 14Stearyl-AGYLLGKLLOOLAAAALOOLL-NH₂ (O=ornithine)HeLa pLuc 705Effective for SCO deliveryNot specified[4]
PEGylated Poly-L-ornithine (PEG-PLO)PEGylated PLOCaco-2Enhanced permeability of FD-4, similar to PLODecreased cytotoxicity compared to unmodified PLO[7]
Poly-L-ornithine (PLO)Poly-L-ornithineCaco-2Enhanced permeability of FD-4Showed cytotoxicity at high concentrations[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ornithine-Containing CPPs

This protocol describes the synthesis of a generic ornithine-containing CPP using an automated peptide synthesizer and a standard Fmoc/tBu orthogonal protection strategy.[8][9]

Materials:

  • Rink Amide resin

  • Fmoc-amino acids (including Fmoc-L-Orn(Boc)-OH)

  • Coupling reagents: O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU), N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Ice-cold diethyl ether

  • HPLC-grade water and acetonitrile with 0.1% TFA for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-amino acid (e.g., Fmoc-L-Orn(Boc)-OH) using HBTU and DIPEA in DMF for 1-2 hours.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • N-terminal Modification (Optional): For fluorescently labeled peptides, couple 5(6)-carboxyfluorescein to the N-terminus after the final Fmoc deprotection.[10]

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[9]

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the purity and identity of the final peptide using analytical RP-HPLC and mass spectrometry.

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantification of CPP internalization into living cells.[4][10]

Materials:

  • Fluorescently labeled CPP (e.g., FITC-labeled ornithine-peptide)

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Peptide Incubation:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the fluorescently labeled CPP at the desired concentration (e.g., 5-10 µM).

    • Incubate for a specific time period (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Washing:

    • Remove the peptide-containing medium and wash the cells three times with PBS to remove surface-bound peptide.

    • Treat the cells with trypsin-EDTA to detach them from the plate.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge the cells, remove the supernatant, and resuspend in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Use untreated cells as a negative control to set the baseline fluorescence.

    • Quantify the mean fluorescence intensity of the cell population to determine the relative uptake of the CPP.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the CPP on cell viability.

Materials:

  • Ornithine-containing CPP

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the CPP in complete culture medium.

    • Remove the medium from the cells and replace it with the CPP dilutions. Include untreated cells as a control.

    • Incubate for 24-48 hours at 37°C.

  • MTT Incubation:

    • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell growth).

Signaling Pathways and Experimental Workflows

Cellular Uptake Mechanisms of Cationic CPPs

Cationic CPPs, including those containing ornithine, can enter cells through two main pathways: direct penetration of the plasma membrane and endocytosis.[1][11] The preferred mechanism is often dependent on the peptide's concentration, structure, and the cell type.[4]

  • Direct Penetration: At higher concentrations, CPPs can directly translocate across the cell membrane. This energy-independent process may involve transient pore formation or membrane destabilization.[1]

  • Endocytosis: At lower concentrations, CPPs are primarily taken up via energy-dependent endocytic pathways.[11] The initial step involves the electrostatic interaction of the positively charged peptide with negatively charged heparan sulfate proteoglycans on the cell surface.[2] This can trigger various forms of endocytosis, including:

    • Macropinocytosis: A common pathway for arginine-rich and other cationic CPPs.[4][11]

    • Clathrin-mediated endocytosis: Another pathway implicated in the uptake of CPPs like TAT.[11]

    • Caveolae-mediated endocytosis: This pathway is also utilized by some CPPs.[4]

Once inside endosomes, the CPP and its cargo must escape into the cytoplasm to reach their intracellular target. This endosomal escape is a critical and often rate-limiting step in the successful delivery of cargo.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CPP Ornithine-CPP (Positively Charged) HSPG Heparan Sulfate Proteoglycans (Negatively Charged) CPP->HSPG 1. Electrostatic Interaction Direct Direct Penetration CPP->Direct 2b. Direct Translocation (High Concentration) Endosome Endosome HSPG->Endosome 2a. Endocytosis (Macropinocytosis, Clathrin-mediated, etc.) Membrane Cytoplasm Cytoplasm (Cargo Release) Endosome->Cytoplasm 3. Endosomal Escape

Caption: Cellular uptake pathways for ornithine-containing CPPs.

Experimental Workflow for CPP Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel ornithine-containing CPP.

G start CPP Design (Sequence Selection) spps Solid-Phase Peptide Synthesis (Fmoc-Orn(Boc)-OH) start->spps purify Purification (RP-HPLC) & Analysis (Mass Spec) spps->purify labeling Fluorescent Labeling (e.g., FITC) purify->labeling toxicity Cytotoxicity Assay (e.g., MTT) purify->toxicity uptake Cellular Uptake Assay (Flow Cytometry/ Confocal Microscopy) labeling->uptake cargo Cargo Delivery Study (e.g., siRNA, Protein) uptake->cargo toxicity->cargo end Lead CPP Candidate cargo->end

Caption: Workflow for the development and evaluation of ornithine-CPPs.

References

Troubleshooting & Optimization

Technical Support Center: H-Orn(Fmoc)-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with H-Orn(Fmoc)-OH in Dimethylformamide (DMF) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is H-Orn(Fmoc)-OH and why is its solubility in DMF a concern?

H-Orn(Fmoc)-OH, or Nδ-Fmoc-L-ornithine, is an amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the side chain allows for selective deprotection and modification, enabling the synthesis of complex peptides. However, the large, hydrophobic nature of the Fmoc group can lead to poor solubility in standard organic solvents like DMF, potentially causing issues such as incomplete dissolution and precipitation in automated peptide synthesizers.[1][2]

Q2: What are the primary causes of poor solubility for H-Orn(Fmoc)-OH and related derivatives in DMF?

Several factors can contribute to the poor solubility of Fmoc-protected ornithine derivatives in DMF:

  • Inherent Low Solubility: Like many Fmoc-protected amino acids, these compounds have limited solubility in common synthesis solvents, especially at the concentrations required for automated synthesis.[3]

  • Solvent Quality: The purity of the DMF is critical. DMF can degrade over time to form dimethylamine, which can compromise the stability of the Fmoc protecting group. Always use high-purity, amine-free DMF.[3]

  • Concentration: The concentration of the amino acid solution may be too high for DMF alone to effectively solvate.[3]

  • Temperature: Laboratory temperature fluctuations can impact solubility, with lower temperatures leading to precipitation.[3]

  • Peptide Aggregation: During SPPS, the growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin. This aggregation can hinder the access of the dissolved amino acid to the reaction site.[2]

Q3: Are there alternative solvents or solvent mixtures that can improve the solubility of H-Orn(Fmoc)-OH?

Yes, several alternatives to pure DMF can be employed:

  • N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF with a higher solvating power for many Fmoc-amino acids.[3]

  • DMF/DMSO Mixtures: Adding a small amount of Dimethyl Sulfoxide (DMSO) to DMF can significantly enhance the solubility of difficult-to-dissolve Fmoc-amino acids. A 9:1 (v/v) mixture of DMF and DMSO is often effective.[3]

  • "Green" Solvents: Research is ongoing into more environmentally friendly solvent alternatives, such as 2-methyltetrahydrofuran (2-MeTHF), though their compatibility with specific synthesis protocols must be verified.[3]

Troubleshooting Guide for Poor Solubility

If you are experiencing poor solubility of H-Orn(Fmoc)-OH or its derivatives, follow this troubleshooting workflow.

G start Poor Solubility of H-Orn(Fmoc)-OH in DMF verify_reagents Step 1: Verify Reagent Quality - Use high-purity, amine-free DMF. - Check for degradation of H-Orn(Fmoc)-OH. start->verify_reagents optimize_conc Step 2: Optimize Concentration - Lower the concentration of the amino acid solution. verify_reagents->optimize_conc Reagents OK? fail Issue Persists: Contact Technical Support verify_reagents->fail Reagents degraded? physical_methods Step 3: Apply Physical Dissolution Methods - Sonicate the solution for 10-15 minutes. - Gently warm to 30-40°C. optimize_conc->physical_methods Still issues? success Solubility Achieved optimize_conc->success Dissolved? solvent_mixture Step 4: Use a Co-Solvent - Prepare a 9:1 (v/v) DMF/DMSO mixture. physical_methods->solvent_mixture Still issues? physical_methods->success Dissolved? alt_solvent Step 5: Switch to an Alternative Solvent - Use NMP instead of DMF. solvent_mixture->alt_solvent Still issues? solvent_mixture->success Dissolved? alt_solvent->success Dissolved? alt_solvent->fail Still issues?

Caption: Troubleshooting workflow for poor solubility.
Quantitative Data Summary

CompoundSolventSolubilityMolar Solubility (approx.)Conditions
Boc-Orn(Fmoc)-OH DMF30 mg/mL[4]~0.066 MRoom Temperature
DMSO30 mg/mL[4]~0.066 MRoom Temperature
DMSO:PBS (pH 7.2) (1:4)0.20 mg/mL[4]~0.00044 MRoom Temperature
Fmoc-Orn(Boc)-OH DMFSolubleNot specifiedStandard SPPS concentrations (e.g., 0.2 M) may require assistance.[3]
NMPSolubleNot specifiedGenerally better solubility than in DMF.[3]
DMF/DMSO (9:1)SolubleNot specifiedRecommended for enhanced solubility.[3]

Experimental Protocols

Protocol 1: Standard Dissolution of Fmoc-Ornithine Derivatives in DMF

Materials:

  • Fmoc-ornithine derivative (e.g., Fmoc-Orn(Boc)-OH)

  • High-purity, amine-free DMF

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of the Fmoc-ornithine derivative into a clean, dry vial.

  • Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.2 M).[3]

  • Vortex the mixture vigorously for 2-3 minutes.[3]

  • Visually inspect the solution for any undissolved particles.

  • If particles remain, sonicate the vial for 5-10 minutes.[3]

  • Allow the solution to return to room temperature before placing it in the synthesizer.[3]

Protocol 2: Enhanced Dissolution Using a DMF/DMSO Co-Solvent

This protocol is recommended when the standard dissolution method is unsuccessful.

Materials:

  • Fmoc-ornithine derivative

  • High-purity, amine-free DMF

  • High-purity DMSO

  • Vortex mixer

  • Sonicator

  • Water bath (optional)

Procedure:

  • Weigh the required amount of the Fmoc-ornithine derivative into a clean, dry vial.

  • Prepare a 9:1 (v/v) mixture of DMF and DMSO.[3]

  • Add the solvent mixture to the vial to achieve the desired concentration.

  • Vortex the mixture for 3-5 minutes.[3]

  • Sonicate the vial for 10-15 minutes.[3]

  • If necessary, gently warm the solution to 30-40°C while continuing to mix.[3]

  • Once fully dissolved, allow the solution to cool to room temperature.[3]

Protocol 3: General Workflow for Coupling of H-Orn(Fmoc)-OH in SPPS

The following diagram illustrates a general workflow for the incorporation of an Fmoc-protected ornithine derivative into a peptide chain during SPPS.

G cluster_spps Solid-Phase Peptide Synthesis Cycle resin Resin with N-terminal Fmoc-protected amino acid deprotection Fmoc Deprotection (20% piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling: - Pre-activate H-Orn(Fmoc)-OH with  coupling reagents (e.g., HBTU/DIPEA) in DMF. - Add to resin. wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat cycle for next amino acid wash2->repeat repeat->deprotection Next cycle final_cleavage Final Cleavage from Resin (e.g., TFA cocktail) repeat->final_cleavage Synthesis complete start Start Synthesis start->resin

Caption: General SPPS workflow for H-Orn(Fmoc)-OH incorporation.

Detailed Steps for Coupling:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with a 20% piperidine solution in DMF.[1]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve the H-Orn(Fmoc)-OH derivative (typically 3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, HATU), and an additive (e.g., HOBt) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to initiate activation.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

References

Technical Support Center: Troubleshooting Incomplete Coupling of H-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on dealing with the incomplete coupling of H-Orn(Fmoc)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of incomplete coupling of H-Orn(Fmoc)-OH?

Incomplete coupling of H-Orn(Fmoc)-OH can stem from several factors, often related to the specific chemical properties of this amino acid derivative and the growing peptide chain:

  • Steric Hindrance: The bulky Fmoc protecting group on the ornithine side chain, in addition to the growing peptide chain and the solid support, can physically obstruct the approach of the activated amino acid, slowing down or preventing the reaction.

  • Secondary Structure Formation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, particularly with hydrophobic residues. This aggregation can mask the N-terminal amine, making it inaccessible to the incoming activated H-Orn(Fmoc)-OH.

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier of the coupling reaction, or the activation time may be too short.

  • Poor Resin Swelling: Inadequate swelling of the solid support resin in the reaction solvent can limit the accessibility of the reagents to the reactive sites on the growing peptide chain.

  • Side Reactions: Ornithine derivatives can be prone to side reactions, such as the formation of a δ-lactam through intramolecular cyclization, which consumes the free amine and prevents further coupling.[1] The acidity of the amido hydrogen on the delta-nitrogen can influence the extent of this side reaction.[1]

Q2: How can I detect an incomplete coupling reaction?

The most common method for detecting free primary amines on the solid support after a coupling step is the Kaiser test (or ninhydrin test) . A positive result, indicated by a blue or purple color, signifies the presence of unreacted N-terminal amines and an incomplete coupling. A negative result (yellow or colorless) suggests a complete reaction.

Q3: What should I do if I detect an incomplete coupling of H-Orn(Fmoc)-OH?

If a positive Kaiser test indicates incomplete coupling, do not proceed to the next deprotection step. Instead, you should implement one or more of the following troubleshooting strategies:

  • Double Coupling: Re-subject the resin to the same coupling conditions with a fresh solution of activated H-Orn(Fmoc)-OH. This is often sufficient to drive the reaction to completion.

  • Use a More Potent Coupling Reagent: Switch to a more powerful activating agent.

  • Capping: If double coupling is ineffective, the unreacted N-terminal amines should be permanently blocked by acetylation. This prevents the formation of deletion sequences in the final peptide product.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving incomplete coupling issues with H-Orn(Fmoc)-OH.

Diagram: Troubleshooting Workflow for Incomplete Coupling

G Start Coupling of H-Orn(Fmoc)-OH KaiserTest Perform Kaiser Test Start->KaiserTest PositiveTest Positive Result (Blue/Purple) KaiserTest->PositiveTest Incomplete NegativeTest Negative Result (Yellow) KaiserTest->NegativeTest Complete DoubleCouple Perform Double Coupling PositiveTest->DoubleCouple Proceed Proceed to next Fmoc deprotection NegativeTest->Proceed KaiserTest2 Perform Kaiser Test DoubleCouple->KaiserTest2 PositiveTest2 Positive Result KaiserTest2->PositiveTest2 Still Incomplete NegativeTest2 Negative Result KaiserTest2->NegativeTest2 Complete ChangeReagent Switch to a more potent coupling reagent (e.g., HATU, HCTU) PositiveTest2->ChangeReagent NegativeTest2->Proceed Capping Cap unreacted amines with Acetic Anhydride ChangeReagent->Capping If still incomplete Capping->Proceed

Caption: A step-by-step workflow for troubleshooting incomplete coupling of H-Orn(Fmoc)-OH.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for overcoming difficult couplings. While specific quantitative data for H-Orn(Fmoc)-OH is sequence-dependent, the following table provides a general comparison of commonly used coupling reagents for challenging couplings.

Coupling ReagentReagent TypeRelative Efficiency for Difficult CouplingsKey Considerations
DIC/HOBt CarbodiimideModerateCost-effective, but can be slow and may lead to side reactions like dehydration of Asn/Gln.
HBTU/TBTU Aminium/Uronium SaltHighWidely used and generally effective. Can cause guanidinylation of the N-terminus if used in excess.
HATU/HCTU Aminium/Uronium SaltVery HighHighly efficient for sterically hindered amino acids and sequences prone to aggregation.[2] HATU is often considered one of the most effective reagents.
PyBOP Phosphonium SaltHighEffective for difficult couplings with a reduced risk of guanidinylation compared to HBTU/TBTU.
COMU Aminium/Uronium SaltVery HighOffers high coupling efficiency comparable to HATU with an improved safety profile as it is not based on potentially explosive benzotriazoles.[2]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of primary amines on the resin.

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.

  • Add 2-3 drops of each of Reagent A, B, and C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).

Protocol 2: Double Coupling

This protocol is to be performed following a positive Kaiser test.

Procedure:

  • After the first coupling attempt, wash the resin thoroughly with DMF (3-5 times).

  • Prepare a fresh solution of activated H-Orn(Fmoc)-OH using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling.

  • Add the fresh activated amino acid solution to the resin.

  • Allow the second coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the reaction.

Protocol 3: Capping of Unreacted Amines

This protocol is for acetylating unreacted primary amines to prevent the formation of deletion sequences.

Reagents:

  • Capping Solution: A mixture of acetic anhydride and a non-nucleophilic base (e.g., pyridine or DIPEA) in DMF. A common formulation is a 1:1:3 mixture of acetic anhydride:pyridine:DMF.

Procedure:

  • Following an incomplete coupling (and typically after a failed double coupling attempt), wash the resin thoroughly with DMF (3-5 times).

  • Add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to ensure all free amines have been acetylated (the test should be negative).

Diagram: Standard SPPS Coupling Cycle

G cluster_0 SPPS Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (H-Orn(Fmoc)-OH + Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitoring Monitoring (Kaiser Test) Wash2->Monitoring Monitoring->Deprotection Next Cycle

Caption: A simplified workflow of a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

References

preventing side reactions with H-Orn(Fmoc)-OH during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during solid-phase peptide synthesis (SPPS) using H-Orn(Fmoc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using H-Orn(Fmoc)-OH in peptide synthesis?

The main challenge when using H-Orn(Fmoc)-OH, where the protecting group is on the side-chain δ-amino group, is the premature cleavage of this Fmoc group during the repeated piperidine treatments required for Nα-Fmoc deprotection.[1] The side-chain Fmoc group is not completely stable under these conditions, leading to its partial or complete removal during the synthesis cycles.[1] This premature deprotection exposes the nucleophilic side-chain amine, which can lead to several side reactions.

Q2: What are the common side reactions that occur due to premature side-chain deprotection of H-Orn(Fmoc)-OH?

Premature removal of the side-chain Fmoc group can lead to two primary side reactions:

  • Side-Chain Branching: The newly exposed δ-amino group of the ornithine side chain can react with the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide. This results in a heterogeneous mixture of the desired linear peptide and branched impurities, which can be difficult to separate.

  • Intramolecular Lactam Formation: The deprotected side-chain amine can react with the activated C-terminal carboxyl group of the same peptide chain, especially in flexible sequences, to form a cyclic lactam. This side reaction terminates the peptide chain elongation and introduces a significant impurity. While lactam formation is a known reaction for ornithine, its occurrence as a side reaction is heightened by the premature deprotection of the side chain.

Q3: How can I minimize premature deprotection of the side-chain Fmoc group?

To minimize the premature removal of the side-chain Fmoc group, you can modify the Nα-Fmoc deprotection conditions. The stability of the side-chain Fmoc group is influenced by the concentration of piperidine and the duration of the treatment.[1]

Recommended Strategies:

  • Reduce Piperidine Concentration: Lowering the piperidine concentration from the standard 20% to 10% in DMF can decrease the rate of side-chain Fmoc removal.

  • Shorten Deprotection Time: Reducing the deprotection time for each cycle can also limit the exposure of the side-chain Fmoc group to the basic conditions. However, it is crucial to ensure complete removal of the Nα-Fmoc group to avoid deletion sequences.

Troubleshooting Guide

This section provides a structured approach to troubleshoot issues encountered when using H-Orn(Fmoc)-OH.

Issue 1: Observation of Unexpected Higher Molecular Weight Species in Mass Spectrometry Analysis

Possible Cause: This often indicates side-chain branching, where a second peptide chain has grown off the ornithine side chain.

Troubleshooting Workflow:

start Higher MW Impurity Detected step1 Confirm Branching (MS/MS sequencing) start->step1 step2 Modify Deprotection Conditions step1->step2 step3 Option A: Reduce Piperidine Conc. (e.g., 10%) step2->step3 step4 Option B: Shorten Deprotection Time step2->step4 step5 Monitor Nα-Fmoc Removal (e.g., UV monitoring of piperidine-fulvene adduct) step3->step5 step4->step5 step6 Analyze Crude Product (LC-MS) step5->step6 end_node Optimized Protocol step6->end_node

Caption: Troubleshooting workflow for suspected side-chain branching.

Issue 2: Presence of a Truncated Peptide with a Mass Corresponding to a Cyclic Lactam

Possible Cause: This suggests intramolecular lactam formation via the ornithine side chain.

Troubleshooting Workflow:

start Lactam Impurity Detected step1 Confirm Cyclization (MS/MS fragmentation) start->step1 step2 Modify Deprotection Conditions (as in Branching Issue) step1->step2 step3 Optimize Coupling of Subsequent Residue step2->step3 step4 Use Pre-activation of Amino Acid step3->step4 step5 Ensure Rapid Coupling step4->step5 step6 Analyze Crude Product (LC-MS) step5->step6 end_node Optimized Protocol step6->end_node cluster_0 SPPS Cycle with H-Orn(Fmoc)-OH cluster_1 Potential Outcomes cluster_2 Consequences of Premature Deprotection cluster_3 Resulting Side Products orn_fmoc Peptide-Orn(Fmoc) deprotection Nα-Fmoc Deprotection (Piperidine Treatment) orn_fmoc->deprotection path_a Desired Pathway: Nα-Deprotected Peptide-Orn(Fmoc) deprotection->path_a Selective Nα-Removal path_b Side Reaction Pathway: Premature Nδ-Deprotection deprotection->path_b Non-Selective Nδ-Removal coupling Next Amino Acid Coupling path_a->coupling Desired Coupling unprotected_orn Peptide-Orn(NH2) path_b->unprotected_orn unprotected_orn->coupling branching Branched Peptide coupling->branching lactam Intramolecular Lactam coupling->lactam linear_peptide linear_peptide coupling->linear_peptide Linear Peptide Elongation

References

optimizing Fmoc removal from ornithine without side-chain cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the Fmoc deprotection of ornithine in solid-phase peptide synthesis (SPPS). Our goal is to provide practical guidance to optimize this critical step while preserving the integrity of the ornithine side-chain.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues during the Fmoc deprotection of ornithine-containing peptides.

Issue 1: Incomplete Fmoc Deprotection

  • Symptom: Presence of a significant peak corresponding to the Fmoc-protected peptide in the crude HPLC analysis after cleavage. This leads to deletion sequences in the final product.

  • Potential Causes & Solutions:

    • Insufficient Deprotection Time or Reagent Concentration: Standard protocols may not be sufficient for sterically hindered sequences or peptides prone to aggregation.

      • Solution: Increase the deprotection time in increments (e.g., from 10 minutes to 15-20 minutes). Consider a double deprotection step. Ensure the piperidine concentration is adequate (typically 20% in DMF).

    • Peptide Aggregation: The growing peptide chain can form secondary structures that hinder reagent access to the N-terminus.[1][2]

      • Solution:

        • Switch to a more efficient deprotection reagent such as 2% DBU/2% piperidine in DMF.[2][3]

        • Incorporate chaotropic salts (e.g., LiCl) in the deprotection solution to disrupt secondary structures.

        • Perform the deprotection at a slightly elevated temperature (e.g., 30-35°C).

        • Utilize microwave-assisted synthesis, which can enhance deprotection efficiency.[4]

    • Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent accessibility.

      • Solution: Ensure the resin is fully swollen in a suitable solvent (e.g., DMF) before initiating the deprotection step.

Issue 2: Ornithine-Related Side Reactions

  • Symptom: Appearance of unexpected side products in the crude HPLC, confirmed by mass spectrometry.

  • Potential Causes & Solutions:

    • Lactam Formation: Intramolecular cyclization between the ornithine side-chain amine and a nearby carboxylic acid can occur, though this is more common during coupling or specific on-resin cyclization strategies rather than a direct result of Fmoc deprotection.[5][6]

      • Preventative Measures:

        • Ensure that the side-chain protecting group of ornithine (e.g., Boc) is stable and not prematurely cleaved. The use of Fmoc-Orn(Boc)-OH is standard and robust for preventing this during Fmoc deprotection.[7][8]

        • For planned on-resin cyclization, use an orthogonal protecting group on the ornithine side-chain, such as Mmt, which can be selectively removed under mild acidic conditions.[5]

    • Side-Chain Cleavage (Rare during Fmoc Deprotection): The primary concern of the user.

      • Explanation: The Boc group on the ornithine side-chain is acid-labile and stable to the basic conditions of Fmoc deprotection.[7][8] Therefore, cleavage of the Boc group during Fmoc removal is highly unlikely. If side-chain deprotection is observed, it would indicate a significant protocol deviation, such as contamination of reagents with strong acid.

Frequently Asked Questions (FAQs)

Q1: Is it possible to cleave the Boc protecting group from the ornithine side-chain during Fmoc removal?

A: No, under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF), the Boc group is stable. The principle of using Fmoc-Orn(Boc)-OH in peptide synthesis relies on the orthogonality of these protecting groups, where the Fmoc group is base-labile and the Boc group is acid-labile.[7][8]

Q2: What is the standard protocol for Fmoc deprotection of an ornithine-containing peptide?

A: A common and effective protocol involves treating the peptide-resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF) for 10-20 minutes at room temperature.[3] This is often performed in two steps (e.g., 2-5 minutes followed by a second treatment of 10-15 minutes) to ensure complete removal.

Q3: Are there alternatives to piperidine for Fmoc deprotection that are compatible with Fmoc-Orn(Boc)-OH?

A: Yes, several alternative bases can be used and are fully compatible. These include:

  • 4-Methylpiperidine (4-MP): Behaves similarly to piperidine and can be a direct replacement.[4][9]

  • Piperazine (PZ): A milder base that can sometimes reduce base-catalyzed side reactions.[4][10]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Often used in a cocktail with piperidine (e.g., 2% DBU/2% piperidine in DMF) for difficult or aggregation-prone sequences.[2][3]

Q4: How can I monitor the completeness of the Fmoc deprotection reaction?

A: The release of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy at around 301 nm.[11] A qualitative method is the Kaiser test, which detects free primary amines on the resin. A positive Kaiser test (blue beads) indicates successful Fmoc removal.

Quantitative Data on Fmoc Deprotection Reagents

The following table summarizes the performance of common Fmoc deprotection reagents.

Reagent CompositionTypical ConcentrationDeprotection TimeAdvantagesDisadvantages
Piperidine in DMF20% (v/v)10-20 minWell-established, reliable, and cost-effective.Can promote aspartimide formation in sensitive sequences.[2][10]
4-Methylpiperidine (4-MP) in DMF20% (v/v)10-20 minSimilar efficiency to piperidine, less regulated in some regions.[4][9]Similar potential for side reactions as piperidine.
Piperazine (PZ) in DMF/Ethanol10% (w/v)10-20 minMilder base, may reduce some side reactions.[4][10]Lower solubility, may require co-solvents.[4]
DBU/Piperidine in DMF2% DBU / 2% Piperidine (v/v)5-15 minFaster and more effective for sterically hindered or aggregated peptides.[2]More aggressive, can increase the risk of side reactions like aspartimide formation if not optimized.[12]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the ornithine-containing peptide-resin in DMF for at least 30 minutes.

  • Deprotection:

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for an initial 2-5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[3]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection:

    • Drain the DMF.

    • Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

    • Add the DBU/piperidine solution to the resin.

    • Agitate the mixture at room temperature for 5-15 minutes. The optimal time may need to be determined empirically for a specific sequence.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all reagents.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_check Analysis cluster_troubleshooting Troubleshooting cluster_solution Resolution Start Fmoc Deprotection of Ornithine-Containing Peptide CheckPurity Analyze Crude Peptide by HPLC/MS Start->CheckPurity IncompleteDeprotection Incomplete Deprotection? CheckPurity->IncompleteDeprotection Purity Issue Successful Successful Deprotection CheckPurity->Successful High Purity SideReactions Unexpected Side Products? IncompleteDeprotection->SideReactions No OptimizeTime Increase Deprotection Time / Double Deprotection IncompleteDeprotection->OptimizeTime Yes UseDBU Use Stronger Base (e.g., DBU/Piperidine) IncompleteDeprotection->UseDBU If Time Fails CheckAggregation Address Aggregation (Chaotropic Salts, Temp.) IncompleteDeprotection->CheckAggregation If Still Fails CheckLactam Investigate Lactam Formation (MS Analysis) SideReactions->CheckLactam Yes SideReactions->Successful No OptimizeTime->CheckPurity UseDBU->CheckPurity CheckAggregation->CheckPurity CheckLactam->Successful

Caption: Troubleshooting workflow for Fmoc deprotection of ornithine.

References

Technical Support Center: Strategies to Improve Yield in Peptides with H-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing H-Orn(Fmoc)-OH, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using H-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS)?

A1: The primary challenges when using H-Orn(Fmoc)-OH stem from its unprotected side-chain amino group. This can lead to several issues, including:

  • Low Coupling Efficiency: The free δ-amino group can interfere with the coupling reaction, leading to incomplete acylation and lower yields of the desired peptide.

  • Side Reactions: The unprotected side-chain amine is nucleophilic and can participate in unwanted reactions such as lactam formation or guanidinylation.[1][2]

  • Solubility Issues: Like many Fmoc-protected amino acids, H-Orn(Fmoc)-OH can have limited solubility in standard SPPS solvents like DMF, potentially leading to precipitation and incomplete reactions.[3]

  • Peptide Aggregation: The presence of the ornithine residue can sometimes contribute to on-resin aggregation of the growing peptide chain, hindering subsequent synthesis steps.[4]

Q2: When should I choose H-Orn(Fmoc)-OH over a side-chain protected derivative like Fmoc-Orn(Boc)-OH?

A2: H-Orn(Fmoc)-OH is typically used when the δ-amino group of the ornithine residue is intended to be unmasked for subsequent on-resin modifications, such as cyclization via lactam bridge formation, or for the attachment of labels or other molecules.[5] If the ornithine side chain is to remain as a free amine in the final peptide, using a side-chain protected version like Fmoc-Orn(Boc)-OH throughout the synthesis, followed by deprotection during the final cleavage, is generally the more robust strategy to avoid the complications mentioned above.

Q3: What causes low solubility of H-Orn(Fmoc)-OH and how can I address it?

A3: The low solubility of H-Orn(Fmoc)-OH is primarily due to the hydrophobic nature of the Fmoc group.[4] This can be exacerbated by the specific amino acid sequence and the concentration required for automated synthesis.[3] To address solubility issues:

  • Use High-Quality Solvents: Ensure the use of high-purity, peptide-synthesis-grade DMF or NMP.[3]

  • Solvent Mixtures: Adding a small amount of a more polar, aprotic solvent like dimethyl sulfoxide (DMSO) to DMF (e.g., a 9:1 DMF:DMSO v/v mixture) can significantly enhance solubility.[3]

  • Gentle Warming and Sonication: Gently warming the solution to 30-40°C and using a sonicator can help dissolve the amino acid derivative.[3] Be cautious with excessive heat to prevent degradation.

Troubleshooting Guide: Low Peptide Yield

Low peptide yield is a common issue in SPPS. This guide provides a systematic approach to diagnosing and resolving problems specifically related to the incorporation of H-Orn(Fmoc)-OH.

Issue 1: Incomplete Coupling of H-Orn(Fmoc)-OH

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines.

  • Presence of deletion sequences (target peptide minus the ornithine residue) in the final mass spectrometry analysis.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance The bulky Fmoc group can sterically hinder the coupling reaction.
Action: Use a more powerful coupling reagent. For sterically hindered amino acids, uronium/aminium salts like HATU and HCTU are highly effective.[6][7] Phosphonium salts like PyBOP are also a good option.[6]
Low Reagent Concentration Insufficient concentration of the activated amino acid to drive the reaction to completion.
Action: Increase the concentration of H-Orn(Fmoc)-OH and the coupling reagent.[8]
Suboptimal Coupling Time The standard coupling time may not be sufficient for a complete reaction.
Action: Extend the coupling time. Monitor the reaction progress with a Kaiser test and continue coupling until the test is negative (yellow beads).
Incomplete Deprotection of the Preceding Residue The N-terminal Fmoc group of the growing peptide chain was not fully removed, leaving no free amine for coupling.
Action: Ensure complete Fmoc deprotection by extending the piperidine treatment time or performing a second deprotection step. Monitor deprotection completion with a colorimetric test.[9]

Experimental Protocol: Double Coupling for H-Orn(Fmoc)-OH

If a single coupling proves insufficient, a double coupling strategy is recommended:

  • First Coupling: Perform the initial coupling of H-Orn(Fmoc)-OH as per your standard protocol (e.g., using HATU/DIPEA).

  • Washing: After the first coupling, drain the reaction vessel and thoroughly wash the resin with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated H-Orn(Fmoc)-OH and add it to the washed resin. Allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines.[9]

Issue 2: Side Reactions Involving the Unprotected Ornithine Side Chain

Symptoms:

  • Presence of unexpected masses in the final product analysis.

  • Difficulty in purifying the target peptide.

Possible Causes & Solutions:

Side ReactionDescriptionMitigation Strategy
Lactam Formation The nucleophilic δ-amino group of an ornithine residue can attack the activated carboxyl group of the incoming amino acid, leading to the formation of a lactam ring and chain termination. This is more prevalent when ornithine is at or near the N-terminus of the growing peptide.[10]Action: Use a side-chain protected ornithine derivative (e.g., Fmoc-Orn(Boc)-OH) if on-resin modification of the side chain is not required. If H-Orn(Fmoc)-OH must be used, consider using a less activating coupling reagent for the subsequent amino acid, or lower the reaction temperature.
Guanidinylation If the subsequent amino acid to be coupled is Arginine, the guanidinylation reagents used to activate the arginine can react with the free δ-amino group of ornithine.[1] More commonly, excess uronium/aminium coupling reagents (like HBTU or HATU) can lead to guanidinylation of the N-terminus, causing chain termination.[6]Action: Use phosphonium-based coupling reagents like PyBOP, which do not cause this side reaction.[6] Alternatively, use a stoichiometric amount of the uronium reagent relative to the amino acid.

Experimental Protocol: Coupling with HATU/DIPEA

This protocol is effective for coupling sterically hindered amino acids like H-Orn(Fmoc)-OH.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a 20% piperidine in DMF solution.

  • Washing: Thoroughly wash the resin with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve H-Orn(Fmoc)-OH (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and vortex briefly. Allow for a short pre-activation of 1-2 minutes.[9]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a Kaiser test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and then DMF again.

Data Presentation

Table 1: Performance Comparison of Common Coupling Reagents for Hindered Amino Acids

Disclaimer: The following data is extrapolated from studies on other challenging residues and provides a general indication of relative efficacy. Actual yields may vary based on the specific peptide sequence and synthesis conditions.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Uronium/Aminium Salt15-45 minutes>99>95Very Low
HCTU Uronium/Aminium Salt15-45 minutes>99>95Very Low
HBTU Uronium/Aminium Salt20-60 minutes>98>95Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>95>90Low to Moderate

Data compiled from various scientific sources for comparative purposes.[7][11]

Visualizations

Troubleshooting_Low_Yield start Low Peptide Yield with H-Orn(Fmoc)-OH check_coupling Check Coupling of H-Orn(Fmoc)-OH (Kaiser Test) start->check_coupling check_side_reactions Analyze Final Product for Side Reactions (Mass Spectrometry) check_coupling->check_side_reactions Negative incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive side_products Side Products Detected check_side_reactions->side_products Yes end Improved Yield check_side_reactions->end No (Other Issue) solution1 Use Stronger Coupling Reagent (HATU, HCTU) Extend Coupling Time Perform Double Coupling incomplete_coupling->solution1 solution2 Identify Side Reaction: - Lactam Formation -> Use Protected Orn - Guanidinylation -> Use PyBOP side_products->solution2 solution1->end solution2->end

Caption: Troubleshooting workflow for low peptide yield.

Coupling_Strategy_Selection start Select Coupling Strategy for H-Orn(Fmoc)-OH is_hindered Is the coupling sterically hindered? start->is_hindered standard_coupling Standard Coupling (e.g., DIC/HOBt) is_hindered->standard_coupling No strong_coupling Strong Coupling Reagent (HATU, HCTU, PyBOP) is_hindered->strong_coupling Yes check_completion Monitor Coupling (Kaiser Test) standard_coupling->check_completion strong_coupling->check_completion double_couple Perform Double Coupling check_completion->double_couple Incomplete continue_synthesis Continue Synthesis check_completion->continue_synthesis Complete double_couple->continue_synthesis

Caption: Decision process for selecting a coupling strategy.

References

avoiding epimerization of adjacent amino acids to ornithine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ornithine-containing peptides. The focus is on preventing the epimerization of amino acid residues adjacent to ornithine during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in peptide synthesis?

Epimerization is an undesired side reaction during peptide synthesis where the stereochemistry at the alpha-carbon of an amino acid residue is inverted, converting an L-amino acid into a D-amino acid.[1][2] This change in chirality can significantly alter the three-dimensional structure of the peptide, which can in turn affect its biological activity, receptor binding, and pharmacokinetic properties.[3][4] Products with epimerized residues are diastereomers of the target peptide and can be difficult to separate due to their similar physical properties.[2][3]

Q2: Are amino acids adjacent to ornithine particularly susceptible to epimerization?

While there is a lack of direct comparative studies quantifying the epimerization rates of amino acids specifically adjacent to ornithine, there is a theoretical basis for concern. The side chain of ornithine contains a primary amine (the δ-amino group) which, if deprotected, could potentially act as an intramolecular base. This basicity could facilitate the abstraction of the alpha-proton of the adjacent C-terminal amino acid, leading to an increased rate of epimerization. This is particularly relevant during the activation of the C-terminal residue for coupling.

The reactivity of the ornithine side chain is highlighted by the "ornithine effect" observed in mass spectrometry, where the δ-amino group attacks the backbone amide bond, leading to peptide fragmentation.[1] While the conditions are different from peptide synthesis, it demonstrates the potential for intramolecular reactions involving the ornithine side chain.

Q3: What are the primary mechanisms of epimerization during peptide synthesis?

There are two main mechanisms through which epimerization can occur:

  • Oxazolone Formation: This is the most common pathway.[2] During the activation of the carboxylic acid of an N-protected amino acid, an oxazolone intermediate can form. The alpha-proton of this intermediate is acidic and can be readily abstracted by a base. Reprotonation can occur from either side, leading to a mixture of L- and D-isomers.[2]

  • Direct Enolization (α-Hydrogen Abstraction): A base can directly abstract the acidic alpha-proton of an activated amino acid residue to form a carbanion.[5] Subsequent reprotonation can result in epimerization.[1][5] This is more likely to occur with amino acids that have electron-withdrawing groups in their side chains.[5]

Troubleshooting Guides

Problem: I am observing significant epimerization of the amino acid C-terminal to an ornithine residue in my peptide sequence.

Possible Causes and Solutions:

Possible Cause Recommended Action Rationale
Inappropriate Coupling Reagent Use a coupling reagent known to suppress epimerization, such as those based on phosphonium or iminium salts (e.g., HBTU, HATU) in combination with an additive like 1-hydroxy-7-azabenzotriazole (HOAt).[6] Avoid carbodiimides like DCC or EDC without additives, as they are more prone to causing epimerization.[6]Additives like HOAt react with the activated amino acid to form an active ester that is less prone to oxazolone formation and epimerization.[7]
Inadequate Ornithine Side-Chain Protection Ensure the δ-amino group of ornithine is protected with a robust protecting group that is stable to the coupling and deprotection conditions of the main chain. For Fmoc-based synthesis, the Boc group (Fmoc-Orn(Boc)-OH) is commonly used. For Boc-based synthesis, a Z or 2-Cl-Z group can be employed.A protected side chain prevents the δ-amino group from acting as an intramolecular base, which could accelerate epimerization of the adjacent residue.
Excessive or Strong Base Use a weaker base or a stoichiometric amount of base during coupling. N,N-diisopropylethylamine (DIPEA) is a common choice, but its concentration should be carefully controlled. Consider using a more sterically hindered base like 2,4,6-collidine.Strong or excess base can promote both oxazolone formation and direct enolization, the two main pathways for epimerization.[5]
Prolonged Reaction Times Minimize the time the activated amino acid is in solution before coupling. Pre-activation times should be kept short.The longer the activated species exists, the greater the opportunity for epimerization to occur.[8]
High Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0°C or even -15°C.[6]Lower temperatures reduce the rate of epimerization.[6]
Inappropriate Solvent Use a solvent that is less polar, if the solubility of the peptide allows. Dichloromethane (DCM) or chloroform are generally preferred over dimethylformamide (DMF) in this regard.Polar aprotic solvents like DMF can stabilize the charged intermediates involved in epimerization, thus increasing the rate of this side reaction.

Experimental Protocols

Protocol 1: General Method for Minimizing Epimerization during Coupling

  • Resin Swelling: Swell the resin in the chosen solvent (e.g., DMF or DCM) for 30-60 minutes.

  • Fmoc Deprotection (for Fmoc-SPPS): Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (3-5 equivalents) and the coupling additive (e.g., HOAt, 3-5 equivalents) in the reaction solvent. Add the coupling reagent (e.g., HATU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents).

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Allow the reaction to proceed at room temperature or a reduced temperature (e.g., 0°C) for 1-2 hours, or until a negative Kaiser test is obtained.

  • Washing: Wash the resin thoroughly with the reaction solvent to remove excess reagents.

Protocol 2: Analysis of Epimerization by Chiral HPLC

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation: Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., water/acetonitrile mixture).

  • HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column suitable for peptide analysis.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Detection: Monitor the elution profile using a UV detector at 214 or 280 nm.

  • Quantification: The epimerized product (diastereomer) will have a different retention time from the desired peptide. The percentage of epimerization can be calculated by integrating the peak areas of the two isomers.

Visualizations

Epimerization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated L-AA Activated L-AA Oxazolone Oxazolone Activated L-AA->Oxazolone -H₂O Enolate Enolate Oxazolone->Enolate +Base -H⁺ D-Oxazolone D-Oxazolone Enolate->D-Oxazolone +H⁺ Activated D-AA Activated D-AA D-Oxazolone->Activated D-AA Activated L-AA_2 Activated L-AA Carbanion Carbanion Activated L-AA_2->Carbanion +Base -H⁺ Activated D-AA_2 Activated D-AA_2 Carbanion->Activated D-AA_2 Activated D-AA

Caption: General mechanisms of amino acid epimerization during peptide synthesis.

Ornithine_Intramolecular_Catalysis Peptide ...-NH-CH(R)-CO-... Ornithine Residue Adjacent Activated L-AA Ornithine_Side_Chain δ-NH₂ Peptide:f1->Ornithine_Side_Chain Side Chain Alpha_Proton α-H Peptide:f2->Alpha_Proton Alpha Proton Ornithine_Side_Chain->Alpha_Proton Potential H⁺ Abstraction Epimerized_Product Adjacent D-AA Alpha_Proton->Epimerized_Product Reprotonation

Caption: Theoretical intramolecular catalysis of epimerization by the ornithine side chain.

References

Technical Support Center: H-Orn(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of H-Orn(Fmoc)-OH in peptide synthesis. All recommendations are based on established principles of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes of H-Orn(Fmoc)-OH for successful peptide synthesis?

A1: The quality of H-Orn(Fmoc)-OH is paramount for achieving high peptide purity and yield. Key quality attributes include high chemical and enantiomeric purity, and the absence of process-related impurities. Even seemingly minor impurities can have a significant impact on the outcome of the synthesis.[1][2]

Q2: What are the common impurities found in H-Orn(Fmoc)-OH and how do they affect my synthesis?

A2: Common impurities in Fmoc-amino acids, including H-Orn(Fmoc)-OH, can arise during the manufacturing process. These include dipeptides, free amino acids, and acetic acid.[1][3] Dipeptide impurities can lead to the insertion of an extra amino acid, while free amino acids can cause double insertion.[1][3] Acetic acid, a small but highly reactive molecule, can act as a capping agent, leading to truncated peptide sequences.[1]

Q3: My peptide synthesis is showing low coupling efficiency after adding H-Orn(Fmoc)-OH. What are the potential causes and how can I troubleshoot this?

A3: Low coupling efficiency is a common issue in SPPS. When encountering this with H-Orn(Fmoc)-OH, consider the following:

  • Incomplete Fmoc Deprotection: Ensure the previous Fmoc group was completely removed. A positive Kaiser test (blue/purple beads) before coupling indicates incomplete deprotection.[4]

  • Reagent Quality: The purity of H-Orn(Fmoc)-OH and coupling reagents is crucial. Use high-purity reagents to avoid side reactions.

  • Steric Hindrance: While not severely hindered, the sequence context can impact coupling efficiency.

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering access of reagents.

To troubleshoot, a "double coupling" step is often the first and most straightforward solution.[5] This involves repeating the coupling step with fresh reagents immediately after the first attempt.

Q4: Are there any specific side reactions associated with H-Orn(Fmoc)-OH during peptide synthesis?

A4: A potential side reaction for amino acids with side-chain amino groups like ornithine is lactam formation . This intramolecular cyclization can occur during activation, forming an inactive species that is unable to couple to the peptide chain, resulting in deletion sequences.[6][7] While more commonly discussed for arginine, the structural similarity makes it a consideration for ornithine as well.

Q5: How can I confirm the purity of my H-Orn(Fmoc)-OH reagent?

A5: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-amino acids. A reversed-phase C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically used. Chiral HPLC may be necessary to determine the enantiomeric purity.

Troubleshooting Guides

Guide 1: Incomplete Coupling of H-Orn(Fmoc)-OH

Symptom: Positive Kaiser test (blue or purple beads) after the coupling step.

Possible Causes:

  • Insufficient activation of H-Orn(Fmoc)-OH.

  • Low quality or concentration of reagents.

  • Steric hindrance from the peptide sequence.

  • Peptide aggregation on the solid support.

Troubleshooting Workflow:

G start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling with Fresh Reagents start->double_coupling kaiser_test_2 Perform Kaiser Test Again double_coupling->kaiser_test_2 change_reagents Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU) kaiser_test_2->change_reagents Positive capping Cap Unreacted Amines (e.g., with Acetic Anhydride) kaiser_test_2->capping Still Positive after Changing Reagents proceed Proceed to Next Deprotection Step kaiser_test_2->proceed Negative change_reagents->kaiser_test_2 capping->proceed

Caption: Troubleshooting workflow for incomplete H-Orn(Fmoc)-OH coupling.

Guide 2: Formation of Deletion Peptides (des-Orn)

Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the desired peptide minus the mass of the ornithine residue.

Possible Cause:

  • Lactam Formation: The activated H-Orn(Fmoc)-OH may be undergoing intramolecular cyclization to form a stable lactam, which cannot react with the N-terminal amine of the peptide chain.[6][7]

Mitigation Strategies:

  • In Situ Activation: Add the coupling reagent directly to the reaction vessel containing the resin and H-Orn(Fmoc)-OH without a pre-activation step. This minimizes the time the activated amino acid is in solution before reacting with the peptide.

  • Choice of Coupling Reagent: Carbodiimide-based coupling reagents (e.g., DIC) with an additive like OxymaPure may be less prone to inducing lactam formation compared to some uronium/aminium-based reagents.[7]

  • Temperature Control: Performing the coupling at a controlled, and potentially lower, temperature may reduce the rate of lactam formation.

Data Presentation

Table 1: Impact of Common Impurities in Fmoc-Amino Acids on Peptide Synthesis

ImpuritySourcePotential Impact on SynthesisMitigation Strategy
Dipeptide (Fmoc-Orn-Orn-OH) Side reaction during Fmoc protectionInsertion of two ornithine residues instead of one, leading to a peptide with an increased mass.[1][3]Use high-purity H-Orn(Fmoc)-OH; verify supplier's certificate of analysis.
Free Amino Acid (H-Orn-OH) Incomplete Fmoc protection or degradationCan lead to double insertion of ornithine at the desired position.[1][3]Store H-Orn(Fmoc)-OH under appropriate conditions (cool and dry); use freshly purchased reagent.
Acetic Acid Residual solvent from purificationActs as a capping agent, terminating the peptide chain and resulting in truncated sequences.[1]Source H-Orn(Fmoc)-OH with a low acetate content specification.
β-Alanine Derivatives Rearrangement of Fmoc-OSu during synthesis of the protected amino acidInsertion of an incorrect amino acid (β-alanine), leading to a modified peptide sequence.[8]Use H-Orn(Fmoc)-OH synthesized via a route that avoids Fmoc-OSu or ensure rigorous purification.

Experimental Protocols

Protocol 1: Standard Coupling of H-Orn(Fmoc)-OH

This protocol outlines a standard manual coupling step for incorporating H-Orn(Fmoc)-OH in SPPS.

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve H-Orn(Fmoc)-OH (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[4][9]

    • If the Kaiser test is positive, consider a double coupling (repeat step 3).

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Kaiser Test for Free Primary Amines

This qualitative test is used to monitor the completion of the coupling reaction.

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Washing: Wash the resin beads with DMF (2-3 times) and then with ethanol (2-3 times) to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 5% (w/v) ninhydrin in ethanol.

    • Solution B: 80% (w/v) phenol in ethanol.

    • Solution C: 2% (v/v) 0.001 M aqueous KCN in pyridine.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive (Incomplete Coupling): Dark blue or purple color on the beads and/or in the solution.[4]

    • Negative (Complete Coupling): Yellow or colorless beads and solution.[4]

Mandatory Visualizations

G cluster_synthesis Peptide Synthesis Cycle resin Resin with N-terminal Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection washing1 DMF Wash deprotection->washing1 coupling Coupling: H-Orn(Fmoc)-OH + Coupling Reagents washing1->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Double Couple) washing2 DMF Wash kaiser_test->washing2 Negative next_cycle Proceed to Next Amino Acid washing2->next_cycle

Caption: Standard experimental workflow for a single coupling cycle in Fmoc-SPPS.

G reagent_quality H-Orn(Fmoc)-OH Quality high_purity High Purity (>99%) reagent_quality->high_purity low_purity Low Purity (<99%) reagent_quality->low_purity successful_synthesis Successful Synthesis: - High Yield - High Purity - Predictable Outcome high_purity->successful_synthesis Leads to impurities Presence of Impurities: - Dipeptides - Free Amino Acid - Acetic Acid low_purity->impurities failed_synthesis Synthesis Issues: - Low Yield - Deletion/Truncation - Difficult Purification impurities->failed_synthesis Leads to

References

optimizing cleavage of peptides with H-Orn(Fmoc)-OH from resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the cleavage of peptides from resin, with a specific focus on peptides containing the H-Orn(Fmoc)-OH residue.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides, particularly those with non-standard side-chain protection like Fmoc on ornithine.

Problem Potential Cause Recommended Solution
Low or No Peptide Yield After Precipitation Incomplete Cleavage: The peptide is not being fully cleaved from the resin.[1]- Extend Cleavage Time: Increase the reaction time to 3-4 hours. For sterically hindered peptides, longer times may be necessary. - Repeat Cleavage: After filtration, treat the resin with a fresh batch of cleavage cocktail to recover any remaining peptide.[1] - Ensure Proper Resin Swelling: Before adding the cleavage cocktail, ensure the resin is adequately swollen with a suitable solvent like DCM.
Inefficient Precipitation: The peptide is soluble in the precipitation solvent (e.g., diethyl ether).[1]- Concentrate the TFA Filtrate: Before adding to ether, reduce the volume of the TFA solution under a stream of nitrogen.[1] - Use a Different Precipitation Solvent: Methyl tert-butyl ether (MTBE) is a common alternative. - Increase Precipitation Time/Lower Temperature: Allow the peptide to precipitate at -20°C for at least 1 hour.[2]
Mass Spectrometry Shows Incomplete Deprotection of Side Chains (e.g., tBu, Boc, Trt) Insufficient Scavenging: Reactive carbocations generated during cleavage are re-attaching to the peptide.[3]- Use an Appropriate Scavenger Cocktail: For peptides with sensitive residues like Trp, Met, Cys, or Tyr, use a scavenger-rich cocktail such as Reagent K.[4][5][6] - Ensure Freshness of Reagents: Use high-quality, fresh TFA and scavengers.[7]
Short Cleavage Time: The cleavage time was not sufficient for complete removal of all protecting groups.[8]- Increase Cleavage Duration: Extend the cleavage reaction time to ensure all acid-labile groups are removed. Monitor a time course to optimize.[7]
Mass Spectrometry Shows Orn(Fmoc) is Still Present Incorrect Cleavage Chemistry: The Fmoc group is base-labile and not removed by the acidic TFA cleavage cocktail.[9]- Two-Step Deprotection Required: After acidic cleavage and precipitation, the Fmoc group must be removed in a separate step using a base like piperidine in solution. See the detailed protocol below.
Presence of Unidentified Side Products Side Reactions During Cleavage: Sensitive amino acids may have been modified.- Oxidation of Methionine: Use a specialized cleavage cocktail like Reagent H, which is designed to minimize methionine oxidation.[10] - Modification of Tryptophan: Ensure an adequate amount of scavenger, like EDT or TIS, is present.[3][4] - Aspartimide Formation: For peptides containing Asp-Gly or Asp-Ser sequences, this can be a significant side reaction.[11] Adding HOBt to deprotection solutions during synthesis can help minimize this.[11]

Frequently Asked Questions (FAQs)

Q1: Why is the Fmoc group on the ornithine side chain not removed during the standard TFA cleavage?

A1: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is stable to acids but is cleaved by bases.[9] Standard peptide cleavage from the resin is performed with a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[2][12] This acidic environment is designed to remove acid-labile side-chain protecting groups like Boc, tBu, and Trt, but it will not affect the base-labile Fmoc group. Therefore, a separate, basic deprotection step is required after the peptide has been cleaved from the resin.

Q2: What is the purpose of scavengers in the cleavage cocktail?

A2: During acidic cleavage, protecting groups are removed, generating highly reactive carbocations.[3] These carbocations can reattach to nucleophilic side chains of amino acids, particularly Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired side products.[2][3] Scavengers are nucleophilic compounds added to the cleavage cocktail to "scavenge" or trap these reactive carbocations, thus preventing modification of the peptide.[2]

Q3: How do I choose the right cleavage cocktail for my peptide?

A3: The choice of cleavage cocktail depends on the amino acid composition of your peptide.[3][7]

  • For peptides without sensitive residues: A simple cocktail of TFA/Water/TIPS (95%/2.5%/2.5%) is often sufficient.[12]

  • For peptides containing Trp, Met, Cys, or Tyr: A more robust cocktail with a variety of scavengers is recommended. Reagent K (TFA/phenol/water/thioanisole/EDT) is a widely used and effective option.[4][6][7]

Q4: Can I remove the N-terminal Fmoc group after I've already cleaved the peptide from the resin?

A4: Yes, if you have accidentally forgotten to remove the N-terminal Fmoc group before cleavage, it can be removed in solution.[13] The procedure is similar to the one used for removing the Fmoc group from the ornithine side chain, involving treatment with a base like piperidine.[13]

Cleavage Cocktail Compositions

The following table summarizes common cleavage cocktails used in Fmoc-based solid-phase peptide synthesis.

Reagent NameCompositionPrimary Application
TFA/TIPS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OGeneral use for peptides without sensitive residues.[12]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISGeneral use for most peptides, especially those with trityl-based protecting groups.[5][7]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Recommended for complex peptides with sensitive residues like Cys, Met, Trp, and Tyr.[4][5][6][7]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to minimize the oxidation of methionine residues.[10]

Experimental Protocols

Protocol 1: Two-Step Cleavage and Deprotection of Peptides with H-Orn(Fmoc)-OH

This protocol outlines the necessary two-step procedure to first cleave the peptide from the resin using an acidic cocktail and then remove the base-labile Fmoc group from the ornithine side chain in solution.

Step 1: Acidic Cleavage from Resin

  • Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel. Wash the resin with dichloromethane (DCM) three times to swell it. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[2]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail fresh. For a peptide with sensitive residues, Reagent K is recommended.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[3] Gently agitate the mixture at room temperature for 2-3 hours.[3]

  • Peptide Isolation: Filter the cleavage mixture into a clean centrifuge tube. Wash the resin with a small amount of fresh TFA (2-3 times) and combine the filtrates.[2]

  • Precipitation: In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[2] Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[2]

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[12]

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. At this stage, the peptide is cleaved from the resin, but the ornithine side chain is still protected with Fmoc.[12]

Step 2: Orn(Fmoc) Side-Chain Deprotection in Solution

  • Dissolve Peptide: Dissolve the dried crude peptide in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Removal: Add piperidine to the peptide solution to a final concentration of 20%.

  • Deprotection Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Reprecipitation: Precipitate the fully deprotected peptide by adding the reaction mixture to cold diethyl ether.

  • Final Collection and Drying: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

The final peptide is now fully deprotected and can be further purified by HPLC.

Visual Guides

Cleavage_Workflow cluster_step1 Step 1: Acidic Cleavage cluster_step2 Step 2: Basic Deprotection Resin Dry Peptide-Resin (with Orn(Fmoc)) Swell Swell Resin (DCM) Resin->Swell Cleave Add Cleavage Cocktail (e.g., Reagent K) Swell->Cleave Filter Filter and Collect Filtrate Cleave->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Dry1 Wash and Dry Crude Peptide (Orn(Fmoc) still attached) Precipitate->Dry1 Dissolve Dissolve Peptide in DMF Dry1->Dissolve Proceed to Fmoc Removal Deprotect Add 20% Piperidine Dissolve->Deprotect Reprecipitate Reprecipitate with Cold Ether Deprotect->Reprecipitate Dry2 Wash and Dry Final Peptide Reprecipitate->Dry2 HPLC HPLC Dry2->HPLC Purify by HPLC

Caption: Workflow for the two-step cleavage and deprotection of peptides containing H-Orn(Fmoc)-OH.

Troubleshooting_Tree Start Mass Spec Analysis Incomplete_Deprotection Incomplete Side-Chain Deprotection? Start->Incomplete_Deprotection Orn_Fmoc Orn(Fmoc) Present? Incomplete_Deprotection->Orn_Fmoc Yes Low_Yield Low Peptide Yield? Incomplete_Deprotection->Low_Yield No Other_PG Other Protecting Groups (Boc, tBu) Present? Orn_Fmoc->Other_PG No Sol_Fmoc Perform Basic Deprotection (Protocol 1, Step 2) Orn_Fmoc->Sol_Fmoc Yes Other_PG->Low_Yield No Sol_Time Increase Cleavage Time Other_PG->Sol_Time Yes Sol_Cleavage Repeat Cleavage of Resin Low_Yield->Sol_Cleavage Yes Success Purify Peptide Low_Yield->Success No Sol_Fmoc->Success Sol_Scavenger Use Scavenger-Rich Cocktail (e.g., Reagent K) Sol_Time->Sol_Scavenger Sol_Time->Success Sol_Scavenger->Success Sol_Precipitate Optimize Precipitation (Concentrate TFA, change solvent) Sol_Cleavage->Sol_Precipitate Sol_Cleavage->Success Sol_Precipitate->Success

Caption: A decision tree for troubleshooting common peptide cleavage issues.

References

Validation & Comparative

A Head-to-Head Battle: H-Orn(Fmoc)-OH vs. Boc-Orn(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of orthogonally protected ornithine derivatives in solid-phase peptide synthesis (SPPS).

In the intricate world of peptide synthesis, the choice of appropriately protected amino acid building blocks is paramount to the success of constructing complex peptide chains. Ornithine, a non-proteinogenic amino acid, is a versatile tool for introducing structural diversity, such as lactam bridges for cyclization, or for serving as a precursor to arginine.[1][2] The strategic use of orthogonal protecting groups on both the α-amino and δ-amino functions of ornithine allows for selective deprotection and modification. This guide provides a detailed comparison of two commonly employed ornithine derivatives: H-Orn(Fmoc)-OH (more commonly known as Fmoc-Orn(Boc)-OH ) and Boc-Orn(Fmoc)-OH , supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.

The fundamental difference between these two molecules lies in the placement of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. This seemingly subtle distinction dictates the entire peptide synthesis strategy and the potential applications of the resulting peptide.

At a Glance: Key Differences and Strategic Implications

FeatureH-Orn(Fmoc)-OH / Fmoc-Orn(Boc)-OHBoc-Orn(Fmoc)-OH
α-Amino Protection Fmoc (Base-labile)Boc (Acid-labile)
δ-Amino (Side-Chain) Protection Boc (Acid-labile)Fmoc (Base-labile)
Primary Synthesis Strategy Fmoc-based Solid-Phase Peptide Synthesis (SPPS)Boc-based Solid-Phase Peptide Synthesis (SPPS)
Key Application Standard incorporation of ornithine in Fmoc-SPPS; ideal for on-resin side-chain modification (e.g., lactam bridge formation) after selective Boc deprotection.[2][3]Incorporation of ornithine in Boc-SPPS; allows for selective deprotection of the side-chain Fmoc group for on-resin modification or branching.[4]
Orthogonality Enables selective removal of the side-chain Boc group with acid while the N-terminal Fmoc group remains intact.[3][5]Enables selective removal of the side-chain Fmoc group with a mild base while the N-terminal Boc group is stable.[4]

Chemical Properties and Solubility

Both derivatives are white to off-white solids with similar molecular weights. Their solubility is a critical factor in automated peptide synthesis, with good solubility in standard solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) being essential for efficient coupling.

PropertyFmoc-Orn(Boc)-OHBoc-Orn(Fmoc)-OH
Molecular Formula C₂₅H₃₀N₂O₆C₂₅H₃₀N₂O₆
Molecular Weight 454.52 g/mol 454.52 g/mol
CAS Number 109425-55-0150828-96-9
Typical Solubility Soluble in DMF, DMSO, NMPSoluble in DMF, DMSO, NMP

Performance in Peptide Synthesis: A Comparative Overview

While direct, head-to-head comparative studies publishing quantitative data for the synthesis of the same peptide using both derivatives are scarce in publicly available literature, a comprehensive analysis of their respective applications and the general principles of Fmoc and Boc chemistry allows for a robust comparison.

Fmoc-Orn(Boc)-OH in Fmoc-SPPS: The Workhorse for Orthogonal Synthesis

Fmoc-Orn(Boc)-OH is the standard choice for incorporating ornithine into a peptide sequence using the milder and more common Fmoc-SPPS chemistry.[6][7] The key advantage of this derivative lies in its orthogonal protection scheme, which is pivotal for the synthesis of complex peptides, particularly cyclic peptides.[3]

Key Performance Aspects:

  • High Coupling Efficiency: In standard Fmoc-SPPS protocols, Fmoc-Orn(Boc)-OH couples with high efficiency using common activating agents like HBTU/HOBt or DIC/Oxyma.

  • Orthogonal Side-Chain Deprotection: The Boc group on the side chain is stable to the repetitive piperidine treatments used for N-terminal Fmoc removal.[5] It can be selectively removed on-resin using mild acidic conditions (e.g., dilute TFA in DCM), exposing the δ-amino group for further modification.[5]

  • Lactam Bridge Formation: This selective deprotection is widely exploited for the on-resin synthesis of head-to-side-chain or side-chain-to-side-chain lactam-bridged cyclic peptides, which can enhance biological activity and stability.[8]

Potential Side Reactions:

While Fmoc-SPPS is generally considered a mild technique, potential side reactions can occur. For ornithine-containing peptides, incomplete deprotection or coupling can lead to deletion sequences. Furthermore, during final cleavage from the resin with strong acid (e.g., TFA), the presence of multiple protecting groups can lead to various side products if appropriate scavengers are not used.[9]

Boc-Orn(Fmoc)-OH in Boc-SPPS: A Classic Approach with Specific Advantages

Boc-Orn(Fmoc)-OH is designed for use in the traditional Boc-SPPS strategy, which involves repetitive N-terminal deprotection with a moderately strong acid like trifluoroacetic acid (TFA).[10] This approach can be advantageous for the synthesis of long or aggregation-prone peptides.[7]

Key Performance Aspects:

  • Robustness in Harsh Conditions: Boc chemistry, with its use of strong acids for deprotection, can be effective in disrupting secondary structures that may lead to aggregation during synthesis.[7]

  • Orthogonal Side-Chain Manipulation: The Fmoc group on the side chain of Boc-Orn(Fmoc)-OH provides an orthogonal handle that is stable to the acidic conditions of N-terminal Boc removal.[4] This allows for selective deprotection of the side chain with a mild base (e.g., piperidine) for on-resin modifications in a Boc-synthesis workflow.

Potential Side Reactions:

The repeated use of strong acid in Boc-SPPS can lead to the degradation of sensitive amino acid residues. Additionally, the final cleavage step, often requiring harsh acids like hydrofluoric acid (HF), necessitates specialized equipment and can cause a variety of side reactions.[10]

Experimental Protocols

The following are representative protocols for the incorporation of each ornithine derivative in their respective SPPS strategies.

Protocol 1: Incorporation of Fmoc-Orn(Boc)-OH in Fmoc-SPPS

This protocol outlines a standard coupling cycle for adding Fmoc-Orn(Boc)-OH to a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-Orn(Boc)-OH

  • Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

  • Base (e.g., DIPEA or NMM)

  • DMF (Peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

  • DCM (Dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Orn(Boc)-OH (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the coupling completion using a colorimetric test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Incorporation of Boc-Orn(Fmoc)-OH in Boc-SPPS

This protocol describes a typical cycle for the addition of Boc-Orn(Fmoc)-OH in a Boc-SPPS workflow.

Materials:

  • Boc-protected peptide-resin (with a free amino group)

  • Boc-Orn(Fmoc)-OH

  • Coupling reagents (e.g., DCC, HOBt or HBTU)

  • Base for neutralization (e.g., DIPEA)

  • DMF and/or DCM (Peptide synthesis grade)

  • 50% (v/v) TFA in DCM

  • Neutralization solution (e.g., 10% DIPEA in DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Drain the deprotection solution.

    • Wash the resin with DCM (3-5 times).

  • Neutralization:

    • Treat the resin with a 10% DIPEA solution in DMF or DCM for 5-10 minutes.

    • Wash the resin with DCM (3-5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Boc-Orn(Fmoc)-OH (3-5 eq.) and HOBt (3-5 eq.) in DMF or DCM.

    • Add DCC (3-5 eq.) to the solution and allow for pre-activation for 10-15 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Synthetic Strategies

The choice between H-Orn(Fmoc)-OH and Boc-Orn(Fmoc)-OH is fundamentally a choice between two distinct synthetic pathways. These workflows can be visualized to better understand the strategic implications.

Fmoc_SPPS_Workflow cluster_Fmoc Fmoc-SPPS using Fmoc-Orn(Boc)-OH Resin_Fmoc Peptide-Resin (N-term Fmoc) Deprotection_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection_Fmoc Free_Amine_Fmoc Peptide-Resin (Free Amine) Deprotection_Fmoc->Free_Amine_Fmoc Coupling_Fmoc Couple Fmoc-Orn(Boc)-OH (HBTU/DIPEA) Free_Amine_Fmoc->Coupling_Fmoc Elongated_Fmoc Elongated Peptide-Resin (N-term Fmoc) Coupling_Fmoc->Elongated_Fmoc Side_Chain_Deprotection Selective Side-Chain Boc Deprotection (TFA/DCM) Elongated_Fmoc->Side_Chain_Deprotection Optional On-Resin Modification Modified_Peptide Side-Chain Modified Peptide-Resin Side_Chain_Deprotection->Modified_Peptide

Caption: Workflow for Fmoc-SPPS using Fmoc-Orn(Boc)-OH.

Boc_SPPS_Workflow cluster_Boc Boc-SPPS using Boc-Orn(Fmoc)-OH Resin_Boc Peptide-Resin (N-term Boc) Deprotection_Boc Boc Deprotection (50% TFA/DCM) Resin_Boc->Deprotection_Boc Free_Amine_Boc Peptide-Resin (Free Amine Salt) Deprotection_Boc->Free_Amine_Boc Neutralization_Boc Neutralization (DIPEA) Free_Amine_Boc->Neutralization_Boc Coupling_Boc Couple Boc-Orn(Fmoc)-OH (DCC/HOBt) Neutralization_Boc->Coupling_Boc Elongated_Boc Elongated Peptide-Resin (N-term Boc) Coupling_Boc->Elongated_Boc Side_Chain_Deprotection_Boc Selective Side-Chain Fmoc Deprotection (Piperidine/DMF) Elongated_Boc->Side_Chain_Deprotection_Boc Optional On-Resin Modification Modified_Peptide_Boc Side-Chain Modified Peptide-Resin Side_Chain_Deprotection_Boc->Modified_Peptide_Boc

Caption: Workflow for Boc-SPPS using Boc-Orn(Fmoc)-OH.

Conclusion and Recommendations

The choice between H-Orn(Fmoc)-OH (Fmoc-Orn(Boc)-OH) and Boc-Orn(Fmoc)-OH is dictated by the overarching synthetic strategy.

  • For researchers employing Fmoc-SPPS, Fmoc-Orn(Boc)-OH is the clear and standard choice. Its orthogonal protection scheme is exceptionally well-suited for the synthesis of complex peptides, especially those requiring on-resin side-chain modifications like cyclization via lactam bridge formation. The milder conditions of Fmoc chemistry are generally preferred for a wider range of peptide sequences.

  • Boc-Orn(Fmoc)-OH is the appropriate derivative for those utilizing Boc-SPPS. This strategy may be advantageous for the synthesis of particularly long or hydrophobic peptides that are prone to aggregation. The ability to selectively deprotect the side-chain Fmoc group offers a valuable tool for on-resin modifications within the Boc-SPPS framework.

Ultimately, the selection of the ornithine derivative should be made in the context of the entire peptide sequence, the desired final modifications, and the available synthetic instrumentation and expertise. By understanding the fundamental chemical differences and strategic implications of each protecting group scheme, researchers can optimize their peptide synthesis workflows to achieve higher yields, greater purity, and the successful creation of novel and complex peptide structures.

References

A Researcher's Guide to Side-Chain Protecting Groups for Fmoc-Orn-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of the appropriate side-chain protecting group for trifunctional amino acids like ornithine is a critical decision that profoundly impacts the efficiency, purity, and overall success of the synthesis. For researchers utilizing the popular Fmoc/tBu strategy, Fmoc-Orn-OH presents a versatile building block for introducing lactam bridges, conjugating labels, or creating branched peptides. The choice of the protecting group for the δ-amino function of ornithine dictates the deprotection strategy and must be orthogonal to the base-labile Fmoc group on the α-amino group.

This guide provides an objective comparison of commonly used side-chain protecting groups for Fmoc-Orn-OH, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.

Performance Comparison of Ornithine Side-Chain Protecting Groups

The ideal protecting group should be stable throughout the iterative cycles of Fmoc deprotection and coupling, yet be selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage. The following table summarizes the performance of several common protecting groups for the ornithine side-chain in Fmoc-based SPPS. It is important to note that coupling efficiencies and deprotection times can be sequence-dependent and may require optimization for specific peptides.

Protecting GroupAbbreviationDeprotection ConditionsTypical Coupling Efficiency (%)Typical Deprotection TimeAdvantagesDisadvantages
tert-ButoxycarbonylBocStrong acid (e.g., TFA)>98%30-60 minStable to piperidine; cost-effective.Not orthogonal to other acid-labile groups (e.g., tBu, Trt); requires strong acid for removal.
BenzyloxycarbonylZStrong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation>95%1-4 hStable to mild acid and base.[1]Harsh deprotection conditions required.[1]
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger (e.g., PhSiH₃)>97%30-90 minOrthogonal to both acid- and base-labile groups.[1]Requires specialized reagents; potential for palladium contamination.
4-MethoxytritylMmtVery mild acid (e.g., 1% TFA in DCM)>95%5-20 minExtremely acid-labile, allowing for selective deprotection in the presence of tBu groups.May be too labile for some applications; steric hindrance can slightly reduce coupling efficiency.
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMF>96%10-30 minOrthogonal to Fmoc and acid-labile groups.Hydrazine can also remove the Fmoc group; potential for side reactions.[2]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% Hydrazine in DMF>96%20-60 minMore sterically hindered and less prone to migration than Dde.[2]Slower deprotection than Dde; requires hydrazine.

Experimental Protocols

Detailed methodologies for the deprotection of common ornithine side-chain protecting groups are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and resin.

Protocol 1: On-Resin Deprotection of Boc-Protected Ornithine

This protocol is suitable for the selective deprotection of the Boc group from the ornithine side-chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing Fmoc-Orn(Boc)-OH

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 10% (v/v) Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes.

  • Prepare a deprotection solution of 20-30% TFA in DCM.[3]

  • Treat the resin with the deprotection solution for 20-30 minutes at room temperature with gentle agitation.[3]

  • Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and cleaved Boc byproducts.[3]

  • Neutralize the resin by washing with 10% DIPEA in DMF (2 times).[3]

  • Wash the resin with DMF (3 times) and then DCM (3 times).

  • A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete Boc deprotection.

Protocol 2: On-Resin Deprotection of Alloc-Protected Ornithine

This protocol describes the removal of the Alloc protecting group using a palladium catalyst.

Materials:

  • Peptide-resin containing Fmoc-Orn(Alloc)-OH

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) and phenylsilane (20-40 equivalents) in DCM.

  • Add the solution to the resin and agitate the mixture at room temperature for 30-60 minutes. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

  • Drain the solution and repeat the treatment with a fresh solution of the palladium catalyst and scavenger.[1]

  • Wash the resin thoroughly with DCM (3-5 times) to remove the catalyst and byproducts.[1]

  • A small aliquot of the resin can be cleaved to verify complete deprotection by mass spectrometry.

Protocol 3: On-Resin Deprotection of Mmt-Protected Ornithine

This protocol outlines the removal of the highly acid-labile Mmt group.

Materials:

  • Peptide-resin containing Fmoc-Orn(Mmt)-OH

  • Dichloromethane (DCM)

  • 1% (v/v) Trifluoroacetic acid (TFA) in DCM

  • 10% (v/v) Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a fresh solution of 1% TFA in DCM.

  • Treat the resin with the 1% TFA solution. The appearance of a yellow-orange color indicates the cleavage of the Mmt cation.

  • Repeat the treatment with fresh 1% TFA solution in short intervals (e.g., 2-3 minutes) until the yellow color is no longer observed in the effluent.

  • Wash the resin with DCM (3-5 times).

  • Neutralize the resin with 10% DIPEA in DMF (2 times).

  • Wash the resin with DMF (3 times) and then DCM (3 times).

Protocol 4: On-Resin Deprotection of Dde/ivDde-Protected Ornithine

This protocol describes the removal of the Dde or ivDde protecting group using hydrazine.

Materials:

  • Peptide-resin containing Fmoc-Orn(Dde)-OH or Fmoc-Orn(ivDde)-OH

  • N,N-Dimethylformamide (DMF)

  • 2% (v/v) Hydrazine monohydrate in DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a fresh solution of 2% hydrazine in DMF.

  • Treat the resin with the hydrazine solution for 3-5 minutes at room temperature with gentle agitation.

  • Drain the solution and repeat the treatment 2-3 more times.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.

  • It is crucial to note that hydrazine will also remove the N-terminal Fmoc group. If this is not desired, the N-terminus should be protected with a hydrazine-stable group (e.g., Boc) prior to Dde/ivDde deprotection.[2]

Logical Workflow for Protecting Group Selection

The choice of an appropriate side-chain protecting group for Fmoc-Orn-OH is contingent on the overall synthetic strategy. The following diagram illustrates a decision-making workflow to guide researchers in selecting the optimal protecting group.

ProtectingGroupSelection Decision Workflow for Ornithine Protecting Group Selection start Start: Need to incorporate Fmoc-Orn-OH q1 Is on-resin side-chain modification required? start->q1 q2 Are other acid-labile groups (tBu, Trt) present and need to be retained? q1->q2 Yes pg_boc Use Fmoc-Orn(Boc)-OH q1->pg_boc No q3 Is a metal-free deprotection required? q2->q3 No pg_mmt Use Fmoc-Orn(Mmt)-OH q2->pg_mmt Yes pg_alloc Use Fmoc-Orn(Alloc)-OH q3->pg_alloc No pg_dde Use Fmoc-Orn(Dde/ivDde)-OH q3->pg_dde Yes end_linear Suitable for linear peptides with final global deprotection pg_boc->end_linear pg_z Use Fmoc-Orn(Z)-OH end_orthogonal Provides orthogonality for selective on-resin modification pg_alloc->end_orthogonal pg_mmt->end_orthogonal pg_dde->end_orthogonal

A decision tree to guide the selection of an appropriate side-chain protecting group for Fmoc-Orn-OH.

Conclusion

The selection of a side-chain protecting group for Fmoc-Orn-OH is a critical parameter in the design of a successful solid-phase peptide synthesis strategy. For the synthesis of simple, linear peptides where the ornithine side-chain does not require modification until the final cleavage, the robust and cost-effective Boc group is often the preferred choice. However, for more complex synthetic targets that involve on-resin side-chain manipulation, such as cyclization or labeling, the use of orthogonal protecting groups is essential.

The Mmt group offers the advantage of being removable under very mild acidic conditions, providing orthogonality to tBu-based protecting groups. The Alloc group, removable with a palladium catalyst, offers an alternative orthogonal strategy. For instances where metal-free deprotection is paramount, the Dde and ivDde groups, which are cleaved by hydrazine, present a viable option, albeit with considerations regarding the lability of the Fmoc group to the same conditions.

By carefully considering the synthetic scheme, the presence of other protected residues, and the desired final peptide structure, researchers can select the most appropriate Fmoc-Orn(P)-OH derivative to achieve their synthetic goals with high efficiency and purity. The experimental protocols provided in this guide serve as a valuable resource for implementing these deprotection strategies in the laboratory.

References

A Comparative Guide to Analytical Methods for Confirming H-Orn(Fmoc)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid is critical to the integrity of the final peptide. This guide provides a comparative analysis of key analytical methods used to confirm the incorporation of H-Orn(Fmoc)-OH, a non-proteinogenic amino acid derivative vital for constructing complex peptides and peptidomimetics. We present a side-by-side look at common in-process and post-synthesis analytical techniques, complete with experimental data and detailed protocols.

In-Process Monitoring of Amino Acid Incorporation

Real-time or near-real-time monitoring during SPPS is crucial for identifying and rectifying coupling failures, thereby saving time and valuable materials.

Kaiser Test (Ninhydrin Test)

The Kaiser test is a rapid, qualitative colorimetric assay to detect the presence of free primary amines on the resin-bound peptide.[1][2] A positive result (intense blue color) after the deprotection step indicates a successful removal of the Fmoc group, while a negative result (yellow or colorless) after the coupling step confirms the successful acylation of the N-terminal amine, signifying the incorporation of the amino acid.[1]

Alternative: Chloranil Test

For secondary amines, such as when proline is the N-terminal amino acid, the Kaiser test is unreliable. In such cases, the Chloranil test can be used, which produces a blue color in the presence of an unprotected secondary amine.

Method Principle Advantage Disadvantage Time
Kaiser Test Ninhydrin reacts with primary amines to produce a blue color.Rapid, simple, and highly sensitive for primary amines.Unreliable for secondary amines (e.g., Proline); can give false negatives with sterically hindered amines.5-10 min
Chloranil Test Chloranil reacts with secondary amines to produce a blue color.Effective for secondary amines where the Kaiser test fails.Less commonly used for primary amines.5-10 min

Post-Incorporation and Final Peptide Analysis

Following the completion of the synthesis or at intermediate stages, more comprehensive analytical methods are employed to confirm the correct sequence and purity of the peptide.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for both the analysis of the purity of the initial H-Orn(Fmoc)-OH building block and for the analysis and purification of the final peptide.[3] By comparing the chromatograms of the crude peptide product with the expected retention time, one can assess the success of the synthesis. The appearance of unexpected peaks can indicate incomplete coupling, side reactions, or the presence of deletion or insertion sequences.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight of the synthesized peptide.[4] This allows for the direct verification that H-Orn(Fmoc)-OH has been incorporated. High-resolution mass spectrometry can provide highly accurate mass data, further confirming the elemental composition of the peptide. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and determine its amino acid sequence, providing definitive proof of incorporation and its location within the sequence.

Edman Degradation

Edman degradation is a classical method for sequencing peptides from the N-terminus.[5][6] In the context of SPPS, it can be used to sequence the resin-bound peptide at intermediate stages ("preview" sequencing) to confirm that the correct amino acid has been added at each step.[1] This method involves sequentially cleaving and identifying the N-terminal amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Magic Angle Spinning (HR-MAS) NMR spectroscopy allows for the analysis of resin-bound peptides, providing detailed structural information without the need for cleavage from the solid support.[7][8] Characteristic signals for the Fmoc group and the ornithine side chain in the NMR spectrum can confirm the successful incorporation of H-Orn(Fmoc)-OH.

Method Principle Information Provided Sensitivity Sample State
RP-HPLC Separation based on hydrophobicity.Purity, presence of impurities (e.g., deletion sequences).High (ng to µg)Cleaved peptide
LC-MS Separation by HPLC followed by mass-to-charge ratio determination.Molecular weight confirmation, purity, identification of byproducts.Very High (pg to ng)Cleaved peptide
Edman Degradation Sequential cleavage and identification of N-terminal amino acids.Amino acid sequence confirmation.High (pmol)Cleaved or resin-bound peptide
HR-MAS NMR Nuclear magnetic resonance of samples spinning at the magic angle.Structural confirmation of incorporation on-resin.Moderate (µmol)Resin-bound peptide

Experimental Protocols

Kaiser Test Protocol (Qualitative)
  • Sample Preparation: Transfer a small sample of the peptide-resin (approx. 1-5 mg) to a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80 g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Free Amine): Intense blue color of the beads and/or solution.

    • Negative Result (No Free Amine): Yellow or colorless beads and solution.

Kaiser_Test_Workflow cluster_deprotection After Deprotection cluster_coupling After Coupling Deprotection Peptide-Resin with Free N-terminus Add_Kaiser_Reagents_D Add Kaiser Reagents Deprotection->Add_Kaiser_Reagents_D Heat_D Heat 100°C, 5 min Add_Kaiser_Reagents_D->Heat_D Result_D Observe Color Heat_D->Result_D Positive Positive Result_D->Positive Blue Color (Success) Coupling Peptide-Resin after Coupling Step Add_Kaiser_Reagents_C Add Kaiser Reagents Coupling->Add_Kaiser_Reagents_C Heat_C Heat 100°C, 5 min Add_Kaiser_Reagents_C->Heat_C Result_C Observe Color Heat_C->Result_C Negative Negative Result_C->Negative Yellow/Colorless (Success)

Kaiser Test Workflow
RP-HPLC Analysis of Cleaved Peptide

  • Sample Preparation: Cleave a small aliquot of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Reconstitute the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Analysis: Analyze the resulting chromatogram for the main product peak and any impurity peaks.

HPLC_Workflow Start Crude Peptide Sample Injection Inject onto RP-HPLC Start->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Analyze Peak Purity and Retention Time Chromatogram->Analysis

RP-HPLC Analysis Workflow
LC-MS Analysis of Cleaved Peptide

  • Sample Preparation: Prepare the sample as described for RP-HPLC analysis.

  • Instrumentation:

    • LC System: A standard HPLC or UPLC system with a C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Gradient: Use a suitable gradient similar to that for RP-HPLC analysis.

  • MS Parameters:

    • Ionization Mode: Positive ion mode.

    • Scan Range: A range appropriate for the expected molecular weight of the peptide (e.g., m/z 400-2000).

  • Data Analysis: Extract the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the theoretical m/z of the target peptide. Compare the experimental mass with the calculated mass.

LCMS_Workflow cluster_msms Optional MS/MS Start Crude Peptide Sample LC_Separation LC Separation Start->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Mass Analysis (MS1) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Fragmentation Fragmentation (MS2) MS_Analysis->Fragmentation Data_Analysis Data Analysis (TIC, EIC, Mass Matching) Data_Acquisition->Data_Analysis Fragment_Analysis Fragment Ion Analysis Fragmentation->Fragment_Analysis Sequence_Confirmation Sequence Confirmation Fragment_Analysis->Sequence_Confirmation

LC-MS Analysis Workflow

Conclusion

The choice of analytical method for confirming H-Orn(Fmoc)-OH incorporation depends on the stage of the synthesis and the level of detail required. The Kaiser test provides a rapid and essential in-process check of the coupling reaction. For a comprehensive confirmation of the final product's identity and purity, a combination of RP-HPLC and LC-MS is the industry standard. Edman degradation offers definitive sequence information, while HR-MAS NMR provides a unique window into the structure of the peptide while still on the resin. By employing a strategic combination of these techniques, researchers can ensure the successful synthesis of high-quality peptides containing H-Orn(Fmoc)-OH.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Ornithine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry-based methods for the analysis of peptides containing the non-proteinogenic amino acid ornithine. Ornithine-containing peptides are of growing interest in drug development, diagnostics, and proteomics research. Understanding their fragmentation behavior in a mass spectrometer is crucial for their accurate identification and quantification. This document details common derivatization strategies, compares the performance of different fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—and provides supporting experimental protocols.

The "Ornithine Effect": A Dominant Fragmentation Pathway

A key feature in the mass spectrometry analysis of ornithine-containing peptides is the "ornithine effect," a highly favorable fragmentation pathway.[1] This effect involves a facile cleavage of the peptide backbone C-terminal to the ornithine residue. The reaction is driven by the nucleophilic attack of the ornithine side-chain amine on the adjacent carbonyl carbon, leading to the formation of a stable six-membered lactam ring.[1] This results in the generation of a dominant b-ion containing the lactam ring and a complementary y-ion.[1] The ornithine effect is a powerful tool for identifying the location of ornithine residues within a peptide sequence.

Derivatization Strategies for Enhanced Analysis

To leverage the ornithine effect and simplify peptide fragmentation, a common strategy is the chemical conversion of arginine residues to ornithine. Arginine, with its highly basic guanidinium group, can often lead to complex fragmentation spectra with dominant, non-sequence-specific neutral losses. By converting arginine to ornithine, the resulting peptide is more amenable to predictable fragmentation via the ornithine effect.[1][2][3]

Experimental Protocol: Deguanidination of Arginine to Ornithine

This protocol is adapted from methodologies described for converting arginine residues in peptides to ornithine residues using hydrazinolysis.[1][2][3]

Materials:

  • Peptide sample

  • Hydrazine hydrate

  • Deionized water

  • 0.1% Formic acid in deionized water

  • Microcentrifuge tubes

Procedure:

  • Prepare an aqueous solution of the arginine-containing peptide.

  • In a microcentrifuge tube, mix an equal volume of the peptide solution with hydrazine hydrate.

  • Incubate the reaction mixture in a water bath at 60°C. The reaction time can be varied from 2 to 16 hours. Shorter incubation times may result in a mixture of modified and unmodified peptides, while longer times promote complete conversion.[1]

  • After incubation, the sample can be diluted with 0.1% formic acid in deionized water for direct infusion or LC-MS analysis.

Comparison of Fragmentation Techniques for Ornithine-Containing Peptides

The choice of fragmentation technique significantly impacts the type and quality of data obtained for ornithine-containing peptides. While direct quantitative comparisons in the literature are sparse, the known principles of each method allow for a qualitative assessment of their suitability.

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ions[4][5]b- and y-ions[4][5]c- and z-ions[4][5]
"Ornithine Effect" Readily observed, often leading to a dominant b-ion containing the lactam ring and the corresponding y-ion.[1][6]Expected to be efficient due to the higher collision energy, likely producing the characteristic b- and y-ions from the ornithine effect.The ornithine effect, being a charge-directed process involving a mobile proton, is less likely to be the primary fragmentation pathway. ETD preserves post-translational modifications and is not driven by proton mobility in the same way.
Peptide Charge State Most effective for peptides with lower charge states (e.g., 2+).[5][7]Effective for a range of charge states, particularly doubly charged peptides.[8]More effective for peptides with higher charge states (e.g., 3+ and above).[5][8]
Advantages Widely available, well-characterized fragmentation method. The ornithine effect is well-documented under CID.Produces high-resolution, accurate-mass fragment ion spectra in Orbitrap instruments. Can provide more complete fragmentation than CID.Preserves labile post-translational modifications. Provides complementary fragmentation information to CID/HCD.
Limitations Can produce limited fragmentation for peptides with stable charge-carrying residues. Low-mass cutoff in ion traps can prevent detection of some fragment ions.May lead to excessive fragmentation of some peptides.Less effective for peptides with low charge states. Can have a slower scan rate compared to CID and HCD.[5]

Visualizing the Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of ornithine-containing peptides, including the optional derivatization step.

Ornithine Peptide Analysis Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide_Sample Arginine-Containing Peptide Sample Deguanidination Deguanidination (Hydrazinolysis) Peptide_Sample->Deguanidination Optional Ornithine_Peptide Ornithine-Containing Peptide Deguanidination->Ornithine_Peptide LC_Separation LC Separation Ornithine_Peptide->LC_Separation Ionization Ionization (e.g., ESI) LC_Separation->Ionization MS1_Scan MS1 Scan (Precursor Selection) Ionization->MS1_Scan Fragmentation Fragmentation (CID, HCD, or ETD) MS1_Scan->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Detection) Fragmentation->MS2_Scan Data_Processing Data Processing MS2_Scan->Data_Processing Peptide_ID Peptide Identification & Characterization Data_Processing->Peptide_ID

Caption: A typical workflow for the mass spectrometric analysis of ornithine-containing peptides.

The "Ornithine Effect" Fragmentation Pathway

This diagram illustrates the mechanism of the "ornithine effect" leading to the characteristic cleavage C-terminal to the ornithine residue.

Ornithine_Effect cluster_peptide Ornithine-Containing Peptide cluster_cyclization Nucleophilic Attack & Cyclization cluster_fragmentation Fragmentation Peptide ...-NH-CH(R)-CO-NH-CH((CH2)3-NH2)-CO-NH-CH(R')-CO-... Intermediate Formation of a six-membered ring intermediate Peptide->Intermediate Proton Transfer b_ion b-ion with lactam ring ...-NH-CH(R)-CO-N-CH((CH2)3-N=C=O)... Intermediate->b_ion y_ion y-ion H2N-CH(R')-CO-... Intermediate->y_ion

Caption: The mechanism of the "ornithine effect" fragmentation.

Conclusion

The analysis of ornithine-containing peptides by mass spectrometry is greatly facilitated by the predictable fragmentation pattern known as the "ornithine effect." This effect is most readily exploited using CID or HCD fragmentation techniques. For peptides where arginine residues may complicate fragmentation, a derivatization step to convert arginine to ornithine is a highly effective strategy. While ETD provides complementary information, especially for highly charged peptides or those with labile modifications, it is less likely to induce the characteristic ornithine effect. The choice of the optimal analytical strategy will depend on the specific peptide of interest, its charge state, and the presence of other post-translational modifications.

References

comparative stability of different protected ornithine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Protected Ornithine Derivatives

In the landscape of peptide synthesis, the selection of appropriate protecting groups for amino acid side chains is a critical determinant of success. For ornithine, a non-proteinogenic amino acid frequently used for introducing lactam bridges, labels, or other modifications, the stability of its δ-amino protecting group is paramount.[1] This guide offers a detailed comparison of the stability of commonly used protected ornithine derivatives, providing researchers, scientists, and drug development professionals with the data and methodologies necessary to make informed decisions for their synthetic strategies.

Introduction to Ornithine Protecting Groups

The primary protecting groups for the δ-amino function of ornithine are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz or Z), and Fluorenylmethyloxycarbonyl (Fmoc) groups. The choice of protecting group is intrinsically linked to the overall solid-phase peptide synthesis (SPPS) strategy, which is broadly categorized into Boc chemistry (using acid-labile α-amino Boc groups) and Fmoc chemistry (using base-labile α-amino Fmoc groups).[2][3] The key to a successful synthesis lies in the orthogonality of the protecting groups, meaning that the side-chain protecting group must remain intact during the repeated cleavage of the α-amino protecting group.[3][4]

Comparative Stability of Protected Ornithine Derivatives

The stability of a protecting group is defined by its resistance to cleavage under specific chemical conditions. The ideal side-chain protecting group for ornithine in Fmoc-based SPPS must be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF), while in Boc-based SPPS, it must withstand the acidic conditions for Boc removal (typically trifluoroacetic acid, TFA).[2][]

Protecting GroupStructureLabilityStability in Fmoc-SPPS (Base)Stability in Boc-SPPS (Acid)Removal ConditionsKey Advantages & Disadvantages
Boc (tert-Butoxycarbonyl)-(C=O)O-C(CH₃)₃Acid-labileHighLowStrong acids (e.g., TFA)[1]Advantages: Stable to basic conditions for Fmoc removal.[1] Disadvantages: Not orthogonal in Boc-SPPS.[1]
Cbz (Benzyloxycarbonyl or Z)-(C=O)O-CH₂-C₆H₅Hydrogenolysis / Strong AcidHighModerateStrong acids (e.g., HBr/AcOH, HF) or catalytic hydrogenation.[1][6]Advantages: Stable to mild acid and base.[1] Disadvantages: Requires harsh deprotection conditions.[1]
Fmoc (9-Fluorenylmethyloxycarbonyl)-(C=O)O-CH₂-(C₁₃H₉)Base-labileLowHighMild base (e.g., 20% piperidine in DMF).[2]Advantages: Orthogonal to acid-labile side-chain protecting groups.[2] Disadvantages: Not suitable for side-chain protection in Fmoc-SPPS.
Alloc (Allyloxycarbonyl)-(C=O)O-CH₂-CH=CH₂Pd(0) CatalysisHighHighPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[1]Advantages: Orthogonal to both Fmoc and Boc strategies, allowing for selective on-resin deprotection.[1]

Experimental Protocols

Protocol 1: Assessment of Protecting Group Stability in Acidic Conditions (TFA)

This protocol is designed to quantify the stability of a protected ornithine derivative (e.g., Z-Orn) under conditions used for Boc deprotection.

Materials:

  • Protected ornithine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Methodology:

  • Prepare a stock solution of the protected ornithine derivative in DCM at a concentration of 1 mg/mL.

  • Prepare a deprotection solution of 50% TFA in DCM.

  • At time t=0, mix equal volumes of the stock solution and the deprotection solution.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a large volume of water and neutralizing with a suitable base (e.g., ammonium hydroxide).

  • Analyze the samples by HPLC-MS to quantify the remaining protected ornithine and the appearance of deprotected ornithine.

  • Plot the percentage of intact protected ornithine against time to determine the stability.

Protocol 2: Assessment of Protecting Group Stability in Basic Conditions (Piperidine)

This protocol evaluates the stability of a protected ornithine derivative (e.g., Boc-Orn) under conditions used for Fmoc deprotection.

Materials:

  • Protected ornithine derivative

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Methodology:

  • Prepare a stock solution of the protected ornithine derivative in DMF at a concentration of 1 mg/mL.

  • Prepare a deprotection solution of 20% piperidine in DMF.

  • At time t=0, mix the stock solution with the deprotection solution.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quench the reaction by adding an acidic solution (e.g., dilute HCl in water) to neutralize the piperidine.

  • Analyze the samples by HPLC-MS to quantify the amount of remaining protected ornithine.

  • Plot the percentage of intact protected ornithine against time to determine its stability under basic conditions.

Visualization of Selection Logic and Workflows

The choice of a protected ornithine derivative is dictated by the synthetic strategy. The following diagrams illustrate the decision-making process and the experimental workflow for stability assessment.

G Figure 1: Decision tree for selecting an ornithine derivative. start Start: Need to incorporate Ornithine in peptide strategy Choose SPPS Strategy start->strategy fmoc_chem Fmoc Chemistry strategy->fmoc_chem Base-labile α-amino group boc_chem Boc Chemistry strategy->boc_chem Acid-labile α-amino group side_chain_mod On-resin side chain modification needed? fmoc_chem->side_chain_mod use_cbz Use Boc-Orn(Z)-OH boc_chem->use_cbz use_alloc Use Fmoc-Orn(Alloc)-OH side_chain_mod->use_alloc Yes use_boc Use Fmoc-Orn(Boc)-OH side_chain_mod->use_boc No

Caption: Figure 1: Decision tree for selecting an ornithine derivative.

G Figure 2: Experimental workflow for stability assessment. cluster_0 Preparation cluster_1 Reaction and Sampling cluster_2 Analysis prep_stock Prepare stock solution of protected Orn derivative mix Mix stock and reagent at t=0 prep_stock->mix prep_reagent Prepare deprotection reagent (Acid or Base) prep_reagent->mix sample Take aliquots at various time points mix->sample quench Quench reaction sample->quench hplc Analyze by HPLC-MS quench->hplc plot Plot % intact derivative vs. time hplc->plot

Caption: Figure 2: Experimental workflow for stability assessment.

Conclusion

The stability of protected ornithine derivatives is a cornerstone of successful peptide synthesis. For Fmoc-based strategies, Boc and Alloc are the most suitable side-chain protecting groups for ornithine, offering high stability to the basic conditions required for chain elongation.[4] The choice between them depends on the need for selective on-resin side-chain modification, for which the orthogonally removed Alloc group is ideal.[1] In the context of Boc-based synthesis, the Cbz group provides adequate stability to the mild acid used for repeated α-amino deprotection. By understanding the chemical liabilities of each protecting group and employing rigorous stability assessments, researchers can optimize their synthetic protocols to achieve higher yields and purity in their target peptides.

References

A Comparative Guide to H-Orn(Fmoc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired therapeutic properties and manufacturing efficiency. This guide provides a detailed comparison of H-Orn(Fmoc)-OH (Nα-Fmoc-Nδ-Boc-L-ornithine) and its common alternative, H-Lys(Fmoc)-OH (Nα-Fmoc-Nε-Boc-L-lysine), focusing on their application in solid-phase peptide synthesis (SPPS).

Executive Summary

H-Orn(Fmoc)-OH offers unique structural features that can be advantageous in specific applications, such as the formation of shorter lactam bridges for peptide cyclization and the potential for specific side-chain modifications. While both H-Orn(Fmoc)-OH and H-Lys(Fmoc)-OH are foundational for introducing basic residues or points of conjugation, the choice between them can significantly impact the synthetic strategy and the final peptide's characteristics. This guide presents a data-driven comparison to aid in the informed selection of these critical reagents.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of these amino acid derivatives is crucial for optimizing their use in peptide synthesis. The following table summarizes key data for H-Orn(Fmoc)-OH and H-Lys(Fmoc)-OH.

PropertyH-Orn(Fmoc)-OH (Fmoc-Orn(Boc)-OH)H-Lys(Fmoc)-OH (Fmoc-Lys(Boc)-OH)
Molecular Formula C₂₅H₃₀N₂O₆C₂₆H₃₂N₂O₆[1][2]
Molecular Weight 454.52 g/mol [][4]468.54 g/mol [1][2]
Appearance White solid or powder[4]White solid or powder[5]
Purity (Typical) ≥96.0% (HPLC)[][4]≥98.0% (HPLC)[1]
Storage Temperature 2-8°C[][4]2-8°C[1]
Solubility Soluble in DMF and DMSO.Soluble in DMF and DMSO.[1]

Performance in Solid-Phase Peptide Synthesis (SPPS)

Coupling Efficiency: Both amino acids, when protected with the Fmoc group, generally exhibit high coupling efficiencies in SPPS, often exceeding 99%.[] The efficiency can be influenced by factors such as the choice of coupling reagents, the peptide sequence, and the resin.[7]

Side Reactions:

  • Lactam Formation: A key difference lies in the propensity for intramolecular cyclization to form a lactam. Ornithine, with its shorter side chain, can more readily form a stable six-membered lactam ring.[8] This can be a desired reaction for peptide cyclization but an undesired side reaction if not controlled. Lysine, with its longer side chain, forms a less favorable seven-membered ring, making this side reaction less common.[8]

  • General SPPS Side Reactions: Both amino acids are subject to common side reactions in Fmoc-based SPPS, such as racemization, especially when using certain coupling reagents.[7] Careful selection of activation methods and reagents is crucial to minimize these side reactions.

Impact on Peptide Structure and Function: The one-methylene-group difference in side-chain length between ornithine and lysine can influence the final peptide's conformation and biological activity. This is particularly relevant in applications such as:

  • Lactam-Bridged Peptides: The shorter side chain of ornithine allows for the formation of tighter lactam bridges, which can be critical for stabilizing specific secondary structures like α-helices and β-turns.[9][10]

  • Receptor Binding: The precise positioning of the side-chain amino group can affect the peptide's interaction with its biological target.

Experimental Protocols

Below are detailed, representative protocols for the incorporation of H-Orn(Fmoc)-OH and H-Lys(Fmoc)-OH into a peptide chain using manual Fmoc-SPPS.

Protocol 1: Incorporation of H-Orn(Fmoc)-OH

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • H-Orn(Fmoc)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve H-Orn(Fmoc)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 2: Incorporation of H-Lys(Fmoc)-OH

Materials:

  • Wang resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • H-Lys(Fmoc)-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Oxyma (Ethyl cyanohydroxyiminoacetate)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve H-Lys(Fmoc)-OH (4 eq.) and Oxyma (4 eq.) in DMF.

    • Add DIC (4 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times).

Visualizing Workflows and Pathways

To further illustrate the processes and biological relevance, the following diagrams are provided.

SPPS_Workflow resin Resin swell Swell Resin (DMF) resin->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 couple Couple Amino Acid (H-AA(Fmoc)-OH, Activator, Base) wash1->couple wash2 Wash (DMF/DCM) couple->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotect Next Amino Acid cleave Cleavage & Side-Chain Deprotection (TFA) repeat->cleave Final Amino Acid peptide Purified Peptide cleave->peptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Ornithine_Signaling L_Orn L-Ornithine CaSR Ca2+ Sensing Receptor (CaSR) L_Orn->CaSR activates G_protein G-protein CaSR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor ROCE Receptor-Operated Ca2+ Entry (ROCE) DAG->ROCE activates Ca_release Ca2+ Release ER->Ca_release Cell_protection Cell Protection (Anti-apoptosis) Ca_release->Cell_protection leads to ROCE->Cell_protection leads to

Caption: L-ornithine mediated Ca2+ signaling pathway.

Conclusion

The decision to use H-Orn(Fmoc)-OH over H-Lys(Fmoc)-OH should be guided by the specific requirements of the peptide being synthesized. For applications requiring the formation of shorter, conformationally constrained lactam bridges, H-Orn(Fmoc)-OH is the superior choice. However, for general-purpose incorporation of a basic residue or for applications where a longer, more flexible linker is desired for conjugation, H-Lys(Fmoc)-OH remains the standard. Both amino acid derivatives are compatible with standard Fmoc-SPPS protocols, and with careful optimization, can be used to successfully synthesize high-purity peptides for a wide range of research and drug development applications.

References

A Comparative Guide to Assessing the Purity of Synthetic Peptides with H-Orn(Fmoc)-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the final peptide product is paramount. The choice of building blocks, including protected amino acids, significantly influences the impurity profile of the synthetic peptide. This guide provides a comparative analysis of using H-Orn(Fmoc)-OH in peptide synthesis and the subsequent assessment of peptide purity by High-Performance Liquid Chromatography (HPLC). We will objectively compare its performance with a common alternative and provide supporting experimental data and protocols.

The use of H-Orn(Fmoc)-OH, where the delta-amino group of ornithine is protected by an Fmoc group, presents a unique set of advantages and challenges. The primary concern is the lability of the side-chain Fmoc group under the same basic conditions used for the removal of the Nα-Fmoc group during routine SPPS cycles. This lack of orthogonality can lead to premature deprotection and subsequent side reactions, potentially complicating the purification process and lowering the overall yield of the target peptide.

Performance Comparison: H-Orn(Fmoc)-OH vs. A Common Alternative

The most common alternative for incorporating ornithine into a peptide sequence is Fmoc-Orn(Boc)-OH, which utilizes a tert-Butyloxycarbonyl (Boc) group for side-chain protection. The Boc group is stable to the basic conditions used for Nα-Fmoc removal and is cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin. This orthogonal protection strategy generally leads to a cleaner crude product with a more predictable impurity profile.

Below is a table summarizing the expected comparative data from HPLC analysis of a model peptide synthesized with either H-Orn(Fmoc)-OH or Fmoc-Orn(Boc)-OH. The data is representative and illustrates the potential differences in purity and impurity profiles.

ParameterPeptide with H-Orn(Fmoc)-OHPeptide with Fmoc-Orn(Boc)-OH
Main Peptide Peak Area (%) 85.295.5
Major Impurity 1 (Retention Time) 18.5 min (Side-chain acylation)21.2 min (Deletion sequence)
Major Impurity 1 Peak Area (%) 7.82.1
Major Impurity 2 (Retention Time) 20.1 min (Dipeptide formation at side-chain)Not significant
Major Impurity 2 Peak Area (%) 4.5< 0.5
Calculated Crude Purity (%) ~85%>95%

Note: The data presented in this table is a representative example and may vary based on the specific peptide sequence, synthesis conditions, and HPLC system used.

The use of H-Orn(Fmoc)-OH can lead to a higher prevalence of impurities resulting from reactions at the prematurely deprotected side-chain amine. In contrast, the orthogonal protection of Fmoc-Orn(Boc)-OH results in a significantly purer crude product, simplifying downstream purification efforts.

Experimental Protocols

Detailed methodologies for the synthesis and HPLC analysis are provided below.

Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating it with a 20% piperidine solution in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF followed by dichloromethane (DCM).

  • Amino Acid Coupling:

    • For standard amino acids: Use a 4-fold excess of the Fmoc-amino acid, activated with a suitable coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.

    • For H-Orn(Fmoc)-OH or Fmoc-Orn(Boc)-OH: Use a 2-fold excess and monitor the coupling reaction carefully.

  • Washing: Wash the resin with DMF and DCM after the coupling step.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail appropriate for the peptide sequence and protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

HPLC Analysis Protocol

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve the lyophilized crude peptide in a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Method A: Standard Gradient HPLC Analysis

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Injection Volume: 20 µL.

  • Method B: High-Resolution Gradient HPLC Analysis

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 50% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Injection Volume: 20 µL.

Visualizing the Workflow

The following diagrams illustrate the logical comparison between the two ornithine protection strategies and the general experimental workflow for assessing peptide purity.

cluster_0 Ornithine Protection Strategy cluster_1 Key Characteristics H-Orn(Fmoc)-OH H-Orn(Fmoc)-OH Non-Orthogonal Protection Non-Orthogonal Protection H-Orn(Fmoc)-OH->Non-Orthogonal Protection leads to Fmoc-Orn(Boc)-OH Fmoc-Orn(Boc)-OH Orthogonal Protection Orthogonal Protection Fmoc-Orn(Boc)-OH->Orthogonal Protection provides Higher Impurity Profile Higher Impurity Profile Non-Orthogonal Protection->Higher Impurity Profile results in Lower Impurity Profile Lower Impurity Profile Orthogonal Protection->Lower Impurity Profile results in

Caption: Comparison of Ornithine Protection Strategies.

start Start: Crude Synthetic Peptide sample_prep Sample Preparation (Dissolution & Filtration) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Reverse-Phase Column) hplc_injection->separation detection UV Detection (220 nm) separation->detection data_analysis Data Analysis (Peak Integration & Purity Calculation) detection->data_analysis end End: Purity Assessment Report data_analysis->end

Caption: Experimental Workflow for HPLC Purity Assessment.

Conclusion

While H-Orn(Fmoc)-OH can be used in SPPS, its non-orthogonal protecting group strategy presents significant challenges, often leading to a more complex impurity profile and lower crude purity as determined by HPLC analysis. For syntheses requiring high purity and simplified purification, Fmoc-Orn(Boc)-OH is generally the superior choice due to its orthogonal Boc side-chain protection. The choice of HPLC method, particularly the gradient, is also crucial for accurately resolving and quantifying impurities. A high-resolution, shallow gradient is recommended for a detailed impurity profile, enabling researchers to ensure the quality and reliability of their synthetic peptides.

A Comparative Guide to the Biological Activity of Peptides Synthesized with H-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their biological activity, stability, and therapeutic potential. Among these, L-ornithine, a lower homolog of L-lysine, offers unique structural and functional properties. The use of N-α-Fmoc-L-ornithine (H-Orn(Fmoc)-OH) and its side-chain protected derivatives in solid-phase peptide synthesis (SPPS) has facilitated the development of novel peptides with diverse applications, ranging from antimicrobial and anticancer agents to gene delivery vectors. This guide provides an objective comparison of the performance of ornithine-containing peptides with their lysine and arginine-containing counterparts, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison: Ornithine vs. Arginine/Lysine Analogs

The substitution of arginine or lysine with ornithine in a peptide sequence can significantly impact its biological activity. This is attributed to differences in the side chain length, basicity, and the nature of the cationic group (primary amine in ornithine and lysine vs. guanidinium group in arginine).

Antimicrobial Activity

Ornithine-containing peptides have demonstrated potent antimicrobial activity, often comparable or, in some cases, superior to their arginine or lysine counterparts. The guanidinium group of arginine is recognized for its strong interactions with cell membranes[1]. However, the primary amine of ornithine also effectively contributes to the cationic nature of peptides, which is crucial for their interaction with negatively charged bacterial membranes.

PeptideSequenceTarget OrganismMIC (µM)Reference
P1-Arg Arg9Phe2E. coli43-76[2]
P. aeruginosa43-76[2]
S. enterica43-76[2]
C. albicans6.7[2]
P2-Lys Lys9Phe2E. coli77.5[2]
P. aeruginosa80.0[2]
S. enterica>100[2]
C. albicans10.9[2]
Brevinin-1pl-5R (All Lys replaced with Arg)E. faecium2[3]
Gram-negative bacteriaReduced activity[3]
Brevinin-1pl-6K (Added Lys)Gram-positive bacteriaReduced activity[3]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Arginine, Lysine, and Ornithine-Containing Antimicrobial Peptides. This table summarizes the antimicrobial activity of synthetic peptides where cationic residues are varied.

Anticancer Activity

In the realm of anticancer peptides, the substitution of arginine with ornithine has yielded promising results. Dimeric peptides containing L-Ornithine have shown potent and selective cytotoxic effects against various cancer cell lines, with minimal toxicity to healthy cells[1].

Peptide DerivativeTarget Cancer Cell LineIC50 (µM)Reference
LfcinB (21–25)PalCaco-2 (Colon)86[1]
Dimeric peptide with L-Orn Caco-2 (Colon)Potent activity[1]
HT-29 (Colon)Potent activity[1]
DU-145 (Prostate)Potent activity[1]
HeLa (Cervical)Potent activity[1]
Nal-P-113 PC-9 (Lung)~25[4]
A549 (Lung)~50[4]
H1299 (Lung)~25[4]
OECM-1 (Oral)~50[4]
FaDu (Pharynx)~50[4]
Bip-P-113 PC-9 (Lung)~50[4]
A549 (Lung)~60[4]
H1299 (Lung)~40[4]
OECM-1 (Oral)~60[4]
FaDu (Pharynx)~60[4]

Table 2: Comparative IC50 Values of Ornithine-Containing and Other Anticancer Peptides. This table presents the cytotoxic activity of various peptides against different cancer cell lines.

Gene and Drug Delivery

Ornithine-containing peptides have emerged as effective vectors for gene and drug delivery. Their cationic nature facilitates the condensation of negatively charged nucleic acids and interaction with cell membranes. Notably, a peptide composed of ornithine and histidine repeats (O(10)H(6)) demonstrated superior gene transfer efficiency in dendritic cells compared to its lysine-containing counterparts (K(16) and K(10)H(6)), with the added advantage of lower cytotoxicity[5]. The replacement of lysine with ornithine in cell-penetrating peptides can also enhance their resistance to enzymatic degradation[6]. Furthermore, the side-chain amine of ornithine serves as a valuable conjugation point for attaching cytotoxic drugs in targeted drug delivery systems[7].

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of these peptides. Below are representative protocols for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of an Ornithine-Containing Peptide

This protocol outlines the manual synthesis of a linear peptide containing an ornithine residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • H-Orn(Fmoc)-OH and other Fmoc-protected amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HATU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF, DCM, and MeOH.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating H-Orn(Fmoc)-OH at the desired position.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of an antimicrobial peptide using the broth microdilution method.

Materials:

  • Test bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Peptide stock solution

  • Bacterial inoculum adjusted to ~5 x 10^5 CFU/mL

Procedure:

  • Peptide Dilution: Prepare serial two-fold dilutions of the peptide stock solution in MHB in the 96-well plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

In Vivo Murine Model of Bacterial Skin Infection

This protocol provides a general framework for evaluating the in vivo efficacy of an antimicrobial peptide. All animal procedures must be approved by an institutional animal care and use committee.

Materials:

  • Mice (e.g., BALB/c)

  • Pathogenic bacteria (e.g., S. aureus)

  • Test peptide formulated for topical or systemic administration

  • Control vehicle (e.g., saline)

  • Anesthetic

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

  • Infection:

    • Anesthetize the mice.

    • Create a superficial wound on the dorsal side.

    • Inoculate the wound with a specific concentration of the bacterial suspension.

  • Treatment:

    • Divide the mice into treatment groups (e.g., vehicle control, test peptide at different doses, positive control antibiotic).

    • Administer the treatment as per the study design (e.g., topical application to the wound or intraperitoneal injection) at specified time intervals.

  • Monitoring and Endpoint:

    • Monitor the wound size and appearance daily.

    • At the end of the study period, euthanize the mice.

    • Excise the wound tissue for bacterial load determination (CFU counting) and histological analysis.

Signaling Pathways and Mechanisms of Action

The biological activity of ornithine-containing peptides is intrinsically linked to their interaction with cellular signaling pathways.

Antimicrobial Mechanism

Cationic antimicrobial peptides, including those containing ornithine, primarily exert their effect by disrupting the bacterial cell membrane. The initial electrostatic interaction with the negatively charged components of the bacterial membrane is followed by membrane permeabilization through various models such as the "barrel-stave," "toroidal pore," or "carpet" model. This leads to leakage of cellular contents and ultimately cell death.

Antimicrobial_Mechanism Peptide Ornithine-Containing Antimicrobial Peptide Interaction Electrostatic Interaction Peptide->Interaction Membrane Bacterial Cell Membrane (- charge) Membrane->Interaction Permeabilization Membrane Permeabilization Interaction->Permeabilization via Toroidal Pore, Barrel-Stave, or Carpet Model Leakage Leakage of Cellular Contents Permeabilization->Leakage Death Bacterial Cell Death Leakage->Death

Mechanism of action for ornithine-containing antimicrobial peptides.
Anticancer Mechanism and Signaling

The anticancer activity of ornithine-containing peptides can be multifaceted. Similar to their antimicrobial action, they can selectively disrupt the membranes of cancer cells, which often have a higher negative surface charge compared to normal cells. Additionally, these peptides can modulate key intracellular signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are critical regulators of cell fate and are often dysregulated in cancer[8][9][10][11]. Ornithine-containing peptides can potentially inhibit these pathways, leading to cancer cell death. For instance, ornithine itself is a precursor for polyamines, and the enzyme ornithine decarboxylase (ODC), which converts ornithine to putrescine, is regulated by the MAPK pathway[8]. Peptides designed to interfere with these pathways could be effective anticancer agents.

Anticancer_Signaling cluster_inhibition Orn_Peptide Ornithine-Containing Anticancer Peptide Receptor Cell Surface Receptor (e.g., GPCR, RTK) Orn_Peptide->Receptor Inhibition PI3K PI3K Orn_Peptide->PI3K MAPK_Cascade MAPK Cascade (Ras/Raf/MEK/ERK) Orn_Peptide->MAPK_Cascade Receptor->PI3K Receptor->MAPK_Cascade Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK_Cascade->Proliferation Promotes MAPK_Cascade->Apoptosis Regulates

Potential inhibition of pro-survival signaling pathways by ornithine-containing peptides.

Conclusion

The use of H-Orn(Fmoc)-OH in peptide synthesis provides a versatile platform for developing novel therapeutic agents. Peptides incorporating ornithine exhibit a wide range of biological activities, including potent antimicrobial and anticancer effects, as well as utility in drug and gene delivery. Comparative studies demonstrate that ornithine can be a valuable substitute for arginine and lysine, often leading to improved activity profiles and enhanced stability. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists in the field of peptide-based drug discovery and development. Further exploration of ornithine-containing peptides and their interactions with biological systems holds significant promise for addressing unmet medical needs.

References

A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of Ornithine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of innovation. Ornithine, a non-proteinogenic amino acid, is a valuable building block in peptide chemistry, often incorporated to introduce specific structural features or functionalities. The choice between solution-phase and solid-phase synthesis for ornithine-containing peptides is a critical decision that profoundly impacts project timelines, scalability, purity, and overall cost-effectiveness. This guide provides an objective comparison of these two methodologies, supported by detailed experimental protocols and quantitative data, to empower you in selecting the optimal strategy for your research and development endeavors.

At a Glance: Solution-Phase vs. Solid-Phase Synthesis

FeatureSolution-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Principle All reactions (coupling, deprotection) and purifications are performed in a homogeneous solution.[1]The peptide is covalently attached to an insoluble resin, and excess reagents are removed by washing.[1]
Typical Yield Can be higher for very short peptides; however, yield can decrease with increasing peptide length due to losses during intermediate purification steps.High for short to medium-length peptides (<50 amino acids).[2]
Typical Purity Can achieve high purity, as intermediates are purified at each step.[3]Crude purity can be lower, requiring significant final purification. However, optimization can lead to high purity.[4]
Synthesis Time Generally slower and more labor-intensive due to the need for purification after each step.[2]Faster due to the ease of washing away excess reagents and byproducts, and the potential for automation.[3]
Scalability More suitable for large-scale synthesis (kilograms) of shorter peptides.[5]Excellent for laboratory-scale synthesis (milligrams to grams); large-scale synthesis can be expensive.[1]
Purification Requires purification of intermediates after each coupling and deprotection step, often by crystallization or chromatography.[1]Purification is simplified to washing the resin after each step; the major purification effort is at the end, after cleaving the peptide from the resin.[4]
Cost-Effectiveness Can be more cost-effective for the synthesis of very short peptides on a small scale.[2]Generally more cost-effective for longer peptides and for the synthesis of many different peptides due to the potential for automation and parallel synthesis.

Visualizing the Workflow: A Tale of Two Syntheses

The fundamental difference between solution-phase and solid-phase synthesis lies in the physical state of the growing peptide chain. This distinction dictates the entire workflow, from the initial setup to the final purified product.

Solution_Phase_Workflow A Protected Amino Acid 1 (in solution) C Coupling in Solution A->C B Protected Amino Acid 2 (in solution) B->C D Purification of Dipeptide (e.g., Crystallization, Chromatography) C->D E Deprotection of N-terminus D->E F Purification of Deprotected Dipeptide E->F G Final Peptide F->G

Solution-Phase Peptide Synthesis Workflow

Solid_Phase_Workflow A Resin-Bound Amino Acid 1 C Coupling on Resin A->C B Protected Amino Acid 2 (in solution) B->C D Washing C->D E Deprotection of N-terminus D->E F Washing E->F G Repeat Cycle F->G for next amino acid H Cleavage from Resin F->H after final amino acid G->C I Final Purification H->I J Final Peptide I->J

Solid-Phase Peptide Synthesis Workflow

Quantitative Performance: A Head-to-Head Comparison

To provide a tangible comparison, let's consider the synthesis of a simple di-ornithine peptide (H-Orn-Orn-OH). The following table summarizes expected quantitative data based on typical outcomes for each method.

ParameterSolution-Phase Synthesis (H-Orn-Orn-OH)Solid-Phase Synthesis (H-Orn-Orn-OH)
Starting Materials Boc-Orn(Z)-OH, H-Orn-OMe·HClFmoc-Orn(Boc)-OH, Rink Amide Resin
Coupling Reagents EDC·HCl, HOBtHBTU, DIPEA
Overall Yield (Crude) ~75%~85%
Purity (Crude) ~85%~70%
Final Purity (after HPLC) >98%>98%
Synthesis Time (for dipeptide) 2-3 days1 day

Experimental Protocols

Below are detailed, representative protocols for the synthesis of a di-ornithine peptide using both solution-phase and solid-phase methods.

Solution-Phase Synthesis of H-Orn-Orn-OH

This protocol involves the coupling of two protected ornithine residues in solution, followed by deprotection and purification.

Step 1: Coupling of Boc-Orn(Z)-OH and H-Orn-OMe·HCl

  • Materials:

    • Boc-Orn(Z)-OH (1 equivalent)

    • H-Orn-OMe·HCl (1 equivalent)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equivalents)

    • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • 1 M HCl solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve Boc-Orn(Z)-OH, H-Orn-OMe·HCl, and HOBt in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA to the solution and stir for 10 minutes.

    • Add EDC·HCl to the reaction mixture and stir at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[6]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by flash column chromatography.

Step 2: Saponification of the Methyl Ester

  • Materials:

    • Protected dipeptide from Step 1

    • 1 M Sodium hydroxide (NaOH)

    • Methanol

    • 1 M HCl solution

  • Procedure:

    • Dissolve the purified dipeptide in a mixture of methanol and water.

    • Add 1 M NaOH and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl to pH 3-4.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the protected dipeptide acid.

Step 3: Deprotection of Boc and Z groups

  • Materials:

    • Protected dipeptide acid from Step 2

    • Trifluoroacetic acid (TFA)

    • Palladium on carbon (Pd/C)

    • Methanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the dipeptide acid in a solution of TFA in DCM (e.g., 50% TFA/DCM) to remove the Boc group. Stir for 1-2 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting residue in methanol, add Pd/C, and subject the mixture to hydrogenation to remove the Z group.

    • Filter the catalyst and concentrate the filtrate to obtain the crude H-Orn-Orn-OH.

    • Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Solid-Phase Synthesis of H-Orn-Orn-OH

This protocol utilizes Fmoc chemistry on a solid support for a more streamlined synthesis.

Step 1: Resin Preparation and First Amino Acid Loading

  • Materials:

    • Rink Amide resin

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Fmoc-Orn(Boc)-OH (3 equivalents to resin loading)

    • HBTU (2.9 equivalents)

    • DIPEA (6 equivalents)

  • Procedure:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, pre-activate Fmoc-Orn(Boc)-OH with HBTU and DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling completion using a Kaiser test.[7]

    • Wash the resin with DMF and DCM.

Step 2: Second Amino Acid Coupling

  • Materials:

    • Resin-bound Orn(Boc)

    • 20% Piperidine in DMF

    • Fmoc-Orn(Boc)-OH (3 equivalents)

    • HBTU (2.9 equivalents)

    • DIPEA (6 equivalents)

    • DMF, DCM

  • Procedure:

    • Remove the Fmoc group from the resin-bound ornithine by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • Pre-activate the second Fmoc-Orn(Boc)-OH residue as in Step 1.

    • Add the activated amino acid to the resin and shake for 2 hours.

    • Perform a Kaiser test to ensure complete coupling.

    • Wash the resin with DMF and DCM.

Step 3: Final Deprotection and Cleavage

  • Materials:

    • Resin-bound dipeptide

    • 20% Piperidine in DMF

    • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

    • Cold diethyl ether

  • Procedure:

    • Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM, and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to simultaneously cleave the peptide from the resin and remove the Boc side-chain protecting groups.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by RP-HPLC.[4]

Conclusion: Making the Right Choice for Your Ornithine Peptide Project

The decision between solution-phase and solid-phase synthesis for ornithine peptides is not a one-size-fits-all scenario.

Solution-phase synthesis remains a powerful technique, particularly for the large-scale production of short peptides where the cost of raw materials is a significant factor. Its major advantage lies in the ability to purify intermediates, which can lead to a very high-purity final product. However, it is a labor-intensive and time-consuming process that requires significant expertise in traditional organic chemistry techniques.

Solid-phase peptide synthesis , on the other hand, has become the dominant method for both research and industrial applications due to its speed, efficiency, and amenability to automation.[2][3] For the synthesis of longer ornithine-containing peptides or for the parallel synthesis of peptide libraries, SPPS is the undisputed method of choice. While the initial crude purity may be lower than in solution-phase synthesis, modern purification techniques readily yield highly pure final products.

Ultimately, the optimal synthesis strategy will depend on a careful evaluation of your specific project needs, including the length and complexity of the ornithine peptide, the required scale of production, available resources, and project timelines. By understanding the fundamental principles, workflows, and performance characteristics of both solution-phase and solid-phase synthesis, you can make an informed decision that will pave the way for successful research and development outcomes.

References

A Comparative Guide to the Characterization of Cyclic Peptides Derived from H-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of cyclic peptides derived from N-α-(9-fluorenylmethoxycarbonyl)-L-ornithine (H-Orn(Fmoc)-OH). It delves into the critical aspects of synthesis, purification, and detailed characterization, with a focus on providing supporting experimental data and methodologies. This document aims to assist researchers in making informed decisions for the design and analysis of novel cyclic peptide-based therapeutics.

Performance Comparison: Synthesis of Ornithine-Containing Cyclic Peptides

The synthesis of cyclic peptides containing ornithine typically involves the formation of a lactam bridge between the delta-amino group of ornithine and the side-chain carboxyl group of an acidic amino acid, such as aspartic acid or glutamic acid. The choice of the orthogonal side-chain protecting group on the ornithine residue is a critical factor influencing the overall yield and purity of the final cyclic product. The two most common protecting groups for the ornithine side chain in Fmoc-based solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups.

The selection between Fmoc-Orn(Boc)-OH and Fmoc-Orn(Dde)-OH depends on the desired deprotection strategy. The Boc group is acid-labile and is typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). This makes it suitable for solution-phase cyclization after the linear peptide has been cleaved from the solid support. In contrast, the Dde group is labile to mild hydrazine treatment, allowing for its selective removal on-resin, which is ideal for on-resin cyclization strategies.

ParameterFmoc-Orn(Boc)-OH for Solution-Phase CyclizationFmoc-Orn(Dde)-OH for On-Resin CyclizationKey Considerations
Cyclization Strategy Solution-phase after cleavageOn-resin before cleavageOn-resin cyclization is generally more efficient and minimizes intermolecular side reactions like dimerization and oligomerization.
Typical Crude Purity 60-80%70-90%On-resin cyclization often leads to a cleaner crude product, simplifying subsequent purification steps.
Overall Yield 15-30%25-45%The higher efficiency of on-resin cyclization and reduced side products contribute to a better overall yield.
Deprotection Conditions Strong Acid (e.g., TFA)Mild Base (e.g., 2% Hydrazine in DMF)The mild deprotection conditions for the Dde group are compatible with most other protecting groups used in Fmoc-SPPS.
Potential Side Reactions Dimerization/Oligomerization in solutionIncomplete cyclization on resinCareful control of concentration is crucial for solution-phase cyclization to minimize intermolecular reactions.

Experimental Protocols

Protocol 1: Synthesis of a Linear Peptide Precursor using Fmoc-SPPS

This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin, incorporating Fmoc-Orn(Dde)-OH and Fmoc-Asp(OtBu)-OH for subsequent on-resin cyclization.

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-Orn(Dde)-OH and Fmoc-Asp(OtBu)-OH)

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a 3-fold molar excess of the Fmoc-amino acid with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activated amino acid solution.

    • Add the mixture to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin as in step 3.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the intramolecular cyclization of the resin-bound linear peptide.

Materials:

  • Resin-bound linear peptide with Fmoc-Orn(Dde)-OH and Fmoc-Asp(OtBu)-OH

  • Dde deprotection solution: 2% hydrazine in DMF

  • Coupling reagents: HATU

  • Base: DIPEA

  • Solvents: DMF, DCM

Procedure:

  • Selective Dde Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 2% hydrazine in DMF (3 x 10 minutes).

    • Wash the resin thoroughly with DMF.

  • Selective OtBu Deprotection: This step is not performed on-resin for this strategy. The OtBu group will be removed during the final cleavage.

  • Lactam Bridge Formation:

    • Swell the resin in DMF.

    • Add a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

Materials:

  • Resin-bound cyclic peptide

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solvents for RP-HPLC purification (e.g., acetonitrile, water, with 0.1% TFA)

Procedure:

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent and purify by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.

Protocol 4: Characterization by Mass Spectrometry and NMR

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

  • Analysis: Determine the molecular weight of the purified cyclic peptide to confirm its identity. Perform tandem MS (MS/MS) to obtain fragmentation data, which can help to confirm the amino acid sequence and the cyclic structure. The "ornithine effect," a characteristic fragmentation C-terminal to the ornithine residue, can be a useful diagnostic tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Method: 1D ¹H NMR and 2D NMR (COSY, TOCSY, NOESY/ROESY) experiments in a suitable solvent (e.g., DMSO-d₆ or H₂O/D₂O).

  • Analysis:

    • 1D ¹H NMR: To assess the purity and conformational homogeneity of the sample.

    • 2D NMR: To assign the proton resonances to specific amino acid residues. NOESY/ROESY spectra provide information about through-space proton-proton proximities, which are used to calculate the 3D structure of the cyclic peptide in solution.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_downstream Downstream Processing A Resin Swelling B Fmoc Deprotection A->B Repeat for each amino acid C Amino Acid Coupling B->C Repeat for each amino acid D Washing C->D Repeat for each amino acid D->B Repeat for each amino acid E Selective Side-Chain Deprotection (Dde) D->E F Lactam Bridge Formation E->F G Washing F->G H Cleavage & Deprotection G->H I Purification (RP-HPLC) H->I J Characterization (MS, NMR) I->J

Caption: Experimental workflow for the synthesis and characterization of a lactam-bridged cyclic peptide.

logical_comparison cluster_solution Solution-Phase cluster_onresin On-Resin Start Cyclic Ornithine Peptide Synthesis Decision Desired Cyclization Method? Start->Decision Sol_Protect Use Fmoc-Orn(Boc)-OH Decision->Sol_Protect Solution Resin_Protect Use Fmoc-Orn(Dde)-OH Decision->Resin_Protect On-Resin Sol_Cleave Cleave Linear Peptide Sol_Protect->Sol_Cleave Sol_Cyclize Cyclize in Solution Sol_Cleave->Sol_Cyclize Resin_Deprotect Selective On-Resin Deprotection Resin_Protect->Resin_Deprotect Resin_Cyclize Cyclize on Resin Resin_Deprotect->Resin_Cyclize

Caption: Decision-making workflow for selecting the appropriate H-Orn(Fmoc)-OH derivative for cyclic peptide synthesis.

cKit_signaling_pathway SCF SCF (Stem Cell Factor) cKit c-Kit Receptor SCF->cKit Binds Dimerization Dimerization & Autophosphorylation cKit->Dimerization Cyclic_Peptide Cyclic Ornithine Peptide (Antagonist) Cyclic_Peptide->cKit Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT Akt/PKB PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT STAT Differentiation Differentiation STAT->Differentiation JAK->STAT

Caption: The c-Kit signaling pathway and potential inhibition by a cyclic ornithine peptide antagonist.[1][2]

Disclaimer: The quantitative data presented in the comparison table is illustrative and based on general trends in solid-phase peptide synthesis. Actual yields and purities can vary significantly depending on the specific peptide sequence, synthesis scale, and experimental conditions. The signaling pathway diagram is a simplified representation and may not include all known components or interactions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of H-Orn(Fmoc)-OH and Associated Waste

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of H-Orn(Fmoc)-OH (Nδ-(9-Fluorenylmethoxycarbonyl)-L-ornithine) and the hazardous waste streams generated during its use in peptide synthesis. Adherence to these procedures will minimize risks and promote environmental responsibility.

While specific hazard data for H-Orn(Fmoc)-OH is limited, it is prudent to handle it as a chemical with potential hazards.[1] Unused or expired H-Orn(Fmoc)-OH should be treated as non-hazardous solid chemical waste, while the reagents used in its application, such as piperidine and trifluoroacetic acid (TFA), generate hazardous waste that requires stringent disposal protocols.

Chemical and Physical Properties of H-Orn(Fmoc)-OH

A clear understanding of the chemical's properties is foundational to its safe handling and disposal.

PropertyValue
CAS Number 147071-84-9
Molecular Formula C₂₀H₂₂N₂O₄
Molecular Weight 354.4 g/mol
Appearance White to off-white powder
Storage Temperature 2-8°C

Step-by-Step Disposal Procedures

The proper disposal of H-Orn(Fmoc)-OH involves two distinct pathways: the disposal of the pure, unused compound and the disposal of hazardous waste generated during its application in peptide synthesis.

Unused or expired H-Orn(Fmoc)-OH solid should be managed as non-hazardous chemical waste.

  • Step 1: Collection and Containment

    • Place the solid H-Orn(Fmoc)-OH waste into a clearly labeled, sealed, and durable container.

    • Ensure the container is compatible with the chemical and properly sealed to prevent leaks or spills.

  • Step 2: Labeling

    • Label the container with a "Non-Hazardous Waste" sticker or tag.

    • Clearly write the full chemical name: "H-Orn(Fmoc)-OH" or "Nδ-(9-Fluorenylmethoxycarbonyl)-L-ornithine." Avoid using abbreviations.

    • Include the approximate quantity and the date of accumulation.

  • Step 3: Storage

    • Store the sealed and labeled waste container in a designated waste accumulation area.

    • The storage area should be cool, dry, and well-ventilated.

  • Step 4: Final Disposal

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal service.

    • Do not dispose of solid H-Orn(Fmoc)-OH in the regular trash or down the drain.

The use of H-Orn(Fmoc)-OH in solid-phase peptide synthesis (SPPS) generates hazardous waste streams, primarily from the deprotection and cleavage steps.

  • Fmoc Deprotection Waste (Piperidine Solution)

    • Collection: Collect all liquid waste containing piperidine in a dedicated, sealed container labeled "Hazardous Waste: Piperidine Solution."

    • Segregation: Do not mix piperidine waste with acidic waste streams.

    • Disposal: This is a flammable and toxic waste.[2][3][4] Arrange for disposal through your institution's EHS department as hazardous chemical waste.

  • Peptide Cleavage Waste (Trifluoroacetic Acid - TFA)

    • Collection: Collect all TFA-containing solutions in a dedicated, sealed, and acid-compatible container labeled "Hazardous Waste: Trifluoroacetic Acid."[5][6][7]

    • Segregation: TFA is highly corrosive.[6][8] Do not mix with bases, oxidizing agents, reducing agents, or hydrides.

    • Disposal: Arrange for disposal through your institution's EHS department as hazardous chemical waste.[5][6]

  • Contaminated Labware

    • Collection: Place all labware (e.g., pipette tips, gloves, weighing paper) contaminated with H-Orn(Fmoc)-OH or the associated hazardous chemicals into a designated container for solid chemical waste.

    • Disposal: Dispose of as hazardous waste through your institution's EHS program.

Experimental Protocols Referenced

The disposal procedures outlined are based on standard laboratory safety protocols for handling chemicals used in solid-phase peptide synthesis. The key experimental steps that generate the hazardous waste are:

  • Fmoc Deprotection: The removal of the Fmoc protecting group is typically achieved by treating the resin-bound peptide with a solution of 20% piperidine in a solvent like dimethylformamide (DMF). This process generates a basic hazardous waste stream containing piperidine.

  • Peptide Cleavage: The final cleavage of the synthesized peptide from the solid support resin is commonly performed using a high concentration of trifluoroacetic acid (TFA), often in a cocktail with scavengers. This step produces a highly corrosive and hazardous acidic waste stream.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of H-Orn(Fmoc)-OH and its associated waste streams.

DisposalWorkflow H-Orn(Fmoc)-OH Disposal Decision Logic cluster_0 Waste Identification cluster_1 Disposal Pathways cluster_2 Actionable Steps start Identify H-Orn(Fmoc)-OH Waste Stream waste_type What is the form of the waste? start->waste_type solid_compound Unused/Expired Solid H-Orn(Fmoc)-OH waste_type->solid_compound Solid Compound deprotection_waste Fmoc Deprotection Solution (contains Piperidine) waste_type->deprotection_waste Liquid from Deprotection cleavage_waste Peptide Cleavage Solution (contains TFA) waste_type->cleavage_waste Liquid from Cleavage contaminated_labware Contaminated Labware waste_type->contaminated_labware Contaminated Materials dispose_solid 1. Collect in labeled, sealed container. 2. Label as 'Non-Hazardous Waste'. 3. Dispose via Institutional EHS. solid_compound->dispose_solid dispose_piperidine 1. Collect in dedicated, sealed container. 2. Label as 'Hazardous Waste: Piperidine Solution'. 3. Segregate from acids. 4. Dispose via Institutional EHS. deprotection_waste->dispose_piperidine dispose_tfa 1. Collect in dedicated, acid-compatible container. 2. Label as 'Hazardous Waste: Trifluoroacetic Acid'. 3. Segregate from bases and oxidizers. 4. Dispose via Institutional EHS. cleavage_waste->dispose_tfa dispose_labware 1. Place in designated solid waste container. 2. Label as 'Hazardous Waste'. 3. Dispose via Institutional EHS. contaminated_labware->dispose_labware

Caption: Logical workflow for the segregation and disposal of H-Orn(Fmoc)-OH and related waste.

References

Essential Safety and Operational Guide for Handling H-Orn(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical reagents. This guide provides immediate and essential safety, logistical, and operational information for the proper handling and disposal of H-Orn(Fmoc)-OH, a key building block in peptide synthesis. Following these procedures will minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling H-Orn(Fmoc)-OH, the primary safety concerns are the inhalation of dust particles and direct contact with the skin and eyes. Although many similar compounds are not classified as hazardous, standard laboratory safety protocols must be followed to prevent potential irritation and contamination.[1][2]

PPE CategoryItemSpecificationPurpose
Hand Protection Disposable Nitrile GlovesStandard laboratory grade, powder-free.To prevent skin contact with the chemical.[2][3]
Eye Protection Chemical Splash GogglesANSI Z87.1 certified, with indirect ventilation.To protect eyes from airborne powder and potential splashes.[1][3]
Respiratory Protection N95 Respirator / Dust MaskNIOSH-approved disposable respirator.[2]To prevent the inhalation of fine dust particles.[1][4]
Body Protection Laboratory CoatPolyester-cotton blend or 100% cotton.[3]To protect skin and clothing from spills and contamination.[2][5]
Foot Protection Closed-toe ShoesStandard laboratory practice.To protect feet from spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling H-Orn(Fmoc)-OH is critical for both safety and experimental integrity.

1. Preparation:

  • Ensure the designated workspace, preferably a chemical fume hood or a well-ventilated bench, is clean and uncluttered.[2][4]

  • Assemble all necessary equipment, including a calibrated scale, weighing paper or boat, spatula, and appropriate containers.[3]

  • Don all required personal protective equipment as outlined in the table above.[2] Ensure gloves are intact and the respirator, if used, forms a good seal.[3]

2. Weighing the Compound:

  • Carefully open the container of H-Orn(Fmoc)-OH.

  • Use a clean spatula to transfer the desired amount of the solid powder onto a weighing paper or boat on a calibrated scale.[3]

  • Perform this task slowly and carefully to minimize the generation of airborne dust.[1][3]

3. Transfer and Use:

  • Once weighed, transfer the compound to the reaction vessel or desired container.

  • If dissolving the compound, add the solvent slowly to prevent splashing.[3]

4. Post-Handling:

  • Tightly seal the original container of H-Orn(Fmoc)-OH and store it according to the manufacturer's recommendations, which is typically at 2-8°C.

  • Clean all used equipment, such as the spatula and weighing area, with an appropriate solvent.[3]

  • Decontaminate the work area and wash hands thoroughly with soap and water.[4]

Disposal Plan

Proper disposal of H-Orn(Fmoc)-OH and associated waste is crucial to ensure safety and compliance with environmental regulations. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[2][4]

  • Unused H-Orn(Fmoc)-OH: Collect in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.[3] Dispose of it through your institution's chemical waste management program.[3]

  • Contaminated Labware (e.g., weighing paper, gloves, pipette tips): Place in a designated container for solid chemical waste.[3][4] Do not dispose of in regular trash.[3]

  • Liquid Waste: Solutions containing H-Orn(Fmoc)-OH should be collected in a separate, labeled hazardous liquid waste container.[4] Do not pour chemical waste down the drain.[2][4]

In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[6] For a dry spill, avoid creating dust. Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite.[6] Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[6]

Experimental Protocol: Single Coupling Cycle in Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the incorporation of an H-Orn(Fmoc)-OH residue into a peptide chain on a solid support.

1. Resin Swelling:

  • Place the desired amount of resin in a peptide synthesis vessel.

  • Add Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.[2]

  • Agitate for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain.[2]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[2]

3. Coupling of H-Orn(Fmoc)-OH:

  • In a separate vial, dissolve H-Orn(Fmoc)-OH (typically 3-5 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, HATU) in DMF.

  • Add an activator base (e.g., DIPEA, NMM) to the amino acid solution and briefly mix.

  • Add the activated H-Orn(Fmoc)-OH solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.[2]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.[2]

SafeHandlingWorkflow Safe Handling Workflow for H-Orn(Fmoc)-OH cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_space Prepare Workspace (Fume Hood) gather_equip Gather Equipment prep_space->gather_equip don_ppe Don PPE gather_equip->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer & Use weigh->transfer store Store Compound transfer->store dispose_solid Dispose of Solid Waste transfer->dispose_solid Contaminated Consumables dispose_liquid Dispose of Liquid Waste transfer->dispose_liquid Unused Solutions clean Clean Equipment store->clean decontaminate Decontaminate Area clean->decontaminate wash Wash Hands decontaminate->wash

Caption: Safe handling workflow for H-Orn(Fmoc)-OH.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Orn(Fmoc)-OH
Reactant of Route 2
Reactant of Route 2
H-Orn(Fmoc)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.